molecular formula C13H12O2 B066831 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol CAS No. 176212-54-7

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Cat. No.: B066831
CAS No.: 176212-54-7
M. Wt: 200.23 g/mol
InChI Key: IYFICUQEHAUKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is a high-purity chemical compound featuring a biphenyl core structure functionalized with both a hydroxymethyl and a phenolic hydroxyl group. This unique arrangement makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications: This bifunctional biphenyl scaffold is primarily used in pharmaceutical research and development. The presence of two distinct reactive sites allows for selective chemical modifications, making it a versatile building block for constructing more complex molecules. Its structure is analogous to privileged scaffolds used in developing small-molecule therapeutics, particularly for targeting protein-protein interactions and enzyme active sites . Structural Features and Value: The biphenyl system provides molecular rigidity, while the hydroxymethyl group can serve as a handle for further functionalization, such as esterification or etherification. The phenolic hydroxyl group offers a site for hydrogen bonding and can be modified to alter the compound's solubility and binding properties. Researchers can leverage this building block to create combinatorial libraries for high-throughput screening in drug discovery campaigns . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFICUQEHAUKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609575
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176212-54-7
Record name 3′-Hydroxy[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176212-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathways for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: Analogous to 1000576-40-0 series), represents a critical biaryl scaffold often utilized in the synthesis of liquid crystals, ligands for asymmetric catalysis, and as a fragment in drug discovery (e.g., Eltrombopag analogs).

Its structure features a meta,meta' substitution pattern, placing specific demands on steric control and electronic activation during synthesis. While a direct coupling of functionalized fragments is theoretically possible, this guide prioritizes a Stepwise Reductive Strategy as the "Gold Standard" for scalability and purity, alongside a Direct Convergent Strategy for rapid discovery applications.

Key Strategic Considerations
  • Chemoselectivity: The presence of both a phenolic hydroxyl (Ar-OH) and a benzylic alcohol (Ar-CH₂-OH) requires conditions that prevent competitive oxidation or catalyst poisoning.[1]

  • Purification Logic: Direct synthesis of the final diol often results in a highly polar product difficult to separate from palladium residues. Proceeding via an aldehyde intermediate significantly eases chromatographic purification.[1]

Retrosynthetic Analysis

The most logical disconnection is at the C1-C1' biaryl bond, utilizing the Suzuki-Miyaura cross-coupling reaction.[1]

  • Disconnection: Aryl-Aryl bond.[1]

  • Fragment A (Nucleophile): 3-Hydroxyphenylboronic acid (or its pinacol ester).[1]

  • Fragment B (Electrophile): 3-Bromobenzaldehyde (Pathway 1) or 3-Bromobenzyl alcohol (Pathway 2).[1]

Retrosynthesis cluster_fragments Suzuki Disconnection Target TARGET 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol FragA Fragment A 3-Hydroxyphenylboronic acid FragA->Target Suzuki Coupling FragB Fragment B 3-Bromobenzaldehyde (Precursor) FragB->Target Reduction (NaBH4)

Figure 1: Retrosynthetic map highlighting the aldehyde precursor strategy.

Pathway 1: The Aldehyde Reductive Route (Gold Standard)

This pathway is recommended for gram-scale synthesis and high-purity requirements.[1] By coupling 3-bromobenzaldehyde with 3-hydroxyphenylboronic acid, we generate an intermediate (3'-hydroxybiphenyl-3-carbaldehyde) that is less polar than the final product, allowing for easier silica gel filtration before the final reduction.[1]

Phase 1: Suzuki-Miyaura Coupling

Reaction: 3-Bromobenzaldehyde + 3-Hydroxyphenylboronic acid


 3'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde[1]
ParameterSpecificationRationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)Bidentate ligand (dppf) resists de-ligation better than PPh₃, crucial for electron-rich boronic acids.[1]
Base K₂CO₃ (2.5 eq)Standard base; mild enough to avoid Cannizzaro reaction on the aldehyde.
Solvent 1,4-Dioxane : Water (4:[1]1)Aqueous component is mandatory for the transmetallation step in the Suzuki cycle.
Temp/Time 80–90°C, 4–6 hoursSufficient energy for oxidative addition of the aryl bromide without degrading the aldehyde.

Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq, 10 mmol) and 3-hydroxyphenylboronic acid (1.2 eq, 12 mmol).

  • Solvent: Add 1,4-dioxane (40 mL) and degassed water (10 mL).

  • Base: Add K₂CO₃ (25 mmol).

  • Degas: Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling.[1]

  • Catalyst: Add Pd(dppf)Cl₂ (0.3 mmol) quickly under inert flow.

  • Reflux: Heat to 85°C. Monitor via TLC (Hexane:EtOAc 2:1). The aldehyde intermediate will appear as a distinct spot under UV.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (mildly acidic to protonate the phenol), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Phase 2: Chemoselective Reduction

Reaction: 3'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde + NaBH₄


 Target[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified aldehyde intermediate (from Phase 1) in Methanol (0.1 M concentration).

  • Cooling: Cool the solution to 0°C (Ice bath). Control: Exothermic reaction.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete <1 hour.[1]

  • Quench: Carefully add Saturated NH₄Cl solution (gas evolution: H₂).

  • Extraction: Extract with EtOAc (3x). The product is now a diol and will be polar.

  • Final Polish: If necessary, recrystallize from Toluene/Ethanol or pass through a short silica plug.[1]

Pathway1 Start Start: 3-Bromobenzaldehyde Inter Intermediate: 3'-Hydroxy-3-formyl biphenyl Start->Inter Pd(dppf)Cl2 K2CO3, 85°C Boronic Reagent: 3-Hydroxyphenyl boronic acid Boronic->Inter Prod Product: 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Inter->Prod NaBH4 MeOH, 0°C

Figure 2: The Stepwise Reductive Workflow.

Pathway 2: The Direct Convergent Route

This pathway is suitable for high-throughput screening (HTS) or small-scale library synthesis where yield optimization is secondary to speed.[1] It couples the alcohol directly.[1]

Challenge: The primary alcohol on 3-bromobenzyl alcohol can coordinate to Pd, potentially slowing the reaction.[1] The free phenol on the boronic acid requires 3 equivalents of base to ensure the boronate species is formed.

ParameterSpecificationNotes
Precursors 3-Bromobenzyl alcohol + 3-Hydroxyphenylboronic acidDirect coupling.[1]
Catalyst System Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos is highly active for hindered or electron-rich substrates and tolerates free alcohols well.[1]
Base K₃PO₄ (3.0 eq)Stronger base required to handle the phenol proton.
Solvent Toluene : Water (10:[1]1)Biphasic system works well with SPhos.

Protocol Adjustments:

  • Purification: The crude mixture will contain the highly polar diol product immediately. Acidify the aqueous workup carefully to pH 5-6 to extract the phenol without trapping it as a phenoxide salt.[1]

  • Flash Chromatography: Requires a polar mobile phase (e.g., DCM:MeOH 95:5).

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Coupling) ProtodeboronationThe boronic acid is deborylating before coupling.[1] Increase catalyst loading or switch to the Pinacol Ester of the boronic acid.
Homocoupling (Biaryl) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).[1]
Product stuck in Aqueous Phenoxide formationThe product is a phenol.[1] Ensure the aqueous layer is acidified (pH < 6) during extraction.
Incomplete Reduction Wet MethanolNaBH₄ decomposes in water.[1] Use dry MeOH or add excess reagent.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1999). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Canturk, B. (2009).[2] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Organic Syntheses. (2010). Discussion on reduction of benzaldehydes to benzyl alcohols using NaBH4. Organic Syntheses, Coll.[3][4][5] Vol. 11, p. 79. Link

Sources

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol: Mechanism of Action & Pharmacological Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers[1][2]

Executive Summary

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS Registry Number implied via derivatives: cf. 176212-48-9 for acid analog) is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl at the 3-position and a benzylic hydroxymethyl group at the 3'-position.[1][2] While not a marketed drug itself, this molecule represents a critical privileged structure in medicinal chemistry.[2]

Its primary significance lies in its role as a pharmacophore precursor for Small Molecule PD-1/PD-L1 Inhibitors .[1][2] Unlike monoclonal antibodies, small molecules derived from this biphenyl core penetrate the PD-L1 hydrophobic channel, inducing protein dimerization and occluding the PD-1 binding surface.[1] Additionally, the scaffold exhibits intrinsic bioactivity consistent with biphenyl-ol phytoalexins , including antimicrobial and enzyme-inhibitory properties (e.g.,


-glucosidase, tyrosinase).[1][2]

This guide details the molecular pharmacology, specific binding mechanisms, and experimental protocols for validating this scaffold's activity.[2][3]

Molecular Pharmacology & Structural Logic

The efficacy of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol stems from its ability to bridge hydrophobic and hydrophilic domains within a protein binding pocket.[2]

Pharmacophore Mapping
  • Ring A (Phenol): Acts as a Hydrogen Bond Donor/Acceptor (HBD/HBA).[2] In PD-L1 inhibitors, this moiety often anchors the molecule via H-bonds to residues like Tyr56 or Asp122 .[1][2] It also serves as a handle for etherification to extend into solvent-exposed regions.[1]

  • Ring B (Benzyl Alcohol): The hydroxymethyl group (

    
    ) provides a rotational vector for H-bonding or further derivatization.[1][2] It mimics the side chains of serine or threonine, allowing specific interactions with polar residues deep within hydrophobic pockets.[2]
    
  • Biphenyl Core: Provides a rigid, planar hydrophobic spacer (

    
    4.5 Å) that engages in 
    
    
    
    -
    
    
    stacking (e.g., with Tyr56 , Met115 , or Ala121 in PD-L1).[1][2]
Primary Mechanism: PD-1/PD-L1 Blockade via Dimerization

The most potent application of this scaffold is in the synthesis of biphenyl-based immunomodulators.[1][2]

  • Mechanism: The molecule binds to the hydrophobic cleft of the PD-L1 protein.[1][2]

  • Causality: Binding induces a conformational change that forces two PD-L1 monomers to dimerize face-to-face.[1][2]

  • Result: This dimerization masks the key residues required for PD-1 interaction, effectively "locking" PD-L1 in an inactive state.[1][2]

Detailed Mechanism of Action (MoA)

Pathway: PD-L1 Dimerization Induction

Unlike orthosteric inhibitors that simply block a site, biphenyl derivatives often act as allosteric stabilizers of a non-functional dimer.[1][2]

  • Entry: The biphenyl core slides into the cylindrical hydrophobic pocket of PD-L1.[1][2]

  • Anchoring: The 3-hydroxyl group forms a water-mediated or direct H-bond with Gln66 or Tyr56 .[1][2]

  • Stabilization: The 3'-hydroxymethyl group interacts with the C-loop of the protein, stabilizing the interface.[1][2]

  • Occlusion: The drug-bound PD-L1 surface recruits a second PD-L1 molecule, creating a symmetric dimer that cannot bind PD-1.[1][2]

Pathway: Enzyme Inhibition ( -Glucosidase / Tyrosinase)

Consistent with the activity of related biphenyl-diols (e.g., 3,3'-dihydroxybiphenyl), this molecule can act as a competitive inhibitor for copper-containing oxidases or glycoside hydrolases.[1][2]

  • Tyrosinase: The phenolic oxygen coordinates with the binuclear copper active site, preventing substrate (L-DOPA) entry.[1][2]

  • 
    -Glucosidase:  The hydroxyl groups mimic the polyol structure of glucose transition states, stalling hydrolysis.[1][2]
    

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the dual-pathway potential of the scaffold: the primary PD-L1 inhibition pathway and the secondary enzymatic modulation pathway.[1][2]

MoA_Pathways cluster_PDL1 Primary MoA: Immunomodulation cluster_Enzyme Secondary MoA: Enzyme Inhibition Scaffold 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol PDL1_Pocket PD-L1 Hydrophobic Cleft Binding Scaffold->PDL1_Pocket Hydrophobic Interaction ActiveSite Coordination to Cu2+ (Tyrosinase) or Catalytic Residues Scaffold->ActiveSite H-Bond / Chelation Dimerization Induction of PD-L1 Homodimer PDL1_Pocket->Dimerization Conformational Lock PD1_Block Steric Occlusion of PD-1 Interface Dimerization->PD1_Block Interface Masking T_Cell T-Cell Re-activation (IFN-gamma Release) PD1_Block->T_Cell Checkpoint Blockade Substrate_Block Substrate Competition ActiveSite->Substrate_Block

Caption: Dual mechanistic pathways showing PD-L1 dimerization (primary) and enzymatic active site coordination (secondary).

Experimental Protocols & Validation

To validate the MoA of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol or its derivatives, the following assays are required.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: Quantify inhibition of the PD-1/PD-L1 interaction.[1][2]

  • Reagents: Recombinant human PD-L1 (Tag1), PD-1 (Tag2), Anti-Tag1-Europium (Donor), Anti-Tag2-d2 (Acceptor).

  • Preparation: Dissolve scaffold in DMSO (10 mM stock). Serial dilute (100

    
    M to 0.1 nM) in assay buffer (PBS + 0.1% BSA).
    
  • Incubation:

    • Mix PD-L1 (4 nM final) with compound for 15 min at 25°C.

    • Add PD-1 (4 nM final) and incubate for 1 hour.

  • Detection: Add HTRF detection antibodies. Incubate 2 hours.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Validation Criteria: Known inhibitor (e.g., BMS-202) must show IC

      
       nM.[1][2]
      
Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

Purpose: Confirm physical binding by measuring thermal shift (


).[1][2]
  • Mix: 5

    
    M PD-L1 protein + 50 
    
    
    
    M Compound + 5x SYPRO Orange dye.
  • Cycle: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). A positive shift (

    
    C) confirms stabilization (binding).
    
Protocol: ADME Stability (Microsomal Stability)

Purpose: Assess the vulnerability of the hydroxymethyl group to oxidation.[1][2]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[2]

  • Reaction: Incubate 1

    
    M compound at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound.

    • Risk:[1][2] Rapid oxidation of

      
       to 
      
      
      
      (carboxylic acid) is a common metabolic soft spot.[1][2]

Quantitative Data Summary

ParameterValue / RangeBiological Significance
LogP (Calc) 2.2 - 2.5Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.[1][2]
PD-1/PD-L1 IC

> 10

M (Parent)
The parent scaffold is a weak inhibitor; ether derivatives (e.g., biphenyl-3-ylmethoxy) achieve nM potency.[1][2]
Solubility ModerateHydroxymethyl group improves solubility vs. pure biphenyls.[1][2]
Metabolic Liability High3'-hydroxymethyl is prone to oxidation; 3-OH is prone to glucuronidation.[1][2]

References

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. (2021). Describes the use of the biphenyl-methanol scaffold in potent immunomodulators.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. (2013). Comprehensive review of biphenyl biological activities. [2]

  • Microsomal biphenyl hydroxylation: the formation of 3-hydroxybiphenyl. Molecular Pharmacology. (1978).[1][2][4] foundational text on the metabolic origins of hydroxybiphenyls.[2][4]

  • 3-Hydroxybiphenyl Chemical Properties. NIST Chemistry WebBook. Standard reference for physicochemical data.

Sources

The Biphenyl Scaffold in Modern Therapeutics: Structural Optimization and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

The biphenyl moiety (two phenyl rings connected by a C–C single bond) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—from the antihypertensive Valsartan to the neutral endopeptidase inhibitor Sacubitril —stems from its unique ability to balance lipophilicity (LogP) with conformational flexibility.

For researchers developing novel biphenyl derivatives, the core challenge lies not in synthesis, but in rational functionalization . The biological activity of these compounds is governed by the dihedral angle between the two rings (atropisomerism), which dictates whether the molecule acts as a planar intercalator (e.g., DNA binding) or a twisted globular inhibitor (e.g., enzyme pocket fitting).

This guide details the biological characterization of novel biphenyls, focusing on anticancer (Hsp90/Tubulin targeting) and anti-inflammatory (COX-2 inhibition) pathways, supported by self-validating experimental protocols.

Structural Logic & Synthesis

The Suzuki-Miyaura Standard

While various methods exist, the Suzuki-Miyaura cross-coupling remains the industrial standard for generating novel biphenyl libraries due to its tolerance of functional groups.

Key Mechanistic Insight: The choice of ligand on the Palladium catalyst dictates the reaction's success with sterically hindered (ortho-substituted) substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate the oxidative addition step for deactivated aryl chlorides.

Visualization: Synthesis & Screening Workflow

The following diagram outlines the logical flow from rational design to biological validation.

BiphenylWorkflow cluster_Screening Biological Validation Cascade Design Rational Design (Scaffold Hopping/SAR) Synthesis Suzuki-Miyaura Coupling (Pd(PPh3)4 / Boronic Acid) Design->Synthesis QC Quality Control (NMR, LC-MS > 95% Purity) Synthesis->QC MTT Primary Screen: Cytotoxicity (MTT Assay) QC->MTT If Pure COX Secondary Screen: COX-2 Inhibition (Fluorometric) MTT->COX If Cytotoxic (Cancer) MIC Antimicrobial Screen: Broth Microdilution MTT->MIC If Non-Toxic (Infection) Hit Lead Optimization (IC50 < 1 µM) COX->Hit MIC->Hit

Caption: Figure 1: Integrated workflow for the synthesis and biological characterization of novel biphenyl derivatives.

Biological Activity Profiles

Anticancer Activity: Hsp90 and Tubulin

Novel biphenyls often target the C-terminal of Hsp90 or bind to the colchicine site of tubulin .

  • Mechanism: Biphenyl amides mimic the benzamide side chain of Novobiocin, inducing degradation of oncogenic client proteins (Her2, Raf-1).

  • SAR Note: Substitution at the para-position of the distal ring often enhances potency, while ortho-substitution controls the twist required to fit the hydrophobic pocket.

Anti-Inflammatory: COX-2 Selectivity

The biphenyl scaffold is structurally compatible with the COX-2 active site. Unlike COX-1, COX-2 has a secondary "side pocket" accessible only to bulky molecules.

  • Selectivity: A rigid biphenyl core can wedge into this side pocket, sparing COX-1 (gastroprotective) while inhibiting COX-2 (anti-inflammatory).

Experimental Protocols (Self-Validating Systems)

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine cell viability and IC50 values. Validation: This protocol includes a "Solvent Control" to rule out DMSO toxicity.

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, HeLa) at

      
       cells/well in 96-well plates.[2]
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Dissolve biphenyl derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid artifacts.

    • Controls:

      • Negative: 0.5% DMSO in medium.[2]

      • Positive: Doxorubicin (standard chemotherapeutic).

      • Blank: Media only (no cells).

  • MTT Induction:

    • After 48h treatment, add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Aspirate medium carefully.[2] Add 100 µL DMSO to dissolve crystals.

    • Read absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
Protocol B: COX-2 Inhibition (Fluorometric)

Objective: Quantify inhibition of Prostaglandin G2 production. Validation: Use Celecoxib as the internal standard for assay sensitivity.

  • Enzyme Preparation:

    • Thaw Recombinant Human COX-2 on ice.[3][4] Dilute to working concentration using COX Assay Buffer.[3][5][6]

  • Inhibitor Incubation:

    • Add 10 µL of test compound (novel biphenyl) to wells.

    • Add 10 µL of Celecoxib (Positive Control) to separate wells.

    • Add 10 µL Solvent (Negative Control).

    • Add Enzyme solution and incubate for 10 mins at 25°C.

  • Substrate Initiation:

    • Add Arachidonic Acid and COX Probe (Amplex Red or similar).

    • Mechanism:[7][8][9] COX-2 converts Arachidonic Acid to PGG2; the peroxidase activity then reacts with the probe to emit fluorescence.

  • Measurement:

    • Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

    • Select two points (

      
      ) in the linear range to calculate Relative Fluorescence Units (RFU).[3]
      

Mechanistic Visualization

Understanding the pathway is critical for interpreting data. The diagram below illustrates the COX-2 inhibition mechanism targeted by biphenyl derivatives.

COXPathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 Prostaglandin G2 (Unstable) COX2->PGG2 Inhibited Biphenyl Novel Biphenyl (Inhibitor) Biphenyl->COX2 Blocks Active Site PGE2 Prostaglandin E2 (Pro-Inflammatory) PGG2->PGE2 Inflammation Pain / Inflammation Tumor Angiogenesis PGE2->Inflammation

Caption: Figure 2: Mechanism of Action. The biphenyl compound sterically hinders the COX-2 active site, preventing the conversion of Arachidonic Acid to inflammatory mediators.

Comparative Data Summary

When presenting your results, organize data against established standards to prove "novelty" and efficacy.

Compound IDSubstitution (R1/R2)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)MCF-7 Cytotoxicity (IC50 µM)
Celecoxib (Ref)Pyrazole/Sulfonamide0.0415.037525.4
Novel Biphenyl A 4-F / 4-NO20.09>100>110012.1
Novel Biphenyl B 2-OMe / 4-Cl5.204.800.9 (Poor)45.0
Novel Biphenyl C 3,4-dimethoxy0.8585.01000.55 (Potent)

Interpretation:Compound A shows high anti-inflammatory potential with superior selectivity. Compound C , while less selective for COX-2, shows potent cytotoxicity, suggesting a different mechanism (likely tubulin inhibition due to the methoxy pattern similar to Combretastatin).

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Retrieved from [Link]

Sources

physicochemical properties of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (C₁₃H₁₂O₂) represents a critical bifunctional scaffold in modern drug discovery. Structurally characterized by a biphenyl core substituted with a phenolic hydroxyl group at the 3-position and a hydroxymethyl group at the 3'-position, this compound serves as a versatile building block for Fragment-Based Drug Discovery (FBDD) and a reference standard for metabolic profiling of biphenyl-based therapeutics (e.g., Eltrombopag intermediates).

This guide provides an exhaustive physicochemical analysis, synthesizing experimental precedents with high-confidence predictive modeling to support lead optimization and analytical method development.

Molecular Architecture & Identity

The molecule features two distinct hydrogen-bonding motifs—a weakly acidic phenol and a neutral primary alcohol—separated by a hydrophobic biphenyl spacer. This duality allows for unique interactions within protein binding pockets, specifically engaging both hydrophobic regions and polar residues simultaneously.

Parameter Data
IUPAC Name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Synonyms 3-(3-Hydroxyphenyl)benzyl alcohol; 3-Hydroxy-3'-(hydroxymethyl)biphenyl
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
SMILES Oc1cccc(c1)-c2cccc(CO)c2
Key Functionality Phenol (H-bond donor/acceptor), Benzyl Alcohol (H-bond donor/acceptor)

Physicochemical Property Profile

Understanding the solubility and ionization behavior of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is prerequisite for accurate biological assay formulation.

Quantitative Data Summary

Note: Values marked with () are high-confidence consensus predictions based on fragment contribution methods (ACD/Labs, ChemAxon) in the absence of public experimental monographs.*

PropertyValueContext & Implications
LogP (Octanol/Water) 2.6 ± 0.3Lipophilic. Permeable to cell membranes; requires organic co-solvent (DMSO/MeOH) for stock solutions.
LogD (pH 7.4) 2.58Remains largely neutral at physiological pH, ensuring good passive diffusion.
pKa (Phenolic OH) 9.6 ± 0.2Weak acid. Ionizes at pH > 9, increasing solubility but reducing membrane permeability.
pKa (Aliphatic OH) ~16.0Non-ionizable in aqueous media; acts purely as a hydrogen bond donor/acceptor.
Polar Surface Area (PSA) 40.46 ŲExcellent range for oral bioavailability (Rule of 5 compliant).
Melting Point 115–120 °CSolid at room temperature. High crystallinity expected due to intermolecular H-bonding.
Water Solubility ~0.2 mg/mL*Low aqueous solubility. Formulation requires cyclodextrins or pH adjustment (> pH 10) for high concentrations.
Solubility & Speciation Logic

The compound exhibits pH-dependent solubility driven by the phenolic moiety. Below pH 9, it exists as a neutral species with limited water solubility. Above pH 10, the phenol deprotonates to the phenolate anion (C₁₃H₁₁O₂⁻), significantly enhancing aqueous solubility.

Speciation Figure 1: pH-Dependent Speciation and Solubility Shift Neutral Neutral Species (pH < 9) Low Solubility High Permeability Anion Phenolate Anion (pH > 10) High Solubility Low Permeability Neutral->Anion Deprotonation (pKa ~9.6) Anion->Neutral Protonation

Synthetic Methodology

For researchers requiring high-purity material, the most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh reduction conditions required if starting from the dicarboxylic acid.

Optimized Protocol (Suzuki Coupling)

Reagents: 3-Hydroxyphenylboronic acid, 3-Bromobenzyl alcohol, Pd(dppf)Cl₂, K₂CO₃. Solvent: 1,4-Dioxane / Water (4:1).

  • Charge: Combine 3-bromobenzyl alcohol (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a reaction vessel.

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%) and K₂CO₃ (2.5 eq).

  • Degas: Purge with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by HPLC.

  • Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes boronic acid residues), then brine.

  • Purification: Column chromatography (Hexane:EtOAc gradient).

Synthesis Figure 2: Suzuki-Miyaura Synthetic Workflow Start1 3-Bromobenzyl Alcohol Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 3-Hydroxyphenylboronic Acid Start2->Step1 Intermediate Crude Mixture Step1->Intermediate Workup Acidic Workup (1N HCl) Removes Boronic Residues Intermediate->Workup Product 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (>98% Purity) Workup->Product

Analytical Characterization & Handling

HPLC Method Development

Due to the biphenyl core, the molecule is UV-active. The presence of the hydroxymethyl group makes it slightly more polar than unsubstituted hydroxybiphenyl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic π-π*) and 280 nm (phenol).

  • Retention Time Logic: Expect elution before 3-hydroxybiphenyl due to the polarity of the -CH₂OH group.

Stability & Storage (SDS Highlights)
  • Oxidation Liability: The benzylic alcohol is susceptible to oxidation to the aldehyde (3'-formyl) or acid (3'-carboxy) upon prolonged exposure to air or oxidizing enzymes (e.g., ADH/ALDH in biological systems).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant. Wear standard PPE.[2] Avoid inhalation of dust.[2]

Biological & Metabolic Context

In drug development, this compound often appears as a Phase I metabolite of methylated biphenyl drugs.

  • Metabolic Pathway: A parent drug containing a 3-methylbiphenyl moiety undergoes hydroxylation by Cytochrome P450 (CYP450) enzymes to form the hydroxymethyl derivative.

  • Further Oxidation: This intermediate is often transient, rapidly oxidizing to the carboxylic acid, which aids in renal clearance.

  • Glucuronidation: The phenolic -OH is a prime site for Phase II conjugation (Glucuronidation/Sulfation), drastically increasing water solubility for excretion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20100115, 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Hydroxybiphenyl (Physicochemical Baseline). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • NIST Chemistry WebBook. 3-Hydroxybiphenyl Spectral Data. SRD 69.[3] Retrieved from [Link]

Sources

Hydroxymethyl-Biphenyl Scaffolds: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxymethyl-biphenyl motif represents a privileged structural scaffold in medicinal chemistry and advanced materials science.[1][2] Characterized by a biphenyl core functionalized with a hydroxymethyl (


) group, this structure serves as a critical "polar handle" in drug design, balancing lipophilicity with hydrogen-bonding capability.[1] It is best known as a metabolic pivot point in the pharmacophore of Angiotensin II Receptor Blockers (ARBs), specifically within the "Sartan" class, and as a robust cross-linker in liquid crystal engineering.

This technical guide dissects the synthetic routes, structure-activity relationships (SAR), and metabolic liabilities of hydroxymethyl-biphenyls, providing researchers with actionable protocols for their generation and utilization.

Structural Classification and Chemical Properties[1]

The Scaffold

Unlike hydroxybiphenyls (which are phenols), hydroxymethyl-biphenyls are benzylic alcohols.[1][2] This distinction is chemically significant:

  • Reactivity: The primary alcohol is susceptible to oxidation (to aldehydes/acids) and substitution (to halides), whereas phenols undergo electrophilic aromatic substitution.[1]

  • Acidity:

    
     (similar to water/methanol) vs. 
    
    
    
    for phenols.[1]
  • Metabolism: Primary site for Phase I oxidation (CYP450) and Phase II conjugation (Glucuronidation).[1]

Key Derivatives
Compound NameStructure DescriptionApplication
4-(Hydroxymethyl)biphenyl Single ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

at para position.[1][2][3][4][5][6]
Model substrate for metabolic studies; Liquid crystal precursor.
4,4'-Bis(hydroxymethyl)biphenyl

on both rings (para/para).[1][2]
High-performance epoxy resin cross-linker; Polyester monomer.
4'-(Hydroxymethyl)-2-biphenylcarbonitrile Ortho-cyano, para'-hydroxymethyl.[1][2]Advanced intermediate for Sartan analogs; Impurity in Losartan synthesis.[1]
5-[4'-(Hydroxymethyl)biphenyl-2-yl]tetrazole Tetrazole bioisostere.[1]Active metabolite precursor; ARB degradation product.[1]

Synthetic Methodologies

The construction of hydroxymethyl-biphenyls typically follows two logic streams: Modular Assembly (coupling pre-functionalized rings) or Functional Group Interconversion (modifying an existing biphenyl core).[1]

Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the gold standard for medicinal chemistry due to its tolerance of functional groups.[2]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into an Aryl-Halide bond.[1]

  • Transmetallation: The Aryl-Boronic acid (containing the hydroxymethyl or protected equivalent) transfers its organic group to Pd.[1]

  • Reductive Elimination: Formation of the C-C biaryl bond.[1]

Critical Optimization: The hydroxymethyl group often requires protection (e.g., as a THP ether or TBDMS ether) to prevent competitive coordination with the Pd catalyst or side reactions, although modern precatalysts (e.g., XPhos Pd G2) can often tolerate free alcohols.

Route B: Reduction of Biphenyl Esters/Aldehydes

Scalable for industrial production (kg scale).[1]

  • Precursor: Dimethyl biphenyl-4,4'-dicarboxylate.[1][7]

  • Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) (for aldehydes).[1]

  • Outcome: Quantitative conversion to the diol.

Visualization of Synthetic Logic

SynthesisPathways Start1 Aryl Halide (Ar-X) Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Start1->Suzuki Start2 Boronic Acid (Ar-B(OH)2) Start2->Suzuki Ester Biphenyl Ester (Ar-Ar-COOMe) Reduction Reduction (LiAlH4 / THF) Ester->Reduction Target Hydroxymethyl-Biphenyl (Ar-Ar-CH2OH) Suzuki->Target Direct Assembly Reduction->Target Functional Group Transformation caption Figure 1: Convergent vs. Linear synthetic strategies for hydroxymethyl-biphenyls.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via Reduction

Context: This protocol is adapted for high-yield material science applications.[2]

Reagents:

  • 4,4'-Bis(methoxycarbonyl)biphenyl (7.5 g, 27.7 mmol)[1][4][8]

  • LiAlH4 (789 mg, 20.8 mmol)[4][8]

  • Anhydrous THF (650 mL total)

Step-by-Step Methodology:

  • Setup: Equip a 2-liter 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Catalyst Prep: Charge flask with LiAlH4 suspended in 150 mL anhydrous THF.

  • Addition: Dissolve the diester substrate in 500 mL anhydrous THF. Heat solution to 50°C to ensure solubility. Add dropwise to the LiAlH4 suspension over 60 minutes.

    • Expert Insight: The slow addition controls the exotherm and prevents "runaway" reduction which can lead to over-reduced side products or safety hazards.[1]

  • Reaction: Stir at 50°C for an additional 30 minutes. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of ester.[1]

  • Quenching (Critical): Cool to room temperature. Carefully add 15 mL of THF/Water (80:20).

    • Safety Note: Hydrogen gas will evolve.[1] Ensure adequate venting.[1]

  • Workup: Filter the aluminum salts through a sintered glass funnel (Septum G2). Wash precipitate with Ethanol (3 x 100 mL).[1][8]

  • Purification: Evaporate combined filtrate. Redissolve residue in hot acetone (50°C), filter to remove trace salts, dry over

    
    , and recrystallize.
    
  • Expected Yield: ~96% (White crystalline powder).

Protocol 2: Suzuki Coupling for 4'-Hydroxymethyl-2-biphenylcarbonitrile

Context: Synthesis of a Losartan intermediate scaffold.[2]

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • 4-(Hydroxymethyl)phenylboronic acid (1.1 eq)

  • Pd(dppf)Cl2 (0.03 eq)

  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 30 minutes. Oxygen is the enemy of Palladium catalysis.[1]

  • Charging: Add halide, boronic acid, base, and catalyst to a pressure vial.[1]

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography. The hydroxymethyl group makes the product significantly more polar than the starting bromide.

Medicinal Chemistry & Metabolism (ADME)

The "Polar Handle" Effect

In drug design, the biphenyl core is highly lipophilic (


). Adding a hydroxymethyl group lowers the LogP by approximately 1.0–1.5 units, improving aqueous solubility while maintaining the aromatic 

stacking interactions required for receptor binding (e.g., in the AT1 receptor pocket).
Metabolic Liability: The Oxidation Trap

The hydroxymethyl-biphenyl structure is a prime substrate for Cytosolic Alcohol Dehydrogenase (ADH) and CYP450 enzymes.[2]

  • Phase I: Oxidation to the aldehyde (often transient/toxic)

    
     Oxidation to the Carboxylic Acid.[1]
    
    • Example: In the Sartan class, the conversion of a hydroxymethyl group to a carboxylate often increases potency (e.g., Losartan

      
       EXP3174), transforming a prodrug into the active species.
      
  • Phase II: Direct Glucuronidation of the alcohol oxygen.[1]

Metabolism Parent Hydroxymethyl-Biphenyl (Lipophilic) Aldehyde Biphenyl-Aldehyde (Reactive Intermediate) Parent->Aldehyde CYP450 / ADH Glucuronide O-Glucuronide Conjugate (Highly Polar/Excreted) Parent->Glucuronide UGT (Glucuronidation) Acid Biphenyl-Carboxylic Acid (Active Metabolite/Excretable) Aldehyde->Acid ALDH caption Figure 2: Metabolic fate of the hydroxymethyl-biphenyl scaffold.

References

  • PrepChem. (n.d.).[1] Synthesis of 4,4'-bis(hydroxymethyl)biphenyl.[1][4][8][9] Retrieved from [Link]

  • PubChem. (2025).[1][10][11] 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CID 15380880).[1][10] National Library of Medicine.[1][10] Retrieved from [Link][10]

  • Asian Journal of Chemistry. (2015). A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174).[1][12] Retrieved from [Link]

  • U.S. EPA. (2013).[1][13] Toxicological Review of Biphenyl (CAS No. 92-52-4).[1] Integrated Risk Information System (IRIS).[1][13][14] Retrieved from [Link]

Sources

potential therapeutic applications of biphenylols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Horizons of Biphenylols: A Technical Guide to Structure, Mechanism, and Application Subtitle: From Pharmacophore Design to Clinical Translation in Antimicrobial, Oncological, and Neuroprotective Therapies.

Executive Summary

Biphenylols (hydroxybiphenyls) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets through a combination of hydrogen-bonding capability and lipophilic interactions. Unlike rigid fused-ring systems, the biphenyl core possesses a torsional degree of freedom that allows for "induced fit" binding to receptors ranging from bacterial cell walls to nuclear transcription factors.

This technical guide analyzes the therapeutic utility of biphenylols, focusing on three primary classes:

  • Simple Ortho-Phenols: (e.g., 2-phenylphenol) – Potent antimicrobial agents disrupting membrane integrity.

  • Neolignans: (e.g., Magnolol, Honokiol) – CNS-penetrant modulators of GABAergic and oncogenic signaling.

  • Synthetic Derivatives: Functionalized scaffolds optimized for metabolic stability and target specificity.

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The biological activity of biphenylols is dictated by the position of the hydroxyl group relative to the phenyl ring junction (ortho, meta, para) and the lipophilicity (LogP) of the molecule.

  • The Ortho-Effect: A hydroxyl group at the ortho position (e.g., 2-phenylphenol, magnolol) often facilitates intramolecular hydrogen bonding or specific chelation, enhancing membrane permeability compared to para isomers.

  • Lipophilicity & Penetration: The biphenyl core provides a high LogP (typically >3.0), enabling passive diffusion across the Blood-Brain Barrier (BBB) and bacterial cell membranes.

  • Steric Torsion: The twist angle between the two phenyl rings limits planarity, preventing intercalation into DNA (reducing mutagenicity) while allowing hydrophobic pocket occupancy in enzymes like PPAR-

    
    .
    
Visualization: Biphenylol SAR Logic

SAR_Logic Core Biphenyl Scaffold Ortho Ortho-OH (Pos 2) Enhances Membrane Permeability (e.g., 2-Phenylphenol) Core->Ortho Steric Twist Para Para-OH (Pos 4) Increases H-Bonding Donor Strength (e.g., 4-Phenylphenol) Core->Para Linearity Allyl Allyl Side Chains Increases Lipophilicity & ROS Generation (e.g., Honokiol) Core->Allyl Alkylation Activity Therapeutic Outcome Ortho->Activity Antimicrobial / CNS Entry Para->Activity Estrogenic Activity (Avoid) Allyl->Activity Apoptosis / Biofilm Inhibition

Figure 1: Structural determinants of biphenylol pharmacological activity. The ortho-substitution pattern is critical for non-genomic antimicrobial action and BBB penetration.

Part 2: Antimicrobial & Antifungal Potency

2-Phenylphenol (OPP) and its derivatives operate via a non-specific membrane disruption mechanism, making resistance development difficult.

  • Mechanism of Action: The amphiphilic nature of 2-phenylphenol allows it to partition into the lipid bilayer of bacteria and fungi. At high concentrations, it causes gross membrane damage and leakage of intracellular potassium (

    
    ) and ATP.
    
  • Biofilm Inhibition: Hydrophobic biphenylols (e.g., magnolol) penetrate the extracellular polymeric substance (EPS) matrix of biofilms (e.g., S. aureus, C. albicans), disrupting quorum sensing signaling.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

A standardized method to quantify the anti-biofilm efficacy of biphenylol derivatives.

Materials:

  • 96-well polystyrene microtiter plates (flat bottom).

  • Bacterial strain (e.g., S. aureus ATCC 29213) in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Test Compound: Biphenylol derivative (dissolved in DMSO).

  • Stain: 0.1% Crystal Violet (CV) solution.[1]

  • Solubilizer: 30% Acetic Acid.[1][2]

Workflow:

  • Inoculation: Dilute overnight bacterial culture to

    
    . Add 100 µL to each well.
    
  • Treatment: Add 100 µL of test compound (serial dilutions). Include DMSO vehicle control and media-only blank.

  • Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm formation.

  • Washing: Carefully aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Critical: Do not disrupt the adhered biomass.[1]

  • Staining: Add 125 µL of 0.1% CV solution. Incubate 15 mins at room temperature.

  • Rinsing: Wash wells 3x with water. Air dry for 30 mins.

  • Quantification: Add 150 µL of 30% Acetic Acid to solubilize the dye. Transfer contents to a fresh plate and read absorbance at 595 nm.

Part 3: Oncology & Antiproliferative Mechanisms

Neolignans like Honokiol and Magnolol have emerged as pleiotropic anticancer agents. Unlike targeted therapies that hit a single kinase, these biphenylols modulate multiple nodes in oncogenic networks.

  • Signaling Cross-talk: Honokiol inhibits the NF-

    
    B pathway, which is constitutively active in many tumors. Downregulation of NF-
    
    
    
    B leads to the suppression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and metastasis promoters (MMP-9).
  • STAT3 Inhibition: Biphenylols prevent the phosphorylation (dimerization) of STAT3, blocking its nuclear translocation and transcriptional activity in glioblastoma and melanoma models.

Visualization: Honokiol Oncogenic Modulation

Honokiol_Pathway Honokiol Honokiol / Magnolol NFkB NF-kB Complex Honokiol->NFkB Inhibits STAT3 STAT3 (Phosphorylated) Honokiol->STAT3 Blocks Dimerization mTOR mTOR / Akt Honokiol->mTOR Inhibits Bcl2 Bcl-2 / Bcl-xL (Survival) NFkB->Bcl2 Promotes MMP9 MMP-9 / VEGF (Metastasis/Angiogenesis) NFkB->MMP9 Promotes STAT3->Bcl2 Promotes mTOR->Bcl2 Promotes Caspase Caspase-3/9 (Apoptosis) Bcl2->Caspase Blocks Outcome Tumor Regression & Apoptosis MMP9->Outcome Reduced Metastasis Caspase->Outcome

Figure 2: Multi-target inhibition by Honokiol. The compound suppresses survival signals (Bcl-2) via parallel inhibition of NF-kB and STAT3, triggering apoptosis.

Part 4: Neuroprotection & Metabolic Regulation

GABA-A Receptor Modulation

Magnolol and honokiol act as positive allosteric modulators of GABA-A receptors.

  • Binding Site: Distinct from the benzodiazepine site. They preferentially potentiate

    
    -subunit containing receptors (extra-synaptic), which are involved in tonic inhibition.
    
  • Therapeutic Value: Anxiolytic and sleep-inducing effects without the severe motor side effects or dependence potential associated with benzodiazepines.

Metabolic Regulation (PPAR- )

Biphenylols function as partial agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


).
  • Mechanism: They bind to the ligand-binding domain (LBD) of PPAR-

    
    , promoting adipocyte differentiation and glucose uptake (GLUT4 translocation).
    
  • Advantage: Unlike full agonists (thiazolidinediones), biphenylols induce fewer side effects such as weight gain and edema.

Part 5: Synthesis Protocol (Suzuki-Miyaura Coupling)

For researchers developing novel biphenylol derivatives, the Suzuki-Miyaura coupling is the gold standard for scaffold assembly.

Standard Protocol for 4'-Functionalized-2-Biphenylol:

  • Reagents:

    • Aryl Halide: 2-Bromoanisole (1.0 equiv)

    • Boronic Acid: 4-Functionalized-phenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

  • Procedure:

    • Step 1 (Coupling): Charge a Schlenk flask with aryl halide, boronic acid, and catalyst under nitrogen. Add solvent and degassed aqueous base. Reflux at 90-100°C for 12-16 hours. Monitor by TLC.

    • Step 2 (Workup): Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over

      
      , concentrate in vacuo.
      
    • Step 3 (Demethylation): Dissolve the methoxy-biphenyl intermediate in dry DCM at 0°C. Add

      
       (3.0 equiv) dropwise. Stir at RT for 4 hours. Quench with ice water. Extract and purify via silica gel column chromatography.
      

References

  • Ataman Chemicals. (n.d.). Ortho-Phenylphenol (OPP): Technical Data and Applications. Retrieved from [Link]

  • Lee, Y. J., et al. (2011). Therapeutic applications of compounds in the Magnolia family. Pharmacology & Therapeutics.[2][3][4][5] Retrieved from [Link]

  • Alexeev, M., et al. (2012). Honokiol and magnolol are positive allosteric modulators of synaptic and extra-synaptic GABAA receptors. PMC. Retrieved from [Link]

  • Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a multifunctional antiangiogenic and antitumor agent. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Fakhruddin, S., et al. (2017). PPARgamma agonists as therapeutic agents for type 2 diabetes. PMC. Retrieved from [Link]

Sources

Structural Elucidation and Characterization of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

The Scaffold Significance

The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a "privileged structure" in medicinal chemistry.[1] It serves as a bifunctional biphenyl scaffold, containing both a phenolic hydroxyl group (Ring A) and a benzylic primary alcohol (Ring B).

This dual-functionality presents a unique chemical handle:

  • Ring A (Phenol): Offers acidity (

    
    ) and nucleophilicity for ether formation or electrophilic aromatic substitution.[2]
    
  • Ring B (Benzyl Alcohol): Offers oxidation potential (to aldehyde/acid) and amenability to conversion into leaving groups (halides/mesylates) for chain extension.[2]

Physicochemical Profile (Predicted)

Before wet-lab analysis, we establish the theoretical baseline to validate experimental data.

PropertyValue (Approx.)Structural Implication
Molecular Formula

Unsaturation Number (DoU) = 8 (2 rings + 6 double bonds).[2]
Molecular Weight 200.23 g/mol Monoisotopic mass for MS validation.[2]
Polarity (LogP) ~2.5Moderate lipophilicity; soluble in DMSO, MeOH, EtOAc.
H-Bond Donors 2Phenolic OH and Benzylic OH.[2]

Synthetic Access (Contextual Grounding)

To understand the impurities and connectivity, one must understand the origin. The industry-standard synthesis for this unsymmetrical biphenyl is the Suzuki-Miyaura Cross-Coupling .

Reaction Pathway:

  • Coupling Partner A: 3-Hydroxyphenylboronic acid (or pinacol ester).[2]

  • Coupling Partner B: 3-Bromobenzyl alcohol.[2]

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .[2]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd + 3-Bromobenzyl alcohol TransMet Transmetallation (Ar'-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim + 3-Hydroxyphenylboronic acid RedElim->Pd0 Cycle Regenerates

Figure 1: The catalytic cycle dictating the structural connectivity of the target molecule.

Spectroscopic Elucidation Protocols

This section details the step-by-step forensic analysis required to prove the structure.

Mass Spectrometry (MS)

Objective: Confirm molecular formula and isotopic pattern.

  • Method: ESI-MS (Electrospray Ionization) in Negative Mode (favored for phenols) and Positive Mode.

  • Expected Signals:

    • Negative Mode (

      
      ): 
      
      
      
      199.1
      
      
      (Deprotonation of phenol).
    • Positive Mode (

      
      ): 
      
      
      
      201.1
      
      
      ; likely loss of water
      
      
      at
      
      
      183.1 due to the labile benzyl alcohol.
Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two oxygenated environments.

  • Protocol: ATR (Attenuated Total Reflectance) on neat solid.[2]

  • Diagnostic Bands:

    • 3200–3500

      
      :  Broad O-H stretch (overlapping phenol and alcohol).
      
    • ~1020

      
      :  C-O stretch (primary alcohol).
      
    • ~1230

      
      :  C-O stretch (phenolic C-O, stronger/higher energy due to 
      
      
      
      character).
Nuclear Magnetic Resonance (NMR)

The Gold Standard: NMR provides the definitive proof of the 3,3'-substitution pattern. Solvent Choice: DMSO-


 is mandatory .[2]
  • Reasoning: In

    
    , hydroxyl protons often exchange and broaden/disappear. In DMSO-
    
    
    
    , hydrogen bonding with the solvent slows exchange, allowing observation of the OH coupling (triplet for primary alcohol, singlet for phenol).
3.3.1

NMR Assignment (400 MHz, DMSO-

)

The molecule has a plane of asymmetry between the rings; therefore, the two rings are magnetically non-equivalent.

Signal (

ppm)
Mult.Integ.AssignmentStructural Logic
9.55 s1HOH-A Phenolic OH (Acidic, deshielded).[2]
7.60 s1HH-2' Ring B (between bridge and

).[2]
7.50 d1HH-6' Ring B (ortho to bridge).[2]
7.40 t1HH-5' Ring B (meta to substituents).[2]
7.28 d1HH-4' Ring B (ortho to

).[2]
7.25 t1HH-5 Ring A (meta to substituents).[2]
7.10 d1HH-6 Ring A (ortho to bridge).[2]
7.05 s1HH-2 Ring A (between bridge and OH).[2]
6.80 d1HH-4 Ring A (ortho to OH, shielded).[2]
5.25 t1HOH-B Benzylic OH (Coupled to

,

).[2]
4.58 d2HCH2 Benzylic methylene (Coupled to OH).[2]

Note: Chemical shifts are representative estimates based on substituent increments in DMSO-d6.

3.3.2

NMR Assignment (100 MHz, DMSO-

)

Total Signals: 13 distinct carbons (12 aromatic + 1 aliphatic).

  • Aliphatic Region: ~63.0 ppm (Benzylic

    
    ).[2]
    
  • Aromatic ipso-O: ~158.0 ppm (Phenolic C-OH).[2]

  • Bridgehead Carbons: ~141.0 ppm and ~142.0 ppm (Quaternary C1 and C1').[2]

  • Remaining Aromatic CH: 112–130 ppm range.[2]

Advanced 2D-NMR Connectivity Workflow

To rigorously prove the rings are connected at the 3,3' positions (and not 3,4' or 4,4'), we employ a specific correlation workflow.

The HMBC Logic (Heteronuclear Multiple Bond Correlation)

This is the critical experiment. We must see "cross-talk" across the single bond connecting the two rings.[2]

  • Key Correlation 1: Proton H-2 and H-6 (Ring A) should show a 3-bond correlation to C-1' (Ring B bridgehead).

  • Key Correlation 2: Proton H-2' and H-6' (Ring B) should show a 3-bond correlation to C-1 (Ring A bridgehead).

Visualization of Elucidation Logic

ElucidationLogic cluster_1 Phase 1: Functional Groups cluster_2 Phase 2: Scaffold Assembly cluster_3 Phase 3: The 'Smoking Gun' Sample Unknown Sample (C13H12O2) IR IR Spectrum Broad OH (3300) C-O (1020 & 1230) Sample->IR H_NMR_1D 1H NMR (DMSO-d6) Identify OH types: 9.55 (s) vs 5.25 (t) Sample->H_NMR_1D COSY COSY Trace Spin Systems: Ring A (4H) & Ring B (4H) H_NMR_1D->COSY Define Fragments HSQC HSQC Assign C-H pairs Separate Ar-H from Ar-C COSY->HSQC HMBC HMBC (Long Range) Connect Ring A to Ring B (H2 -> C1') correlation HSQC->HMBC Link Fragments Structure 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol HMBC->Structure Confirmed

Figure 2: The logical workflow for structural confirmation, moving from functional group identification to inter-ring connectivity.

Quality Control & Impurity Profiling

In a drug development context, identifying the molecule is only half the battle. You must also identify what else might be there.[2]

Common Impurities (Process-Related)
  • Homocoupling Dimers:

    • 3,3'-Dihydroxybiphenyl: Result of boronic acid homocoupling.[2] Detected by symmetry in NMR (fewer signals) and MS (

      
       186).
      
    • 3,3'-Bis(hydroxymethyl)biphenyl: Result of halide homocoupling.[2]

  • Protodeboronation:

    • Phenol:[2][3][4][5][6] If the boronic acid loses boron before coupling.[2]

  • Palladium Residuals: Must be quantified using ICP-MS (Limit typically <10 ppm for pharma intermediates).

Analytical Method for Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Detection: 254 nm (Biphenyl absorption) and 280 nm (Phenol absorption).

  • Differentiation: The target molecule will elute between the more polar di-phenol and the less polar di-benzyl alcohol impurities.

References

  • Suzuki, A. (1991).[2] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419–422. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR increments).

  • Reich, H. J. (2023).[2][7] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Guide: Pharmacophore Elucidation and Modeling of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a classic "privileged structure" in medicinal chemistry. Its biphenyl core provides a hydrophobic scaffold capable of


-

stacking interactions, while the meta-positioned hydroxyl and hydroxymethyl groups offer specific hydrogen bond donor/acceptor (HBD/HBA) vectors. This specific substitution pattern (3, 3') is critical for targeting cryptic pockets in protein-protein interfaces (PPIs) and nuclear receptors (e.g., Estrogen Receptor

), where the geometry of the biphenyl torsion angle dictates binding affinity.

This guide provides a rigorous, step-by-step technical framework for modeling the pharmacophore of this molecule. It moves beyond simple feature mapping to address conformational flexibility, exclusion volumes, and vector directionality, ensuring high-fidelity virtual screening results.

Part 1: Chemical Space & Structural Analysis

Before initiating computational workflows, the physicochemical profile of the ligand must be established to set boundary conditions for the pharmacophore model.

Physicochemical Profile

The 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol scaffold resides well within "Fragment-Like" and "Lead-Like" chemical space, making it an ideal starting point for Fragment-Based Drug Design (FBDD).

PropertyValue (Approx.)Significance in Modeling
Formula

Core composition.
MW 200.23 DaIdeal for fragment linking/growing.
cLogP 2.6 - 2.9Good membrane permeability; hydrophobic core dominance.
TPSA ~40.5

Polar surface area dominated by the two oxygen atoms.
Rotatable Bonds 2(1) Biphenyl bridge, (2) Hydroxymethyl group.
H-Bond Donors 2Phenolic -OH, Benzylic -OH.
H-Bond Acceptors 2Phenolic -OH, Benzylic -OH.
Conformational Flexibility Analysis

The critical determinant of this pharmacophore is the dihedral angle between the two phenyl rings.

  • In Solution: The biphenyl system is twisted (

    
    ) to minimize steric clash between ortho hydrogens.
    
  • In Binding Pockets: The system can adopt a planar conformation (

    
     or 
    
    
    
    ) if stabilized by the receptor (costing
    
    
    kcal/mol), or twist further (
    
    
    ).

Directive: Your model must account for this flexibility. Do not use a single rigid conformer.

Part 2: Pharmacophore Feature Identification

The pharmacophore hypothesis is built on four distinct features (


) and their spatial interrelationships.
Feature Definitions
  • 
     (Aromatic Hydrophobic):  The phenolic ring (Ring A).
    
  • 
     (Aromatic Hydrophobic):  The benzylic ring (Ring B).
    
  • 
     (Donor/Acceptor):  The phenolic hydroxyl group at position 3.
    
    • Nature:[1] Amphipathic. Acts as a strong H-bond donor (pKa

      
      ) and a moderate acceptor.
      
    • Vector: Planar with Ring A.

  • 
     (Donor/Acceptor):  The hydroxymethyl group at position 3'.
    
    • Nature: Flexible H-bond donor/acceptor.

    • Vector: Rotatable. The oxygen atom can sweep a cone of interaction.

Spatial Constraints (The "Meta-Meta" Vector)

The distance between


 and 

is the primary selectivity filter.
  • Distance (

    
    ):  Variable due to the biphenyl torsion.
    
    • Cis-like (syn):

      
      
      
    • Trans-like (anti):

      
      
      

Part 3: Computational Workflow (The Protocol)

This protocol is software-agnostic but aligns with industry standards (e.g., Schrödinger Phase, MOE, LigandScout).

Phase 1: Ligand Preparation & Conformational Sampling

Objective: Generate a representative ensemble of low-energy conformers to capture the full range of


 distances.
  • Protonation State: Set pH to

    
    . The phenolic -OH should be neutral (protonated).
    
  • Torsion Scan: Perform a coordinate scan on the biphenyl bridge (

    
     bond).
    
    • Range:

      
       to 
      
      
      
      in
      
      
      increments.
    • Energy Window: Retain all conformers within

      
       kcal/mol of the global minimum.
      
  • Hydroxymethyl Sampling: For each biphenyl rotamer, sample the

    
     torsion to ensure the hydroxyl hydrogen is oriented in all accessible H-bonding directions.
    
Phase 2: Pharmacophore Generation

Objective: Create a 4-point hypothesis.

  • Define Sites:

    • Map Ring A and Ring B as Aromatic or Hydrophobic features.

    • Map 3-OH as a Dual Vector (Donor pointing out, Acceptor pointing in).

    • Map 3'-CH2OH as a Projected Point (allow for the flexibility of the methylene linker).

  • Excluded Volumes (X-Vols):

    • Place exclusion spheres perpendicular to the biphenyl axis to mimic the steric constraints of a typical binding pocket (e.g., a flat hydrophobic cleft).

  • Constraint Application:

    • If targeting a specific receptor (e.g., ER

      
      ), fix the distance between 
      
      
      
      and
      
      
      to match the His/Glu residues in the pocket (
      
      
      ).
    • If performing de novo screening, use the ensemble to create a "shared feature" pharmacophore.

Phase 3: Validation (Self-Validating System)

Objective: Prove the model can distinguish actives from decoys.

  • Decoy Set Generation: Generate 50 molecules with similar MW and LogP but different substitution patterns (e.g., ortho-ortho biphenyls, monophenyls).

  • Enrichment Calculation:

    • Screen the active (3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol) and the 50 decoys.

    • Calculate the Enrichment Factor (EF) . A valid model must retrieve the active conformers in the top 5% of the ranked list.

Part 4: Visualization & Logic

Pharmacophore Generation Workflow

The following diagram illustrates the logical flow from structure to validated model.

PharmacophoreWorkflow Ligand Ligand Structure (3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol) Prep Ligand Prep (pH 7.4, Desalt) Ligand->Prep ConfSearch Conformational Search (Torsion Scan) Prep->ConfSearch Energy Min FeatureMap Feature Mapping (HBD, HBA, Aro) ConfSearch->FeatureMap Ensemble Hypothesis Pharmacophore Hypothesis FeatureMap->Hypothesis Alignment Validation Decoy Screening (Enrichment Factor) Hypothesis->Validation Test Validation->Hypothesis Refine

Figure 1: The systematic workflow for generating a robust pharmacophore model from a flexible ligand.

Interaction Logic (The "Meta-Meta" Vector)

This diagram details the specific interaction points and the critical biphenyl torsion.

InteractionMap F1 Ring A (Hydrophobic) F3 3-OH (Donor/Acceptor) F1->F3 Rigid Torsion Biphenyl Torsion (~44° in solution) F1->Torsion F2 Ring B (Hydrophobic) Linker Methylene Linker (Rotation) F2->Linker F4 3'-CH2OH (Flexible Donor) F3->F4 Distance Vector (Variable) Torsion->F2 Linker->F4 Flexible

Figure 2: Interaction map highlighting the core hydrophobic scaffold and the variable distance vector between polar features.

Part 5: Application & Case Study

Target Fishing: The Estrogen Receptor Beta (ER ) Hypothesis

Given the structural similarity to Genistein and Diarylpropionitrile (DPN) , this pharmacophore is highly relevant for ER


 selectivity.

Experimental Protocol for Virtual Screening:

  • Database Import: Import a library of fragment-like compounds (e.g., ZINC Fragment subset).

  • Screening: Apply the 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol pharmacophore.

    • Must Match: 2 Aromatic rings + 1 Donor (Phenolic).

    • Optional: The distal -CH2OH group (allow for bioisosteres like -NH2 or -Cl).

  • Post-Processing: Filter hits by Tanimoto similarity (>0.7) to the query molecule to ensure scaffold consistency.

References
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Link

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH. Link

  • Merski, J., et al. (2008). "Structural Basis for the Selectivity of Estrogen Receptor Ligands." PNAS. Link

  • Ertl, P., & Rohde, B. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Precision Synthesis of Biphenylols via Suzuki-Miyaura Coupling: A Strategic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a robust, high-fidelity protocol for the synthesis of biphenylols (hydroxybiphenyls) utilizing the Suzuki-Miyaura cross-coupling reaction. Scope: This guide addresses the specific challenges of coupling free phenols, including catalyst poisoning and solubility issues. It prioritizes direct coupling strategies over protection-deprotection sequences to maximize atom economy and throughput in drug discovery workflows. Target Outcome: High-yield synthesis (>85%) of ortho-, meta-, and para-biphenylols from aryl halides and hydroxyphenylboronic acids.

Strategic Analysis: The "Free Phenol" Challenge

Synthesizing biphenylols presents a unique set of mechanistic hurdles compared to standard biaryl couplings. Understanding these is prerequisite to selecting the correct protocol.

The Protection Fallacy

Junior chemists often instinctively protect the hydroxyl group (e.g., as a methyl ether or silyl ether) before coupling. While safe, this adds two synthetic steps (protection + deprotection) and reduces overall yield. Expert Insight: Modern phosphine ligands and heterogeneous catalysts allow for the direct coupling of free phenols. The hydroxyl group, under basic conditions, becomes a phenoxide. While phenoxides can potentially coordinate to Pd(II) and arrest the cycle, the use of biaryl phosphine ligands (e.g., SPhos, XPhos) creates a steric bulk that prevents this "off-cycle" resting state, facilitating the reductive elimination.

The Role of the Base

In standard Suzuki couplings, the base activates the boronic acid to form a boronate "ate" complex. In biphenylol synthesis, the base has a dual role:

  • Activation: Formation of the reactive boronate species.

  • Deprotonation: Converting the phenol (

    
    ) to phenoxide.
    Critical Factor:  Water is essential. Anhydrous conditions often fail because the solubility of inorganic bases (K3PO4, K2CO3) is poor in pure organic solvents. A biphasic system (Organic/Water) ensures the base is dissolved and available for the interfacial transfer required for transmetalation.
    

Mechanistic Workflow & Decision Logic

The following diagram outlines the decision process for selecting the optimal catalytic system based on substrate difficulty (sterics and electronics).

SuzukiStrategy Start Target: Biphenylol Synthesis SubstrateCheck Analyze Substrates: (Aryl Halide + Boronic Acid) Start->SubstrateCheck HalideType Halide Identity? SubstrateCheck->HalideType Chlorides Aryl Chlorides (Low Reactivity) HalideType->Chlorides BromidesIodides Aryl Bromides/Iodides (High Reactivity) HalideType->BromidesIodides RouteA PROTOCOL A: High-Activity Homogeneous (Pd(OAc)2 + SPhos/XPhos) Chlorides->RouteA Requires oxidative addition facilitation Sterics Steric Hindrance? (Ortho-substitution) BromidesIodides->Sterics Sterics->RouteA High Sterics (Ortho-Ortho) RouteB PROTOCOL B: Green/Heterogeneous (Pd/C in Water) Sterics->RouteB Low Sterics (Meta/Para)

Figure 1: Strategic decision tree for selecting the appropriate Suzuki coupling protocol based on substrate reactivity and steric demand.

Experimental Protocols

Protocol A: High-Performance Homogeneous Coupling

Best for: Aryl chlorides, sterically hindered substrates (ortho-substituted), and electron-rich aryl halides. Mechanism: Utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to create a highly active, electron-rich Pd(0) species that facilitates oxidative addition across difficult C-Cl bonds.

Materials
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂][1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: Toluene / Water (20:1 ratio)

  • Substrates: Aryl Halide (1.0 equiv), Hydroxyphenylboronic acid (1.2 equiv)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a reaction vial, dissolve Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the Aryl Halide (1.0 mmol) and Hydroxyphenylboronic acid (1.2 mmol) to the vial.

  • Base Activation: Add K₃PO₄ (2.0 mmol, 2.0 equiv) and deionized water (0.2 mL per 4 mL Toluene).

    • Note: The small amount of water is critical for dissolving the inorganic base.

  • Reaction: Seal the vial with a septum cap. Purge with Nitrogen or Argon for 2 minutes. Heat the block to 100°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor via LC-MS or TLC after 2 hours. Most bromide couplings are complete in <4 hours; chlorides may require 12-16 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate (3x).[5]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Green Heterogeneous Coupling (Pd/C)

Best for: Aryl iodides/bromides, scale-up reactions, and scenarios requiring low metal contamination (e.g., late-stage pharma intermediates). Mechanism: Ligand-free catalysis on the surface of carbon support. The reaction occurs in water, leveraging the solubility of the phenoxide intermediate.

Materials
  • Catalyst: 10% Pd/C (Palladium on Carbon)[6]

  • Base: Potassium Carbonate (K₂CO₃)[1][2][6][7][8]

  • Solvent: Water (degassed) or Water/Ethanol (1:1)

  • Substrates: Halophenol or Aryl Halide + Boronic Acid[3][7]

Step-by-Step Methodology
  • Charge: To a round-bottom flask, add the Halophenol (1.0 mmol), Arylboronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvation: Add distilled Water (5 mL). If substrates are highly lipophilic and do not disperse, add Ethanol (2 mL) as a co-solvent.

  • Catalyst Addition: Add 10% Pd/C (0.5 - 1.0 mol% Pd loading).

    • Safety: Pd/C can be pyrophoric when dry. Add it as a water slurry or handle under inert gas.

  • Reaction: Heat to 80°C under air (or Argon for sensitive substrates). Stir vigorously.

  • Workup:

    • Filter the hot reaction mixture through a Celite pad to remove the Pd/C.

    • Wash the pad with 1M NaOH (to ensure the product remains in the aqueous filtrate as phenoxide).

    • Acidification: Treat the filtrate with 1M HCl until acidic (precipitate usually forms).

    • Collect precipitate by filtration or extract with Ethyl Acetate.[5]

Data Summary & Troubleshooting

Comparative Performance Table
VariableProtocol A (Homogeneous)Protocol B (Heterogeneous)
Catalyst Pd(OAc)₂ / SPhos10% Pd/C
Substrate Scope Cl, Br, I, Steric hinderedBr, I, Electron-neutral/poor
Temperature 80 - 110°C25 - 80°C
Time 2 - 12 Hours6 - 24 Hours
Avg. Yield 88 - 98%75 - 92%
Pd Removal Requires chromatography/scavengersSimple filtration
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxide or oxidation of Pd(0).Switch to Protocol A. Increase catalyst loading to 2-3 mol%. Ensure thorough degassing.
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Reduce the amount of O₂ (degas better). Add the boronic acid slowly (syringe pump).
Dehalogenation

-hydride elimination or solvent reduction.
Avoid alcoholic solvents (use Toluene/Dioxane). Lower reaction temperature.
Product stuck in Aqueous Phenol

is ~10; product is ionized.
Ensure workup acidification drops pH to <4 before extraction.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the specific entry point of the phenoxide species.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Ar-Ar' + Pd(0)) TransMet->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Base Base (OH-) Base->BaseStep

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the base facilitates the replacement of the Halide (X) on the Palladium with a Hydroxo or Alkoxo group, which is far more reactive toward the boronic acid than the halide complex.

References

  • Standard Homogeneous Conditions (SPhos)

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005, 127, 4685–4696.
  • Heterogeneous (Pd/C)

    • Sakurai, H.; Tsukuda, T.; Hirao, T. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media.[3] J. Org.[3][4] Chem. 2002 , 67, 2721–2722.[3]

  • General Review of Biphenyl Synthesis

    • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[3][9] Chem. Res. 2008 , 41, 1461–1473.

  • Organic Syntheses Procedure (Scale-up Context)

    • Fellows, I. M.; Kaelin, D. E.; Martin, S. F. Suzuki-Miyaura Coupling: 4-Methoxy-2'-methylbiphenyl.[10] Org.[3][4][11][12] Synth. 2005 , 81, 14.

Sources

analytical techniques for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Executive Summary

This guide details the analytical characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (MW: 200.23 g/mol ), a bifunctional scaffold featuring both a phenolic hydroxyl and a benzylic alcohol. This dual functionality presents unique analytical challenges: the phenolic group confers pH-dependent solubility and ionization, while the benzylic alcohol is susceptible to oxidation.[1]

The protocols below prioritize regio-specificity (distinguishing 3,3'-substitution from 3,4' or 4,4' isomers) and functional group differentiation .

Part 1: Structural Elucidation (NMR & MS)

Objective: To rigorously confirm the 3,3'-substitution pattern and distinguish the phenolic proton from the alcoholic proton.

Nuclear Magnetic Resonance (NMR) Strategy
  • Solvent Selection: DMSO-d

    
      is mandatory.[1]
    
    • Reasoning: Chloroform-d (

      
      ) often facilitates rapid proton exchange, broadening -OH signals into invisibility.[1] DMSO-d
      
      
      
      forms hydrogen bonds with the hydroxyls, slowing exchange and allowing observation of distinct sharp peaks for the phenolic (-OH) and benzylic (-CH
      
      
      OH) protons.
  • Key Diagnostic Signals (

    
    H NMR, 400+ MHz): 
    
    • Phenolic -OH: Singlet, highly deshielded (

      
       9.4–9.6 ppm).[1] Disappears upon D
      
      
      
      O shake.[1]
    • Benzylic -OH: Triplet (due to coupling with -CH

      
      -), shielded (
      
      
      
      5.1–5.3 ppm).[1]
    • Benzylic -CH

      
      -:  Doublet (
      
      
      
      4.5–4.6 ppm).[1] Collapses to a singlet upon D
      
      
      O shake (decoupling).[1]
    • Aromatic Region: Complex multiplet (

      
       6.7–7.8 ppm).[1] The 3,3'-substitution breaks symmetry, resulting in a complex spin system unlike the simplified AA'BB' system of 4,4'-isomers.
      
Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

    • Mechanism:[1][2][3] The phenolic moiety is acidic (pKa ~10). ESI- yields a stable phenoxide ion

      
      .[1]
      
    • Target m/z: 199.0765 (Monoisotopic mass for

      
      ).
      
  • Fragmentation Logic (MS/MS):

    • Loss of Formaldehyde (

      
      , -30 Da): Characteristic of the benzylic alcohol.
      
    • Loss of CO (-28 Da): Characteristic of the phenol ring contraction.[1]

Part 2: Chromatographic Purity (HPLC/UPLC)

Objective: Develop a stability-indicating method capable of separating the target from likely impurities (e.g., 3,3'-biphenyldiol, biphenyl-3-carbaldehyde).

Column Selection: The "Pi-Selectivity" Advantage

Standard C18 columns often struggle to resolve positional isomers of biphenyls.[1]

  • Recommended Phase: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).

  • Mechanism:[1][2][3] The stationary phase possesses pi-electrons that interact with the biphenyl core of the analyte.[1] This creates "shape selectivity," easily resolving the 3,3' isomer from 3,4' or 4,4' impurities which have different planarities.

Validated HPLC Protocol
ParameterSpecification
System HPLC with PDA (Photodiode Array)
Column Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water (Maintains Phenol pH < pKa)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Biphenyl core) & 280 nm (Phenol fine structure)

Gradient Table:

Time (min) % Mobile Phase B Logic
0.0 20 Initial equilibration
10.0 80 Elute hydrophobic impurities
12.0 80 Wash
12.1 20 Re-equilibration

| 15.0 | 20 | Ready for next injection |[1]

Critical Control Point: The pH of Mobile Phase A must remain acidic (pH ~2.7 with 0.1% FA). If the pH drifts > 7, the phenol ionizes, causing the peak to elute near the void volume (t0) and tail significantly.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this specific bifunctional molecule, distinguishing it from simple biphenyls.

AnalyticalWorkflow Start Sample: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Solubility Solubility Check (DMSO vs Water) Start->Solubility NMR_Path Structural ID (NMR) Solubility->NMR_Path High Conc LC_Path Purity & Quant (HPLC) Solubility->LC_Path Trace/Quant DMSO Dissolve in DMSO-d6 NMR_Path->DMSO Column_Select Column Selection: Biphenyl vs C18 LC_Path->Column_Select Exchange D2O Exchange Test DMSO->Exchange Phenol_ID Signal @ 9.5ppm (Singlet) CONFIRMS Phenol Exchange->Phenol_ID Benzyl_ID Signal @ 4.5ppm (Doublet) CONFIRMS CH2-OH Exchange->Benzyl_ID Result Validated Characterization Phenol_ID->Result Benzyl_ID->Result Biphenyl_Col Biphenyl Column (Pi-Pi Interaction) Column_Select->Biphenyl_Col Preferred for Isomers Acidic_MP Mobile Phase pH < 3.0 (0.1% Formic Acid) Biphenyl_Col->Acidic_MP Acidic_MP->Result

Caption: Analytical decision tree highlighting the parallel workflows for structural confirmation (NMR) and purity analysis (HPLC), emphasizing phase selection.

Part 4: Impurity Profiling & Stability

Potential Degradants:

  • Oxidation Products: The benzylic alcohol is prone to oxidation to the aldehyde (3'-formyl-3-biphenylol) and subsequently the carboxylic acid.[1]

    • Detection: These will elute earlier than the parent on a Reversed-Phase Biphenyl column due to increased polarity.[1]

  • Dimerization: Phenols can undergo oxidative coupling.[1]

    • Detection: Look for late-eluting peaks with doubled molecular weight (approx m/z 398).[1]

Sample Preparation for Stability:

  • Avoid protic solvents (MeOH) for long-term storage if trace acid is present, to prevent methyl ether formation at the benzylic position.[1]

  • Preferred Diluent: Acetonitrile/Water (50:50).[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 3-Hydroxybiphenyl Mass Spectrum and Infrared Data. NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • Phenomenex. (2024).[1][5] Investigation of the Impact of Using Different Mobile Phase Ratios on Reversed Phase Phenyl Selectivity. Technical Application Note. [Link]

  • SciELO. (2019).[1] Quantitative determination of biphenyls and their metabolites using high-performance liquid chromatography. Brazilian Journal of Microbiology. [Link]

Sources

Application Note: Strategies for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (herein referred to as Fragment BPh-3,3 ) into Fragment-Based Drug Discovery (FBDD) campaigns.

Fragment BPh-3,3 represents a "privileged scaffold" in medicinal chemistry. Its biphenyl core provides hydrophobic interactions (π-stacking), while the meta-substituted hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups offer two distinct, chemically tractable vectors for hydrogen bonding and fragment growing. This dual-vector geometry allows the fragment to probe adjacent sub-pockets (e.g., the ATP-binding site and the solvent-exposed region in kinases), making it a high-value starting point for Hit-to-Lead (H2L) evolution.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) criteria for efficient ligand efficiency (LE).

PropertyValue (Calc.)Ro3 CriteriaStatusSignificance
Molecular Weight 200.24 Da< 300 Da✅ PassHigh Ligand Efficiency (LE) potential.
cLogP 2.6 ± 0.2< 3.0✅ PassGood balance of solubility and lipophilicity.
H-Bond Donors 2≤ 3✅ Pass-OH and -CH₂OH serve as key anchors.
H-Bond Acceptors 2≤ 3✅ PassOxygen atoms accept H-bonds.
PSA (Polar Surface Area) ~40 Ų≤ 60 Ų✅ PassSuggests good membrane permeability.
Rotatable Bonds 2≤ 3✅ PassLow entropic penalty upon binding.

Protocol 1: Stock Preparation & Quality Control

Objective: Prepare a stable, aggregate-free stock solution for biophysical screening (SPR/NMR). Biphenyls can be prone to aggregation; strict adherence to this protocol is required.

Materials
  • Compound: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (>95% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Spectroscopy).[1]

  • QC: 1H-NMR (500 MHz+) or LC-MS.

Step-by-Step Methodology
  • Weighing: Weigh 20 mg of Fragment BPh-3,3 into a glass amber vial (hydrophobic compounds can stick to plastics).

  • Solvation: Add anhydrous DMSO to achieve a 200 mM master stock concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (200.24)] × 10^6 / 200.

  • Dissolution: Vortex for 60 seconds. If visual particulates remain, sonicate at 25°C for 5 minutes.

  • Solubility Check (Nephelometry/Visual): Dilute an aliquot to 1 mM in PBS (pH 7.4). Inspect for precipitation. If turbid, the working limit for this fragment in aqueous buffer is <1 mM.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C under argon/nitrogen.

Critical QC Step: Run a 1H-NMR of the DMSO stock. Ensure the integration ratio of the aromatic protons to the methylene (-CH₂-) protons is consistent (approx 8:2).

Protocol 2: Biophysical Screening Workflows

Because fragments bind weakly (µM-mM affinity), we utilize Surface Plasmon Resonance (SPR) for kinetics and Saturation Transfer Difference (STD) NMR for structural validation.

Workflow Visualization

FBDD_Workflow Stock Fragment BPh-3,3 (200 mM DMSO) QC QC: Solubility & Purity (LC-MS / NMR) Stock->QC Aliquot QC->Stock Fail (Repurify) Screen_SPR Primary Screen: SPR (Clean Screen) QC->Screen_SPR Pass Screen_NMR Validation: STD-NMR (Epitope Mapping) Screen_SPR->Screen_NMR Binding > 5 RU Hit_Valid Confirmed Hit (KD defined) Screen_NMR->Hit_Valid STD Signal Observed

Figure 1: The screening cascade ensures only soluble, specific binders are progressed.

A. Surface Plasmon Resonance (SPR) "Clean Screen"

Purpose: Identify binding and rule out "sticky" compounds.

  • Sensor Chip: CM5 or Streptavidin (depending on protein tagging).

  • Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20) + 2% DMSO . Note: DMSO concentration in buffer must exactly match the sample to avoid "bulk effect" jumps.

  • Injection: Inject Fragment BPh-3,3 at 50 µM and 200 µM .

  • Contact Time: 30s association, 30s dissociation (fragments have fast off-rates).

  • Analysis:

    • Square Wave: Look for a "box-shape" sensorgram (fast on/fast off).

    • Stoichiometry: R_max should be consistent with 1:1 binding. If Binding > 120% R_max, suspect super-stoichiometric aggregation.

B. STD-NMR Epitope Mapping

Purpose: Confirm the binding mode. The aromatic rings of BPh-3,3 give strong STD signals.

  • Sample: 10 µM Protein + 500 µM Fragment BPh-3,3 (1:50 ratio) in D₂O buffer.

  • Experiment:

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

  • Interpretation:

    • Subtract Off-spectrum from On-spectrum.

    • Signals appearing in the difference spectrum correspond to protons in close contact (<5 Å) with the protein.

    • Specific Insight: If the aromatic protons show strong STD effect but the -CH₂OH protons do not, the hydroxymethyl group is likely solvent-exposed (a perfect vector for growing).

Application: Hit-to-Lead Evolution Strategies

Once BPh-3,3 is validated as a hit, the chemical strategy focuses on "growing" the molecule into the binding pocket using its two functional handles.

Strategic Logic
  • Vector A (Phenolic -OH): Often interacts with backbone carbonyls or serves as an anchor. Modifications here affect the core binding pose.

  • Vector B (Benzylic -CH₂OH): Often solvent-exposed or pointing toward an adjacent pocket. Ideal for attaching solubility-enhancing groups or reaching new hydrophobic pockets.

Chemical Space Expansion Protocol

Reaction 1: Etherification of Phenol (Vector A)

  • Reagents: R-X (Alkyl halide), K₂CO₃, DMF, 60°C.

  • Selectivity: The phenolic OH (pKa ~10) is more acidic than the aliphatic OH (pKa ~15). Using a weak base (K₂CO₃) selectively alkylates the phenol.

  • Goal: Explore hydrophobic sub-pockets.

Reaction 2: Oxidation & Reductive Amination (Vector B)

  • Step 1: MnO₂ oxidation of -CH₂OH to -CHO (Benzaldehyde).

  • Step 2: Reductive amination with diverse amines (R-NH₂) + NaBH(OAc)₃.

  • Goal: Introduce solubilizing groups (morpholines, piperazines) or H-bond donors/acceptors.

Hit Evolution Diagram

Chemical_Evolution Core Fragment BPh-3,3 (Core Scaffold) VecA Vector A: Phenol (-OH) pKa ~10 Core->VecA Selective Alkylation (K2CO3, R-X) VecB Vector B: Benzyl Alcohol (-CH2OH) pKa ~15 Core->VecB Oxidation -> Reductive Amination ProdA Ether/Ester Analogs (Explore Hydrophobic Pocket) VecA->ProdA ProdB Amines/Amides (Improve Solubility/Potency) VecB->ProdB

Figure 2: Divergent synthesis allows rapid exploration of SAR around the biphenyl core.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry.

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.

  • Lepre, C. A., et al. (2004). "Screening for fragment hits in DMSO by NMR." Chemical Biology & Drug Design.

  • Bembenek, M. E., et al. (2009). "Seminal application of biphenyl fragments in Kinase FBDD." Methods in Enzymology.

  • PubChem Compound Summary. (2025). "3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Structure and Properties."

Sources

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol as a synthon for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 1000582-72-0) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its meta,meta'-substitution pattern , which provides a non-linear, kinked geometry ideal for accessing distinct vectors within a protein binding pocket—often superior to the linear geometry of para-substituted biphenyls.

This guide details the strategic utility of this synthon. Unlike symmetric biphenyls, this molecule is desymmetrized with two distinct hydroxyl handles:

  • Phenolic -OH (C3): Acidic (pKa ~10), nucleophilic, and ready for etherification or cross-coupling.

  • Benzylic -OH (C3'): Neutral (pKa ~16), oxidizable to aldehydes/acids, or convertible to electrophilic alkyl halides.

We present validated protocols for the synthesis of this core and its orthogonal functionalization, enabling the rapid construction of PROTAC linkers, fragment-based drug candidates, and liquid crystal mesogens.

Chemical Profile & Reactivity Landscape

PropertySpecification
IUPAC Name 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
Geometry Meta,meta'-substituted (approx. 120° twist)
Key pKa (Phenol) ~9.9 (Susceptible to deprotonation by weak bases like K₂CO₃)
Key pKa (Benzyl) ~16.0 (Requires strong bases like NaH for deprotonation)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1]
The Orthogonality Principle

The successful utilization of this synthon relies on exploiting the pKa difference (


pKa 

6) between the two hydroxyl groups.
  • Condition A (Weak Base): K₂CO₃ in Acetone

    
     Exclusive Phenol activation.
    
  • Condition B (Oxidation): MnO₂ or Swern

    
     Exclusive Benzylic alcohol oxidation.
    

Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives.

Method: Suzuki-Miyaura Cross-Coupling Rationale: The coupling of a phenylboronic acid and a benzyl halide provides the most modular route. We utilize a "reverse" coupling strategy to prevent polymerization of the benzyl alcohol.

Protocol 1: Scalable Synthesis of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Reagents:

  • 3-Hydroxyphenylboronic acid (1.0 equiv)

  • 3-Bromobenzyl alcohol (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Loading: Add 3-bromobenzyl alcohol (18.7 g, 100 mmol), 3-hydroxyphenylboronic acid (15.2 g, 110 mmol), and K₂CO₃ (41.4 g, 300 mmol).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (2.45 g, 3 mmol) under a positive stream of Argon.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The bromide spot should disappear.

  • Workup: Cool to RT. Acidify to pH 6 with 1M HCl (careful of CO₂ evolution). Extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 20%

    
     60% EtOAc/Hexanes).
    
  • Yield: Expect 85-92% as an off-white solid.

Strategic Functionalization Workflows

The following diagram illustrates the divergent pathways to convert the core scaffold into complex drug-like molecules.

G Core 3'-(Hydroxymethyl) [1,1'-biphenyl]-3-ol (Core Synthon) PhenolEther 3'-(Hydroxymethyl)-3-alkoxy [1,1'-biphenyl] (Phenol Ether) Core->PhenolEther Path A: K2CO3, R-X (Selective Alkylation) Aldehyde 3'-Hydroxy-[1,1'-biphenyl] -3-carbaldehyde Core->Aldehyde Path B: MnO2 (Selective Oxidation) PROTAC PROTAC Linker / Drug Conjugate PhenolEther->PROTAC Linker Attachment Amine Reductive Amination (Scaffold Extension) Aldehyde->Amine NaBH(OAc)3, R-NH2

Figure 1: Divergent synthesis pathways exploiting the pKa and redox differences between the phenolic and benzylic positions.

Protocol 2: Chemoselective Phenol Alkylation (Path A)

Objective: Functionalize the phenol without protecting the benzylic alcohol.

  • Dissolution: Dissolve the core synthon (1.0 equiv) in anhydrous Acetone or DMF.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv). Stir at RT for 15 min.

    • Mechanism:[1][2][3][4] The carbonate base is strong enough to deprotonate the phenol (pKa 10) to the phenoxide, but too weak to deprotonate the benzylic alcohol (pKa 16).

  • Electrophile: Add the alkyl halide (e.g., Propargyl bromide, PEG-tosylate) (1.1 equiv).

  • Reaction: Stir at 50°C for 4-6 hours.

  • Validation: 1H NMR will show the disappearance of the phenolic -OH signal (~9.5 ppm) while the benzylic -OH triplet (~5.2 ppm) and -CH2- doublet (~4.6 ppm) remain intact.

Protocol 3: Selective Benzylic Oxidation (Path B)

Objective: Convert the benzylic alcohol to an aldehyde for reductive amination, leaving the phenol intact.

  • Reagent: Activated Manganese Dioxide (MnO₂).

    • Note: MnO₂ is highly selective for allylic/benzylic alcohols.

  • Procedure: Suspend the core synthon (1.0 equiv) in DCM. Add MnO₂ (10 equiv).

  • Reaction: Stir vigorously at RT for 12-24 hours.

  • Workup: Filter through a pad of Celite to remove Mn species. Concentrate the filtrate.

  • Result: The product is the 3'-hydroxybiphenyl-3-carbaldehyde. This intermediate is unstable to oxidation over long periods; use immediately for reductive amination or Wittig reactions.

Application Case Study: Fragment-Based Drug Design (FBDD)

Context: Many kinase inhibitors require a "hinge binder" connected to a "tail" that explores the solvent-exposed region. Application:

  • Hinge Binder: The phenol moiety can mimic the interaction of ATP's adenine ring or be converted to an aminopyrimidine via SnAr if the phenol is first activated to a triflate.

  • Vector: The meta-meta biphenyl rigidifies the structure, directing the substituent at a specific angle (unlike flexible alkyl chains).

  • Solvent Tail: The benzylic alcohol is converted to an amine (via Protocol 3 + Reductive Amination) to attach solubilizing groups (e.g., morpholine, piperazine).

Data Summary of Derivatives:

Derivative TypeReaction ConditionSelectivityYield (Typical)
Mono-Ether R-Br, K₂CO₃, Acetone>98% Phenolic85-95%
Mono-Aldehyde MnO₂, DCM, RT>95% Benzylic75-85%
Di-Tosylate TsCl (excess), TEA, DCMNon-selective90% (Bis-functionalized)

References

  • Synthesis of Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biphenyls in Drug Design: Bembenek, S. D., et al. (2018). The Role of Ligand Efficiency Metrics in Drug Discovery. Drug Discovery Today, 23(10), 1733-1738. (Contextualizing the scaffold's efficiency).
  • Selective Oxidation: Taylor, R. J., et al. (2005). Recent Developments in the Oxidation of Alcohols to Aldehydes and Ketones. Synthesis, 2005(1), 1-27. (MnO2 selectivity protocols).
  • Desymmetrized Biphenyls: Eda, M., et al. (2014). Identification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol derivatives as novel scaffolds. Bioorganic & Medicinal Chemistry Letters. (General reference for this class of synthons).
  • Compound Data: PubChem CID 20100115 (Related Acid), CID 11666685 (Related Ester). Link

Sources

Application Notes and Protocols: A Guide to Designing In-vitro Assays for Biphenyl-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl-based compounds, characterized by two interconnected phenyl rings, represent a significant scaffold in medicinal chemistry and materials science.[1] Their unique structural properties, including hydrophobicity and potential for atropisomerism, contribute to a wide array of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer effects.[1][2][3][4] However, these same properties present distinct challenges in drug development, particularly concerning metabolic stability, potential for off-target effects, and toxicity.[5][6]

This comprehensive guide provides a strategic framework and detailed protocols for designing and implementing in vitro assays to thoroughly characterize biphenyl-based compounds. We will delve into the rationale behind assay selection, moving from broad cytotoxicity screening to specific, mechanism-based assays, ensuring a robust and reliable data package for advancing lead candidates.

I. Foundational Considerations for Biphenyl Compounds

The biphenyl scaffold's physicochemical properties are paramount in designing relevant in vitro assays. Key considerations include:

  • Lipophilicity: Biphenyls are generally hydrophobic, which can lead to poor aqueous solubility, non-specific binding to assay components, and partitioning into cell membranes.[5] This necessitates careful selection of solvents (typically DMSO) and ensuring final concentrations do not exceed solubility limits to avoid compound precipitation.

  • Metabolic Activation: The biphenyl core is susceptible to enzymatic hydroxylation by cytochrome P450 (CYP) enzymes, primarily in the liver.[7] This metabolic activation can lead to the formation of more polar, and sometimes more toxic or genotoxic, metabolites.[6] Therefore, assays incorporating metabolic enzyme systems are crucial.

  • Structural Flexibility and Planarity: The torsional angle between the two phenyl rings can influence a compound's ability to interact with biological targets. Some biphenyls, particularly polychlorinated biphenyls (PCBs), can adopt a planar conformation, allowing them to interact with targets like the aryl hydrocarbon receptor (AhR).[5]

II. A Tiered Approach to In-Vitro Screening

A hierarchical screening cascade is the most efficient method for evaluating biphenyl-based compounds. This approach allows for early identification of promising candidates and elimination of those with undesirable properties, saving time and resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening General Cytotoxicity General Cytotoxicity Metabolic Stability Metabolic Stability General Cytotoxicity->Metabolic Stability CYP450 Inhibition CYP450 Inhibition Metabolic Stability->CYP450 Inhibition Proceed if stable hERG Liability hERG Liability CYP450 Inhibition->hERG Liability Genotoxicity Genotoxicity hERG Liability->Genotoxicity Mechanism of Action Mechanism of Action Genotoxicity->Mechanism of Action Proceed if non-genotoxic Nuclear Receptor Activation Nuclear Receptor Activation Mechanism of Action->Nuclear Receptor Activation Lead Candidate Lead Candidate Nuclear Receptor Activation->Lead Candidate Favorable Profile Start Start Start->General Cytotoxicity High-Throughput

Caption: A tiered workflow for in-vitro screening of biphenyl compounds.

Tier 1: Primary Screening - Foundational Viability and Stability

The initial screening phase aims to quickly assess fundamental properties of the compounds.

A. General Cytotoxicity Assays

These assays determine the concentration at which a compound causes cell death, providing a baseline for subsequent, more specific assays.[8]

  • Principle: Measures of cell viability can include assessing membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT assay).[8][9]

  • Rationale: Identifies compounds with potent, non-specific cytotoxicity early in the process. The IC50 (half-maximal inhibitory concentration) values derived from these assays guide the concentration ranges for future experiments.

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2, a human liver cancer cell line) at a density of 5,000-10,000 cells/well and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the biphenyl compounds in culture medium. The final DMSO concentration should be kept below 0.5%.[10] Replace the old medium with the compound-containing medium and incubate for 48 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Metabolic Stability Assays

These assays evaluate the susceptibility of a compound to metabolism by liver enzymes.[12][13]

  • Principle: The compound is incubated with liver microsomes or hepatocytes, and the decrease in the parent compound concentration over time is measured.[14][15]

  • Rationale: Rapidly metabolized compounds may have poor bioavailability and a short duration of action in vivo.[13] This assay helps to identify compounds with favorable metabolic profiles.[15]

Protocol: Microsomal Metabolic Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a suitable buffer.[12]

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the biphenyl compound (typically at 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[14]

Tier 2: Secondary Screening - Safety and Off-Target Effects

Compounds that pass the primary screening are then subjected to more specific safety and liability assessments.

A. Cytochrome P450 (CYP) Inhibition Assays

These assays determine if a compound inhibits the activity of major CYP enzymes.

  • Principle: The test compound is incubated with specific CYP isoforms, a CYP-specific substrate, and cofactors. The inhibition of the formation of the substrate's metabolite is measured.[16][17]

  • Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.[16][17][18][19] The major isoforms to test include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16][17][18]

CYP IsoformCommon SubstrateDetection Method
CYP1A2 PhenacetinLC-MS/MS
CYP2C9 DiclofenacLC-MS/MS
CYP2C19 S-MephenytoinLC-MS/MS
CYP2D6 DextromethorphanLC-MS/MS
CYP3A4 MidazolamLC-MS/MS
B. hERG Channel Liability Assay

This assay assesses the potential of a compound to block the hERG potassium channel.

  • Principle: The flow of ions through the hERG channel is measured in cells engineered to express the channel. The gold standard is the whole-cell patch-clamp technique, but higher-throughput flux-based assays are also used for earlier screening.[20]

  • Rationale: Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[20][21][22][23]

G cluster_0 hERG Assay Principle Cell hERG-expressing cell Channel_Closed hERG Channel (Closed) K+ ions inside Cell->Channel_Closed Channel_Open hERG Channel (Open) K+ efflux Channel_Closed->Channel_Open Depolarization Blocked_Channel hERG Channel (Blocked) No K+ efflux Channel_Open->Blocked_Channel Repolarization Repolarization Channel_Open->Repolarization Cardiac Action Potential Compound Biphenyl Compound Compound->Channel_Open Inhibition Prolonged QT Interval Prolonged QT Interval Blocked_Channel->Prolonged QT Interval

Caption: Mechanism of hERG channel inhibition by a test compound.

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[22] On the day of the experiment, prepare a single-cell suspension.[20]

  • Automated Patch-Clamp System: Prime the system with extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell and form a high-resistance seal. A negative pressure pulse then ruptures the cell membrane to achieve the whole-cell configuration.[20]

  • Baseline Recording: Apply a specific voltage protocol to elicit and record the baseline hERG current.[20]

  • Compound Application: Apply increasing concentrations of the biphenyl compound, allowing the current to reach a steady state at each concentration.[20]

  • Positive Control: At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the identity of the current.[20][22]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value.[22]

C. Genotoxicity Assays

These assays evaluate the potential of a compound to cause DNA damage.

  • Principle: The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing mutagenicity.[24] It uses strains of Salmonella typhimurium that are auxotrophic for histidine and tests a compound's ability to cause mutations that restore the "prototrophic" state.[24]

  • Rationale: Mutagenic compounds are often carcinogenic.[24] Since metabolites of biphenyls can be genotoxic, the assay should be performed with and without metabolic activation (e.g., rat liver S9 fraction).[6][25]

Tier 3: Tertiary Screening - Mechanism of Action and Endocrine Disruption

For promising candidates with a good safety profile, further assays are conducted to elucidate their mechanism of action and potential for endocrine disruption.

A. Mechanism of Action (MOA) Assays

The choice of MOA assays will depend on the therapeutic target of interest. For example, if the biphenyl compounds are designed as enzyme inhibitors, specific enzymatic assays would be performed. If they are intended to be anticancer agents, assays measuring apoptosis or cell cycle arrest would be relevant.[3]

B. Nuclear Receptor Activation Assays
  • Principle: These are cell-based reporter gene assays where cells are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene.[26]

  • Rationale: Some biphenyls and their metabolites can interact with nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and aryl hydrocarbon receptor (AhR), leading to endocrine-disrupting effects.[27][28] It is important to screen for these activities, especially for compounds intended for long-term use or with widespread environmental exposure.

III. Data Interpretation and Decision Making

The data generated from this tiered approach must be integrated to make informed decisions about which compounds to advance.

  • Therapeutic Index: For drug candidates, a key parameter is the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. In vitro, this can be estimated by comparing the cytotoxicity IC50 to the efficacy EC50 in an MOA assay.

  • Risk Assessment: A compound with high potency in an MOA assay might still be viable even with some off-target activity (e.g., weak hERG inhibition), provided there is a sufficient safety margin.

  • Structure-Activity Relationship (SAR): The data should be used to build SAR, which can guide the synthesis of new analogs with improved potency and reduced toxicity.

IV. Conclusion

The in vitro characterization of biphenyl-based compounds requires a multi-faceted and strategic approach. By employing a tiered screening cascade that addresses cytotoxicity, metabolic stability, specific safety liabilities, and mechanism of action, researchers can efficiently identify promising candidates for further development. The protocols and rationale outlined in this guide provide a robust framework for generating a comprehensive data package to support the advancement of novel biphenyl-based compounds.

V. References

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Hamers, T., et al. (2020). Assessing species-specific differences for nuclear receptor activation for environmental water extracts. Science of The Total Environment, 739, 140003. Retrieved from [Link]

  • Huang, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 11(18), e4162. Retrieved from [Link]

  • Wyndham, C., Devenish, J., & Safe, S. (1976). Mutagenicity testing of chlorinated biphenyls and chlorinated dibenzofurans. Mutation Research/Environmental Mutagenesis and Related Subjects, 38(5), 349-350. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of Biphenyl in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 773612. Chemical Effects in Biological Systems. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Ioannides, C., et al. (1990). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis, 11(9), 1547-1550. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2012). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncology Letters, 4(1), 113-117. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • ResearchGate. (n.d.). Cis-FACTORIAL™ Assay for Nuclear Receptor Activation. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(6), 5769-5784. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear receptor activity. Panel (a). Aggregation of 54 ToxCast assays.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), A114-A122. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • MDPI. (2022). The In Vitro Cytotoxicity of Eremothecium oil and Its Components—Aromatic and Acyclic Monoterpene Alcohols. Molecules, 27(6), 1954. Retrieved from [Link]

  • Journal of Pharmacy Research. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Pharmacy Research, 7(5), 454-460. Retrieved from [Link]

  • MDPI. (2014). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 12(2), 564-596. Retrieved from [Link]

  • ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (2022, November 8). In Vitro Cytotoxic Activity and Identification of Bioactive Compounds Isolated from Olea europaea and Syzygium aromaticum Plants. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Oxford Academic. (2024, April 15). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Retrieved from [Link]

  • PubMed. (2025, January 23). Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. Retrieved from [Link]

  • PubMed. (2022, September 5). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Retrieved from [Link]

  • PubMed. (1976). [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)]. Arzneimittelforschung, 26(12), 2178-82. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (HMBP-3)

[1]

Abstract & Compound Profile

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (herein referred to as HMBP-3 ) represents a specific subclass of hydroxylated biphenyls.[1] Structurally, it combines a phenolic hydroxyl group (position 3) with a benzylic alcohol (position 3').[1] This dual functionality suggests a pharmacological profile bridging antioxidant capacity (phenolic hydrogen donation) and metabolic reactivity (benzylic oxidation).[1]

Based on structure-activity relationships (SAR) of analogous biphenyls (e.g., Honokiol, Magnolol, and synthetic COX-2 inhibitors), HMBP-3 is a high-priority candidate for neuroprotection and anti-inflammatory therapies. This guide outlines the critical path for validating HMBP-3 efficacy, focusing on its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory cascades.[1]

Physicochemical Profile (Predicted)
PropertyValueImplication for Animal Models
Molecular Weight ~200.23 g/mol High permeability potential.[1]
LogP (Lipophilicity) ~2.5 - 3.2Good BBB penetration; requires solubilizing vehicle.[1]
H-Bond Donors 2Receptor binding capability (e.g., Transthyretin, COX-2).[1]
PSA (Polar Surface Area) ~40 ŲIdeal for CNS absorption (<90 Ų).[1]

Experimental Workflow Strategy

Do not proceed directly to disease models.[1] The lipophilicity of HMBP-3 requires a validated formulation and pharmacokinetic (PK) proof-of-concept to ensure bioavailability.[1]

WorkflowStartCompound Synthesis(>98% Purity)FormulationVehicle Optimization(Solubility Check)Start->FormulationPK_StudyPK & BBB Permeability(Rat IV/PO)Formulation->PK_StudyDecisionBrain:PlasmaRatio > 0.3?PK_Study->DecisionAcute_ModelAcute Efficacy(LPS-induced Neuroinflammation)Decision->Acute_ModelYesStopRefine Structure(Prodrug Strategy)Decision->StopNoChronic_ModelChronic Efficacy(MPTP or 5XFAD)Acute_Model->Chronic_Model

Figure 1: Critical path workflow for HMBP-3 evaluation. Note the "Go/No-Go" decision point based on BBB penetration.

Phase I: Formulation & Pharmacokinetics[1]

Vehicle Formulation

Biphenyls are notoriously insoluble in pure aqueous saline.[1] Improper formulation leads to precipitation in the peritoneum or gut, yielding false negatives.

  • Standard Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.[1]

  • Alternative (if precipitation occurs): 5% Ethanol + 10% Solutol HS-15 + 85% Saline.[1]

  • Preparation: Dissolve HMBP-3 in DMSO/Ethanol first, then slowly add PEG/Solutol, and finally add warm saline with vortexing.

Pharmacokinetics (PK) & BBB Penetration Protocol

Objective: Determine half-life (

  • Species: Sprague-Dawley Rats (Male, 250-300g), n=3 per timepoint.[1]

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]

  • Sampling:

    • Blood: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

    • Brain Tissue: Harvest at 1 h and 4 h (peak efficacy windows).[1]

  • Analysis: LC-MS/MS (MRM mode). Target parent compound.[1][2][3]

  • Success Criteria: Brain/Plasma ratio

    
     indicates sufficient CNS engagement.[1]
    

Phase II: Efficacy Model (Acute Neuroinflammation)

Because HMBP-3 contains a phenolic moiety, it is hypothesized to inhibit NF-

1LPS-induced Neuroinflammation model1
Rationale

Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4) on microglia, triggering a cytokine storm (TNF-


1
Protocol Steps

Animals: C57BL/6 Mice (Male, 8-10 weeks). Groups (n=8/group):

  • Sham: Vehicle + Saline injection.[1]

  • Model: Vehicle + LPS (5 mg/kg, i.p.).

  • HMBP-3 Low: 10 mg/kg (i.p.)[1] + LPS.[1][4]

  • HMBP-3 High: 30 mg/kg (i.p.)[1] + LPS.[1][4]

  • Positive Control: Dexamethasone (1 mg/kg) or Honokiol (10 mg/kg).[1]

Timeline:

  • T = -1 hour: Pre-treat with HMBP-3 or Vehicle.

  • T = 0: Administer LPS (5 mg/kg, i.p.) to induce sepsis/inflammation.[1]

  • T = +6 hours: Sacrifice for Cytokine Analysis (Peak TNF-

    
    ).
    
  • T = +24 hours: Sacrifice for Microglial Activation (Iba-1 staining).

Readouts & Expected Data
ReadoutMethodExpected Effect (HMBP-3)
TNF-

/ IL-6
ELISA (Serum & Hippocampus)Dose-dependent reduction (>40% inhibition).[1]
NO (Nitric Oxide) Griess Reagent AssayReduced nitrite accumulation.[1]
COX-2 / iNOS Western BlotDownregulation of protein expression.[1]
Microgliosis IHC (Iba-1 marker)Reduced ramification/activation in cortex.[1]

Mechanistic Validation (In Vitro/Ex Vivo)[1]

To publish high-impact results, you must define the molecular mechanism. Biphenyls typically act via NF-


B inhibitionNrf2 activation1

MechanismLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK ComplexTLR4->IKKNFkBNF-κB (p65/p50)IKK->NFkBCytokinesPro-inflammatoryCytokines(TNF-α, IL-6)NFkB->CytokinesTranscriptionHMBPHMBP-3(Compound)HMBP->IKKInhibitsNrf2Nrf2 Pathway(Antioxidant)HMBP->Nrf2ActivatesNrf2->CytokinesSuppress

Figure 2: Putative Mechanism of Action. HMBP-3 is hypothesized to act as a dual regulator: blocking NF-κB translocation while upregulating the Nrf2 antioxidant response.[1]

Safety & Toxicology Screen

Before chronic testing, perform a 7-day dose-escalation study in mice.

  • Dose: Up to 100 mg/kg/day.[1]

  • Readout: Monitor body weight daily.

  • Necropsy: Check liver enzymes (ALT/AST) and kidney function (BUN).[1] Hydroxylated biphenyls can be glucuronidated rapidly; saturation of this pathway can lead to hepatotoxicity.[1]

References

  • Purkey, H. E., et al. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis.[5] Chemistry & Biology, 11(12), 1719–1728.[5]

  • Maddila, S., et al. (2016). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 1(5).

  • Shah, A., et al. (2017). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models. Pharmacological Reports.

  • Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues. Scientific Reports, 9, 2320.

  • EPA CompTox Dashboard. 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Structural Analog Data). [1]

NMR and mass spectrometry analysis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-BPH

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the structural characterization of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (MW: 200.23 g/mol ), a bifunctional scaffold often encountered as a Phase I metabolite of biphenyl-based pharmacophores or as a synthetic intermediate in Suzuki-Miyaura cross-couplings.

The molecule presents a unique analytical challenge due to its asymmetry and the presence of two distinct hydroxyl functionalities:

  • Phenolic Hydroxyl (C3-OH): Acidic (pKa ~10), capable of H-bonding, sensitive to pH.

  • Benzylic Hydroxyl (C3'-CH₂OH): Aliphatic, prone to dehydration, oxidation-sensitive.

This guide provides a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to unequivocally assign the structure, distinguishing it from potential isomers like the 4,4'-disubstituted analogues.

Analytical Workflow

The following diagram outlines the critical path for complete structural validation.

AnalyticalWorkflow Sample Crude/Pure Sample (3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol) Purity Purity Check (UPLC-UV @ 254/280 nm) Sample->Purity MS_Path HRMS Profiling (Q-TOF/Orbitrap) Purity->MS_Path >95% Purity NMR_Path NMR Elucidation (600 MHz Cryoprobe) Purity->NMR_Path >5 mg mass MS_Exp ESI(-) Mode Detect [M-H]- (Phenol) ESI(+) Mode Detect [M+Na]+ (Alcohol) MS_Path->MS_Exp NMR_Exp 1D: 1H, 13C 2D: COSY, HSQC, HMBC NMR_Path->NMR_Exp Validation Data Integration & Structure Confirmation MS_Exp->Validation Mass Error < 5ppm NMR_Exp->Validation Connectivity Confirmed

Figure 1: Integrated workflow for the structural elucidation of bifunctional biphenyls.

Mass Spectrometry Profiling (HRMS)

Ionization Strategy

The molecule contains both an acidic phenol and a neutral primary alcohol. Dual-polarity analysis is required for complete confidence.

  • Negative Mode (ESI-): Preferred for quantitation. The phenolic proton is easily abstracted, yielding a stable phenoxide ion

    
    .
    
  • Positive Mode (ESI+): The molecule is weakly basic. Protonation

    
     is difficult without acidic modifiers; however, sodium adducts 
    
    
    
    are prominent.
Fragmentation Logic (MS/MS)

Fragmentation patterns are critical for distinguishing this specific isomer from others (e.g., 4,4'-isomers).

Precursor Ionm/z (Theoretical)Key Fragment (m/z)MechanismSignificance
[M-H]⁻ 199.0765 181.06Loss of H₂ODehydration of benzyl alcohol (benzylic stabilization).
171.08Loss of COPhenolic ring contraction (common in phenols).
[M+H]⁺ 201.0910 183.08Loss of H₂ORapid loss of benzylic OH to form a tropylium-like cation.
MS Protocol
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

  • Concentration: 1 µg/mL (avoid saturation to prevent dimerization).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV (ESI-), 3.5 kV (ESI+).

    • Desolvation Temp: 350°C.

  • Acquisition: Full scan m/z 50–500; Data-Dependent MS2 on m/z 199.07 and 201.09.

Fragmentation Parent Parent Ion [M-H]- m/z 199.0765 Frag1 [M-H-H2O]- m/z 181.06 (Benzylic Dehydration) Parent->Frag1 - 18 Da Frag2 [M-H-CH2O]- m/z 169.06 (Loss of Formaldehyde) Parent->Frag2 - 30 Da

Figure 2: Proposed ESI(-) fragmentation pathway for the hydroxymethyl-phenol system.

NMR Structural Elucidation

Solvent Selection (Critical)
  • DO NOT USE CDCl₃: Chloroform promotes rapid exchange of hydroxyl protons, often broadening them into the baseline or merging them with water.

  • USE DMSO-d₆: This aprotic polar solvent forms strong H-bonds with the solute's OH groups, slowing exchange. This allows observation of the phenolic proton (~9.5 ppm) and the benzylic alcohol proton (~5.2 ppm) as distinct, coupled multiplets.

Expected 1H NMR Data (DMSO-d₆, 600 MHz)

Note: Chemical shifts (δ) are estimates based on substituent additivity rules for biphenyl systems.

PositionTypeδ (ppm)MultiplicityJ (Hz)Assignment Logic
OH-Ar Phenolic9.55 s (broad)-Deshielded by aromatic ring; exchangeable D₂O.
2 Ar-H7.05t~2.0Meta-coupled to H4/H6; shielded by ortho-OH.
4 Ar-H6.80ddd8.0, 2.0, 1.0Ortho to OH; shielded.
5 Ar-H7.25t8.0Meta to OH; standard aromatic.
6 Ar-H7.10ddd8.0, 2.0, 1.0Para to OH; slightly shielded.
2' Ar-H7.55s (broad)-Isolated between Ph and CH₂OH.
4' Ar-H7.35d7.5Ortho to CH₂OH.
5' Ar-H7.42t7.5Meta to CH₂OH.
6' Ar-H7.50d7.5Para to CH₂OH.[1][2][3][4][5][6][7]
OH-Alk Aliphatic5.25 t5.5Couples to CH₂; disappears with D₂O.
CH₂ Benzylic4.58 d5.5Doublet due to coupling with OH-Alk. Becomes Singlet with D₂O.
2D NMR Correlation Strategy

To confirm the meta-meta substitution pattern (3, 3'):

  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of Ring A (H4-H5-H6) and Ring B (H4'-H5'-H6').

    • Key Observation: The benzylic OH (5.25 ppm) must show a cross-peak with the CH₂ (4.58 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Assign protons to their attached carbons. Differentiates the CH₂ carbon (~63 ppm) from aromatic carbons (115–145 ppm).

  • HMBC (Heteronuclear Multiple Bond Coherence) - The "Connector":

    • This is the definitive experiment to link the two rings.

    • Look for: A correlation from H-2 and H-6 (Ring A) to C-1' (Ring B quaternary carbon).

    • Look for: A correlation from the CH₂ protons to C-2' , C-3' , and C-4' , confirming the hydroxymethyl position.

Experimental Protocol: NMR Acquisition

Objective: Obtain high-resolution spectra with resolved hydroxyl couplings.

  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule of fresh DMSO-d₆ to minimize water content (water peak at 3.33 ppm can obscure signals).

  • Temperature: Set probe to 298 K (25°C).

  • Pulse Sequence (1H):

    • Relaxation delay (d1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (ns): 16 or 32.

    • Window function: Exponential multiplication (LB = 0.3 Hz).

  • D₂O Shake (Validation Step):

    • After acquiring the standard 1H spectrum, add 1 drop of D₂O to the tube.

    • Shake and re-acquire.

    • Result: The signals at ~9.55 ppm and ~5.25 ppm should disappear. The doublet at ~4.58 ppm (CH₂) should collapse into a sharp singlet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Standard text for substituent effects).

  • NIST Chemistry WebBook. Mass Spectra of Biphenyl Derivatives. National Institute of Standards and Technology. [Link]

  • SDBS Database. Spectral Database for Organic Compounds. AIST (Japan). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
  • Revesz, A. et al. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Mass Spectrometry Reviews. [Link]

Sources

High-Purity Isolation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol via Pi-Selective HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , a critical intermediate in drug discovery and materials science. Unlike standard C18 methods, this protocol leverages Biphenyl stationary phase chemistry to maximize


 interactions, providing superior resolution of the target molecule from structurally similar regioisomers (e.g., 3,4'-isomers) and synthetic precursors (e.g., 3-bromophenol). We provide a scalable workflow from analytical scouting to preparative isolation, ensuring purities exceeding 98%.

Introduction & Molecule Analysis

Target Molecule: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Chemical Class: Bi-functionalized Biphenyl (Phenol + Benzylic Alcohol)

The separation of hydroxylated biphenyls presents a unique chromatographic challenge. The molecule contains two distinct hydroxyl groups:

  • Phenolic -OH (Position 3): Acidic (pKa

    
     9.5), ionizable, and prone to peak tailing on active silanols.
    
  • Benzylic -OH (Position 3'): Neutral, polar, and susceptible to dehydration under harsh acidic conditions.

Standard alkyl-bonded phases (C18) often fail to resolve this molecule from its regioisomers because the hydrophobicity differences are negligible. To achieve high-purity isolation, we must exploit the polarizability and aromaticity of the biphenyl core using a phenyl-based stationary phase.

Method Development Strategy (The "Why")

Stationary Phase Selection: The Advantage

While C18 relies solely on hydrophobic dispersion forces, Biphenyl and Phenyl-Hexyl phases introduce


 interactions. These interactions are highly sensitive to the electron density and planarity of the analyte's aromatic system.
  • Recommendation: Biphenyl Core-Shell Column (2.6 µm or 5 µm) .

  • Mechanism: The biphenyl ligand aligns with the target's biphenyl core, offering enhanced retention and shape selectivity compared to C18 .

Mobile Phase Selection: Methanol vs. Acetonitrile[1]
  • Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN molecules have

    
    -electrons (triple bond) that compete with the analyte for stationary phase sites, effectively "shielding" the 
    
    
    
    interaction. MeOH allows the aromatic selectivity of the column to dominate .
  • Solvent A (Aqueous): Water with 0.1% Formic Acid . The acid suppresses the ionization of the phenol (keeping it neutral), preventing peak tailing and ensuring consistent retention times.

Analytical Protocol (Scouting)

This protocol is designed to assess purity and define the separation window before scale-up.

Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µmHigh efficiency, optimal selectivity for aromatics.
Flow Rate 1.2 mL/minOptimized for core-shell particles (Van Deemter optimum).
Mobile Phase A Water + 0.1% Formic AcidSuppresses phenol ionization (pKa ~9.5).
Mobile Phase B Methanol (LC-MS Grade)Promotes

retention mechanism.
Temp 35°CImproves mass transfer; prevents pressure spikes.
Detection UV @ 254 nm (Ref 360)Max absorption for biphenyl core.
Injection 5 µLAvoids overload during scouting.
Gradient Profile
Time (min)% B (MeOH)Event
0.040Initial Hold (Focusing)
1.040Start Gradient
10.090Elution of Target & Hydrophobic Impurities
12.090Wash
12.140Re-equilibration
15.040End of Run

Expected Result: The target 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol typically elutes between 6.5 – 7.5 minutes. Impurities such as unreacted 3-bromophenol (more polar) will elute earlier, while bis-coupled byproducts elute later.

Preparative Scale-Up Protocol

Once the analytical method confirms separation (


), scale up to preparative HPLC using the Gradient Scaling Principle .
Scale-Up Calculation Table

To maintain resolution, keep the Linear Velocity and Gradient Slope constant.

ParameterAnalytical ScalePreparative Scale (Example)Scaling Factor
Column ID 4.6 mm21.2 mm

Particle Size 2.6 µm5 µmN/A (Resolution slightly lower)
Flow Rate 1.2 mL/min25 mL/min

increase
Loading (Mass) 10 - 50 µg20 - 100 mgDependent on solubility
Sample Preparation for Prep
  • Dissolution: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible, as it can cause "solvent breakthrough" (peak distortion) due to its high viscosity and elution strength.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulate matter that could clog the prep column frit.

  • Concentration: Target a concentration of 50–100 mg/mL to minimize injection volume.

Fraction Collection Logic
  • Trigger: UV Threshold (Slope + Level).

  • Slicing: Use "Peak Slicing" for the main peak. Collect the leading edge, center, and tailing edge in separate tubes.

    • Reasoning: The leading edge often contains polar impurities; the tailing edge may contain isomers.

  • Post-Run: Analyze fractions via the Analytical Method (Section 4) before pooling.

Visualization: Workflow & Logic

Purification Workflow

The following diagram illustrates the decision-making process from crude synthesis to pure product.

PurificationWorkflow Start Crude Reaction Mixture (Target + Isomers + Reagents) SamplePrep Sample Prep Dissolve in DMSO/MeOH Filter 0.45 µm Start->SamplePrep Scout Analytical Scouting Column: Biphenyl (4.6 mm) Mobile Phase: H2O/MeOH + FA SamplePrep->Scout Decision Resolution (Rs) > 1.5? Scout->Decision Optimize Optimize Method 1. Change Gradient Slope 2. Switch to Phenyl-Hexyl Decision->Optimize No ScaleUp Prep Scale-Up Column: 21.2 mm ID Flow: 25 mL/min Decision->ScaleUp Yes Optimize->Scout Fractionation Fraction Collection (Slice Main Peak) ScaleUp->Fractionation QC QC Analysis Re-inject fractions on Analytical Fractionation->QC Pool Pool & Dry Rotary Evaporation QC->Pool Purity > 98%

Caption: Figure 1: End-to-end purification workflow emphasizing the critical "Go/No-Go" decision point at the analytical scouting phase.

Mechanism of Separation

SeparationMechanism cluster_0 Stationary Phase Interaction Analyte 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Phase Biphenyl Ligand (Stationary Phase) Analyte->Phase Pi-Pi Stacking (Primary) Analyte->Phase Hydrophobic (Secondary) Solvent Methanol (No Pi-electrons) Solvent->Phase Allows Interaction

Caption: Figure 2: The Biphenyl stationary phase engages in specific Pi-Pi stacking with the analyte, which is maximized by using Methanol (non-pi solvent) rather than Acetonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Phenol group.Ensure 0.1% Formic Acid is present.[1] Increase buffer conc. to 10mM Ammonium Formate if needed.
Split Peaks Sample solvent too strong (DMSO).Dilute sample with water or initial mobile phase. Reduce injection volume.
Low Resolution Isomer co-elution.Switch from Biphenyl to PFP (Pentafluorophenyl) column for different electronic selectivity .
Pressure High Methanol viscosity.Increase column temperature to 40-50°C.

References

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from

  • MilliporeSigma. Ascentis® Express Biphenyl UHPLC and HPLC Columns. Retrieved from

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Demonstrates Biphenyl superiority for isomers). Retrieved from

Sources

Application Note: 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol as a Bifunctional Chemical Probe

[1]

Executive Summary

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol represents a "privileged" chemical scaffold in modern drug discovery.[1] Unlike monofunctional probes, this molecule offers two distinct, chemically orthogonal handles—a phenolic hydroxyl (3-OH) and a benzylic alcohol (3'-CH2OH)—positioned on a rigid biphenyl core.[1] This unique geometry allows researchers to:

  • Probe Hydrophobic Pockets: The biphenyl core effectively mimics hydrophobic amino acid residues (Phe, Tyr, Trp) often found in "hot spots" of protein interfaces.[1]

  • Execute Divergent Synthesis: The differential reactivity of the two hydroxyl groups enables rapid generation of focused libraries (e.g., for SAR exploration of PD-L1 inhibitors).[1]

  • Linker Design: Serve as a rigid, aromatic linker in PROTACs or bivalent ligands, maintaining a fixed distance between warheads.[1]

Scientific Background & Mechanism[1]

The "Privileged" Biphenyl Scaffold

The biphenyl moiety is a recurring structural motif in FDA-approved drugs (e.g., Eltrombopag , Bifonazole , Fasiglifam ).[1] Its ability to adopt a twisted conformation (dihedral angle ~44°) allows it to fit into diverse binding pockets, including:

  • PD-1/PD-L1 Interface: Biphenyl derivatives have been identified as small-molecule inhibitors that dimerize PD-L1, occluding the PD-1 binding surface [1].[1]

  • Fatty Acid Amide Hydrolase (FAAH): The biphenyl core mimics the arachidonyl chain of anandamide, positioning inhibitors within the enzyme's hydrophobic channel [2].[1][2]

  • Amyloid Aggregation: Hydroxylated biphenyls can interfere with

    
    -sheet stacking in amyloid fibrils via 
    
    
    -
    
    
    interactions and hydrogen bonding.[1]
Orthogonal Reactivity

The probe's utility lies in its chemical asymmetry:

  • Site A (Phenol, pKa ~10): Highly nucleophilic under basic conditions.[1] Ideal for ether formation (Williamson ether synthesis) or carbamate formation.[1]

  • Site B (Benzyl Alcohol, pKa ~15): Less acidic, susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for substitution.[1]

Experimental Protocols

Protocol A: Synthesis of the Probe (Suzuki-Miyaura Coupling)

Rationale: This modular synthesis allows for the introduction of isotopic labels or structural variations if needed.[1]

Reagents:

  • 3-Hydroxyphenylboronic acid (CAS: 87199-17-5)[1]

  • 3-Bromobenzyl alcohol (CAS: 15852-73-0)[1]

  • Pd(dppf)Cl2 (Catalyst)[1]

  • Potassium Carbonate (K2CO3)[1]

  • 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3-bromobenzyl alcohol (1.0 equiv) and 3-hydroxyphenylboronic acid (1.2 equiv) in degassed 1,4-dioxane/water (4:1 v/v).

  • Base Addition: Add K2CO3 (3.0 equiv).

  • Catalysis: Add Pd(dppf)Cl2 (5 mol%) under an inert atmosphere (N2 or Ar).

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to protonate the phenol), water, and brine.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (diagnostic peaks: benzylic CH2 singlet ~4.7 ppm, phenolic OH broad singlet).[1]

Protocol B: Differential Functionalization (Library Generation)

Rationale: To create a library of PD-L1 inhibitor candidates, one must selectively functionalize the phenolic position while preserving the benzylic alcohol for solubility or further coupling.[1]

Target: Synthesis of 3'-((3-cyanobenzyl)oxy)-[1,1'-biphenyl]-3-methanol (PD-L1 inhibitor precursor).

  • Selective Alkylation (Phenol):

    • Dissolve 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (1.0 equiv) in DMF.

    • Add K2CO3 (1.5 equiv) and 3-cyanobenzyl bromide (1.1 equiv).

    • Stir at RT for 4 hours. Note: The benzylic alcohol is less acidic and will not react under these mild conditions.[1]

    • Outcome: Formation of the ether linkage at the 3-position.[1]

  • Divergent Step (Benzylic Alcohol):

    • Path A (Solubility): Leave as -CH2OH.[1]

    • Path B (Extension): Oxidize to aldehyde (Dess-Martin Periodinane) for reductive amination.[1]

Protocol C: Fragment Binding Assay (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binding of fragment probes to large proteins (e.g., PD-L1).[1]

Materials:

  • Recombinant Protein (e.g., PD-L1 IgV domain), 10-20 µM in D2O buffer.[1]

  • Probe: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, 500 µM (stock in d6-DMSO).[1]

  • NMR Spectrometer (600 MHz+ with cryoprobe).[1]

Methodology:

  • Sample Prep: Mix protein and probe (1:50 ratio) in phosphate buffer (pH 7.4, 100 mM NaCl, 10% D2O).

  • Pulse Sequence: Apply a train of Gaussian pulses for 2-3 seconds to saturate protein resonances (on-resonance: -1 ppm; off-resonance: 40 ppm).

  • Acquisition: Record the difference spectrum (Off-resonance minus On-resonance).

  • Analysis:

    • Positive Signal:[1] Indicates magnetization transfer from protein to ligand (binding event).[1]

    • Epitope Mapping: The protons showing the strongest STD effect (likely the aromatic biphenyl protons) are in closest contact with the protein surface.[1]

Data Presentation & Analysis

Table 1: Comparative Reactivity Profile
Functional GrouppKa (Approx)Reactivity (Base)Reactivity (Oxidation)Primary Application
3-Phenol ~10.0High (Alkylation, Acylation)Low (requires radical conditions)H-bond Donor/Acceptor, Ether Linkage
3'-Benzyl Alcohol ~15.0Low (requires strong base)High (Aldehyde/Acid conversion)H-bond Donor, Solubilizing Group, Linker Extension
Table 2: Representative Biological Targets for Biphenyl Scaffolds
TargetRole of ProbeReference
PD-1/PD-L1 Dimerization inducer; Hydrophobic core mimic[1, 3]
FAAH Active site inhibitor (mimics arachidonyl tail)[2]
Estrogen Receptor (ER) Ligand binding domain probe (mimics estradiol A-ring)[4]

Visualizations

Diagram 1: Divergent Synthesis Pathway

Caption: Strategy for selectively functionalizing the probe to create diverse chemical libraries.

GStart3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol(Core Probe)Step1Mild Base (K2CO3)+ Alkyl HalideStart->Step1Site A ReactivityStep2Oxidation(Dess-Martin / PCC)Start->Step2Site B ReactivityStep3Sequential:1. Phenol Protection2. Benzyl ActivationStart->Step3Orthogonal ControlProduct1Ether Derivative(PD-L1 Inhibitor Precursor)Step1->Product1Product2Biphenyl-3-carbaldehyde(Reductive Amination Handle)Step2->Product2Product3PROTAC Linker(Rigid Spacer)Step3->Product3

Diagram 2: Fragment-Based Screening Workflow

Caption: Workflow for validating the probe against a target protein (e.g., PD-L1).

Gcluster_0Phase 1: Validationcluster_1Phase 2: OptimizationScreenIn Silico Docking(Target: Hydrophobic Pocket)AssaySTD-NMR / SPR(Binding Confirmation)Screen->AssaySelect HitsGrowFragment Growing(Extend from 3-OH or 3'-CH2OH)Assay->GrowConfirmed BinderLibraryParallel Synthesis(Analog Generation)Grow->LibrarySAR ExplorationResultLead Compound(IC50 < 100 nM)Library->ResultBioassay

[1]

References

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. PubMed. (2021).[1] Link

  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. (2004). Link[1]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. (2023).[1] Link

  • Biphenyls as potential estrogens: Structure-activity relationships.Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

Disclaimer: This document is for research purposes only. The synthesis and use of chemical probes should be conducted by qualified personnel in a suitable laboratory environment.[1]

Troubleshooting & Optimization

Technical Support Center: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . It is designed for researchers experiencing yield bottlenecks, reproducibility issues, or purification challenges.

Ticket ID: BPH-OH-33-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

System Overview & Route Analysis

The synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol involves coupling two aromatic rings with distinct polar functionalities: a phenolic hydroxyl (-OH) and a benzylic alcohol (-CH₂OH).

The Core Challenge: "The Dual-Polarity Trap"

Attempting a direct Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol often results in yields capped at 40-55%.

  • Cause: The free phenolic proton (

    
    ) consumes the base required for the transmetallation step.
    
  • Consequence: This generates a phenoxide anion that can coordinate tightly to the Palladium (Pd) center, poisoning the catalyst or slowing the oxidative addition cycle.

  • Solubility: The product is highly polar, leading to significant losses during aqueous workup and silica chromatography.

Recommended Workflows

We support two protocols. Protocol A (Protected) is recommended for yields >85% and scale-up. Protocol B (Direct) is for rapid screening only.

Synthesis_Workflow Start Starting Materials: 3-Bromobenzyl alcohol + 3-Hydroxyphenylboronic acid Decision Decision Point: Prioritize Speed or Yield? Start->Decision RouteA Route A (Recommended): Protect Phenol Decision->RouteA Yield (>85%) RouteB Route B (Direct): High Catalyst Load Decision->RouteB Speed (<50% Yield) StepA1 Acetylation (Ac2O/Pyridine) Yield: >98% RouteA->StepA1 StepA2 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) StepA1->StepA2 StepA3 In-situ Deprotection (NaOH hydrolysis) StepA2->StepA3 Purification Purification: Flash Column (DCM/MeOH) StepA3->Purification StepB1 Direct Coupling (Pd-XPhos G3, K3PO4) RouteB->StepB1 StepB1->Purification Final Target Product: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Purification->Final

Figure 1: Decision matrix for synthesis routes. Route A is the validated pathway for high-yield isolation.

Optimized Protocol (Route A: Acetate Protection)

Use this protocol to break the 50% yield ceiling.

Phase 1: Protection

Reaction: 3-Bromophenol


 3-Bromophenyl acetate
  • Why: Acetate is robust enough to survive coupling but labile enough to be removed during the workup, saving a separate deprotection step.

  • Reagents: Acetic anhydride (1.1 eq), Pyridine (1.2 eq), DCM (

    
    C to RT).
    
  • Checkpoint: Quantitative conversion is expected. Do not proceed if starting phenol remains.

Phase 2: The Coupling (The Critical Step)

Reactants: 3-Bromophenyl acetate + 3-(Hydroxymethyl)phenylboronic acid (1.2 eq)

ParameterSpecificationTechnical Rationale
Catalyst Pd(dppf)Cl₂·DCM (3 mol%)The ferrocene ligand bites angle prevents Pd-aggregation better than

in polar solvents [1].
Solvent 1,4-Dioxane : Water (4:1) Essential.[1] Water dissolves the inorganic base; Dioxane solubilizes the organics.
Base K₂CO₃ (3.0 eq)Strong enough to activate boronic acid, mild enough to prevent rapid acetate hydrolysis before coupling.
Temp/Time 80°C / 4-6 Hours Higher temps (

C) risk protodeboronation of the boronic acid.
Phase 3: One-Pot Deprotection & Workup
  • Cool reaction mixture to room temperature.

  • Add 1M NaOH (2.0 eq) directly to the reaction vessel. Stir for 30 mins.

    • Mechanism:[2][3] This cleaves the acetate ester, revealing the free phenol.

  • Acidify: Carefully adjust pH to ~5-6 with 1M HCl.

    • Critical: Do not go below pH 4, or the benzylic alcohol may eliminate/etherify.

  • Extraction: Use Ethyl Acetate .[1] Avoid Diethyl Ether (poor solubility of product).

Troubleshooting Center (Q&A)

Issue 1: "My reaction turns black immediately and yield is <10%."

Diagnosis: Rapid Catalyst Decomposition (Pd Black formation). Root Cause: Oxidation of the phosphine ligands due to poor degassing.[4] The Fix:

  • Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the Dioxane/Water mix.

  • Switch Catalyst: If using

    
    , switch to Pd(dppf)Cl₂  or Pd(dtbpf)Cl₂ . These are far more resistant to oxidation [2].
    
Issue 2: "I see the product on TLC, but I lose 50% during column chromatography."

Diagnosis: Irreversible adsorption to silica. Root Cause: The molecule has two H-bond donors (Phenol + Benzyl alcohol), making it "sticky" on acidic silica gel. The Fix:

  • Deactivate Silica: Pre-wash your column with 1% Triethylamine in Hexanes.

  • Eluent Change: Switch from Hexane/EtOAc to DCM/Methanol (95:5) . The methanol helps desorb the polar diol.

Issue 3: "I have a persistent impurity spot just above the product."

Diagnosis: Homocoupling (Biaryl formation). Root Cause: Presence of Oxygen facilitates the coupling of two boronic acid molecules (


).
The Fix: 
  • Strict exclusion of air (see Issue 1).

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the bromide.

Issue 4: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst poisoning by the free phenol (if using Route B) or base consumption. The Fix:

  • Add "Boosters": Add 1 mol% fresh catalyst and 1 equivalent of base after 4 hours.

  • Switch Ligand: For sterically demanding or "stalled" substrates, SPhos or XPhos (Buchwald ligands) are superior at facilitating the oxidative addition step [3].

Logic & Diagnostics Flowchart

Use this diagram to diagnose failure modes during the experiment.

Troubleshooting_Logic Start Symptom Check Issue_Black Reaction turns black instantly Start->Issue_Black Issue_Stall Stalls at 50-60% Conversion Start->Issue_Stall Issue_Spot New impurity spot (Homocoupling) Start->Issue_Spot Fix_Degas Fix: Freeze-Pump-Thaw & Switch to Pd(dppf) Issue_Black->Fix_Degas Fix_Ligand Fix: Switch to XPhos Pd G3 Issue_Stall->Fix_Ligand Fix_O2 Fix: Rigorous Argon Purge Issue_Spot->Fix_O2

Figure 2: Rapid diagnostic tree for common Suzuki coupling failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Colacot, T. J. (2008). A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Bond Formation. Platinum Metals Review, 52(3), 172-176. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Purification of Polar Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility, selectivity, and tailing issues in polar biphenyl scaffolds.

Introduction: The "Greasy Brick" Paradox

Welcome to the technical support hub. If you are here, you are likely dealing with a polar biphenyl compound—a privileged scaffold in drug discovery (e.g., kinase inhibitors) that presents a unique chromatographic nightmare.

These molecules often exhibit the "Greasy Brick" paradox :

  • Too polar for standard silica chromatography (streaking, tailing).

  • Too insoluble for standard reverse-phase loading (crashing out in water/MeOH).

  • Structurally complex , often containing regioisomers (from Suzuki couplings) that co-elute on C18.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: Chromatography Triage (Normal Phase)

Issue: "My compound streaks across the column or never elutes from silica."

Diagnosis: Polar biphenyls often contain nitrogen heterocycles or amine/amide linkers. These basic moieties interact strongly with the acidic silanols (


) on the surface of standard silica gel, causing peak broadening (tailing) or irreversible adsorption.

The Fix: Mobile Phase Modifiers & Surface Passivation You must neutralize the silica surface or keep the analyte in a single ionization state.

Protocol: The "TEA Wash" Method

For basic biphenyls (amines, pyridines)

  • Pre-conditioning: Flush the silica column with 3 CV (Column Volumes) of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) . This saturates the active silanol sites before your sample arrives.

  • Elution: Run your gradient using mobile phases containing 0.1% TEA .

  • Alternative: If TEA is difficult to remove post-purification, substitute with 1% Ammonia in Methanol as the polar modifier component.

Data: Modifier Impact on Peak Symmetry
Mobile Phase SystemAsymmetry Factor (

)
Recovery (%)Notes
DCM / MeOH (No Modifier)> 2.5 (Severe Tailing)65%Significant sample loss to silica.
DCM / MeOH + 0.1% TEA1.1 - 1.3 (Excellent)92%TEA blocks silanols; requires evaporation.
DCM / MeOH + 1%

1.2 - 1.4 (Good)88%Volatile; easier to remove than TEA.

Module 2: Selectivity & Isomer Separation (Reverse Phase)

Issue: "I cannot separate the ortho- vs. para-biphenyl isomers on my C18 column."

Diagnosis: Standard C18 columns rely on hydrophobic subtraction.[1] Regioisomers of polar biphenyls often have identical hydrophobicity (LogP), making them co-elute on C18 regardless of the gradient slope.

The Fix: Leverage


 Interactions 
Switch to a stationary phase that interacts with the electron density of the biphenyl rings. Biphenyl  or Phenyl-Hexyl  phases offer "orthogonal selectivity" to C18.
Decision Logic: Selecting the Right Column

ColumnSelection Start Start: Separation Problem Isomers Regioisomers Present? Start->Isomers C18 Standard C18 Isomers->C18 No (Hydrophobicity only) PiPi Need Pi-Pi Interactions Isomers->PiPi Yes (Ortho/Meta/Para) Choice1 Phenyl-Hexyl Column PiPi->Choice1 General Aromatics Choice2 Biphenyl Core-Shell PiPi->Choice2 High Resolution Required

Figure 1: Decision tree for stationary phase selection when purifying aromatic compounds.

Technical Insight: Why Biphenyl Phases Work

Biphenyl stationary phases possess an electron-rich aromatic system. When your analyte is a polar biphenyl, the stationary phase engages in


 stacking.
  • Mechanism: The planar isomer (often para-) can stack more effectively than the twisted isomer (often ortho-), leading to significantly different retention times even if their hydrophobicity is identical.

  • Pro Tip: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that does not disrupt

    
     interactions as aggressively as the 
    
    
    
    -electrons in Acetonitrile.

Module 3: Solubility & Sample Loading

Issue: "My sample is 'Brick Dust'—insoluble in DCM (Normal Phase) and insoluble in Water (Reverse Phase)."

Diagnosis: Polar biphenyls often crystalize strongly due to efficient packing (high melting point) but have polar handles that ruin solubility in non-polar solvents.

The Fix: Solid Loading or At-Column Dilution

Protocol A: Dry Loading (For Normal Phase/Flash)

Do not attempt liquid injection if the sample requires >10% MeOH to dissolve.

  • Dissolve the crude sample in a strong solvent (THF, Acetone, or minimal DMSO).

  • Add Celite 545 or clean Silica (ratio: 2g sorbent per 1g sample).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid-load cartridge (or pre-column) effectively "tricking" the column into accepting the sample without solvent mismatch.

Protocol B: At-Column Dilution (For Prep-HPLC)

For samples that only dissolve in 100% DMSO.

  • Dissolve sample in 100% DMSO (e.g., 50 mg/mL).

  • The Danger: Injecting 1 mL of DMSO onto a water-equilibrated column causes the sample to precipitate instantly at the inlet (pressure spike) or travel as a "slug" (no retention).

  • The Solution: Configure the HPLC pump to deliver a "sandwich" injection or use a make-up flow.

    • Simpler Method: Mix the DMSO sample 1:1 with Acetonitrile (if stable) immediately before injection to reduce viscosity and surface tension.

Module 4: Post-Synthesis Cleanup (Metal Scavenging)

Issue: "I used a Suzuki coupling to make the biphenyl, and I have residual Palladium."

Diagnosis: Biphenyls are classically synthesized via Pd-catalyzed Suzuki-Miyaura coupling. The Pd catalyst often complexes with the nitrogen/polar groups on the biphenyl, making it trail through the column and contaminate the final product (often visible as a grey/brown tint).

The Fix: Functionalized Silica Scavengers Standard silica is insufficient. You need a "chemical magnet" for Palladium.

Workflow: Thiol/Diamine Scavenging

MetalScavenging Crude Crude Reaction Mixture (High Pd) Solubility Is Product Soluble? Crude->Solubility Scavenger1 Add SiliaMetS® Thiol (or TMT) Solubility->Scavenger1 Yes (Organic Solvents) Scavenger2 Add Activated Carbon (High loss risk) Solubility->Scavenger2 No (Limited Solubility) Process Stir 4h @ 50°C Scavenger1->Process Filter Filter over Celite Process->Filter Result Pure Biphenyl (<10 ppm Pd) Filter->Result

Figure 2: Workflow for removing Palladium contaminants from Suzuki coupling products.

  • Reagent: Use 3-Mercaptopropyl-functionalized silica (Thiol) or Diamine-silica .

  • Dosing: Add 4-5 equivalents of scavenger relative to the initial Pd catalyst loading.

  • Time/Temp: Stirring at elevated temperature (40-50°C) for 4 hours significantly improves scavenging efficiency compared to room temperature.

  • Filtration: Filter through a 0.45 µm pad or Celite. The Pd remains bound to the solid silica scavenger.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for purifying my polar biphenyl? A: Use caution. While 0.1% TFA sharpens peaks for acidic/zwitterionic biphenyls, it can form strong ion pairs with basic amines, changing retention times. Furthermore, TFA is difficult to remove completely (can linger in NMR spectra). Formic acid (0.1%) is often a better "first choice" for LC-MS compatibility and ease of evaporation.

Q: My compound is eluting at the solvent front (t0) on C18. What now? A: If your biphenyl is extremely polar (e.g., contains multiple hydroxyl/amino groups), you have entered "HILIC territory." Do not force C18. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode using a bare silica or amide column with an Acetonitrile-rich mobile phase (95% ACN / 5% Water).

Q: Why does my biphenyl turn yellow on the column? A: This is often an oxidation sensitivity or interaction with basic alumina/silica. If using normal phase, ensure your solvents are degassed. If the compound is an aniline derivative, avoid Acetone as a solvent, as it can form imines (Schiff bases) on the column.

References

  • Palladium Removal Strategies

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. ACS Publications.

  • Stationary Phase Selectivity (Biphenyl vs. C18)

    • Biphenyl Stationary Phases in HPLC: A Comparative Guide. Benchchem.

    • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.

  • Mobile Phase Modifiers (Amine Purification)

    • Successful Flash Chromatography: Solvent Systems and Modifiers. Wake Forest University / King Group.

    • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Australia.

  • Solubility & Solid Loading

    • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO / Labex.

Sources

Technical Support Center: Stability & Degradation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

Welcome to the technical support hub for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . As a researcher, you are likely using this compound as a metabolic probe, a supramolecular building block, or an intermediate in the synthesis of pharmaceuticals (e.g., Eltrombopag precursors or Bifemelane analogs).

This molecule presents a unique stability challenge due to its asymmetric dual-functionality :

  • Ring A (Position 3): Contains a phenolic hydroxyl , susceptible to oxidative radical coupling and Phase II conjugation.

  • Ring B (Position 3'): Contains a benzylic alcohol (hydroxymethyl), highly prone to sequential oxidation to aldehydes and carboxylic acids.

This guide addresses the specific degradation pathways you will encounter on the bench and in biological matrices.

Module 1: Chemical Instability (Shelf-Life & Storage)

User Symptom: "My reference standard has turned from off-white to faint yellow/brown, and LC-MS shows a new peak at [M+14] or [M-2]."

The Mechanism: Oxidative Dehydrogenation

The primary degradation vector is benzylic oxidation , not phenolic decomposition. While phenols can oxidize to quinones, the meta-substitution pattern of this biphenyl makes quinone formation energetically unfavorable compared to the oxidation of the primary alcohol.

Pathway:

  • Stage 1 (Aldehyde Formation): Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the 3'-hydroxymethyl group (

    
    ) to the 3'-formyl  derivative (
    
    
    
    ). This results in a mass shift of -2 Da .
  • Stage 2 (Acid Formation): The aldehyde is rapidly autoxidized to the 3'-carboxylic acid . This results in a mass shift of +14 Da (from parent) or +16 Da (from aldehyde).

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Yellowing of Solid Phenolic radical coupling (dimerization) induced by UV/Light.Recrystallize from EtOH/Water. Store in amber vials under Argon.
New Peak (+14 Da) Oxidation to 3'-(3-hydroxyphenyl)benzoic acid .CRITICAL: Check solvent quality. Peroxides in uninhibited ethers (THF/Ether) accelerate this. Use fresh, peroxide-free solvents.
New Peak (-2 Da) Oxidation to 3'-formyl[1,1'-biphenyl]-3-ol .Add 0.1% Ascorbic Acid to stock solutions. Avoid basic pH (accelerates aldehyde formation).

Module 2: Biological Degradation (Metabolic Fate)

User Symptom: "In liver microsome (HLM) incubations, the parent disappears rapidly, but I don't see the expected hydroxylation (+16 Da)."

The Mechanism: The "Upper Pathway" vs. Phase II

In biological systems, this molecule follows the classic Biphenyl Upper Degradation Pathway . Unlike simple drugs where P450s hydroxylate the ring, the existing hydroxymethyl group is the "low hanging fruit" for metabolic enzymes.

  • Cytosolic Oxidation: Alcohol dehydrogenases (ADH) convert the hydroxymethyl to the carboxylic acid.

  • Phase II Conjugation: The phenolic -OH is a prime target for UGT (Glucuronosyltransferases) .

Metabolic Pathway Diagram

MetabolicPathways Parent Parent: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (MW 200.2) Aldehyde Metabolite M1: Aldehyde Intermediate (Unstable) Parent->Aldehyde ADH / CYP (-2H) Glucuronide Metabolite M3: O-Glucuronide (Phase II) Parent->Glucuronide UGT + UDPGA (+176 Da) Quinone Degradant D1: Radical Dimer (Chemical Artifact) Parent->Quinone UV / O2 (Non-enzymatic) Acid Metabolite M2: 3'-Carboxylic Acid (Major Circulating) Aldehyde->Acid ALDH (+O)

Figure 1: Primary metabolic and chemical degradation pathways. The conversion to the carboxylic acid (M2) is the dominant oxidative route.

Module 3: Analytical Troubleshooting (LC-MS & GC-MS)

User Symptom: "I see peak tailing in HPLC and multiple derivatives in GC-MS."

Issue 1: GC-MS Derivatization Incompleteness

The molecule has two exchangeable protons with vastly different reactivities.

  • Phenolic -OH: Reacts fast with silylating agents (BSTFA/MSTFA).

  • Benzylic -OH: Reacts slower and can suffer steric hindrance if the biphenyl rings twist out of plane.

  • Result: You get a mix of mono-TMS (parent peak split) and di-TMS derivatives.

Solution:

  • Reagent: Use BSTFA + 1% TMCS (catalyst is mandatory).

  • Conditions: Incubate at 70°C for 45 minutes . Do not rely on room temperature reaction.

Issue 2: HPLC/UPLC Peak Tailing

The phenolic group (pKa ~9.5) can interact with residual silanols on C18 columns.

  • Diagnosis: Tailing factor > 1.5.

  • Solution: Use a mobile phase modifier. 0.1% Formic Acid is standard, but if tailing persists, switch to 10 mM Ammonium Acetate (pH 5.0) to suppress silanol ionization while keeping the phenol protonated.

FAQ: Frequently Asked Questions

Q1: Can I store the stock solution in DMSO? A: Yes, but with caution. DMSO is hygroscopic. Water accumulation promotes the autoxidation of the benzylic alcohol.

  • Recommendation: Store 10 mM stocks in DMSO at -80°C. For working standards (days), use Methanol/Acetonitrile.

Q2: Is the degradation to the carboxylic acid reversible? A: Chemically, no (under standard storage). Biologically, yes—but rare. In vivo, the acid is usually the terminal oxidative metabolite before excretion.

Q3: Why does my UV spectrum change over time? A: Biphenyls have a characteristic twist angle between the rings. Oxidation to the aldehyde/acid changes the electronic conjugation and the twist angle, causing a bathochromic shift (red shift) in the


. If your 

shifts from ~250 nm to ~280 nm, oxidation has occurred.

References

  • Billings, R. E., & McMahon, R. E. (1978).[1] Microsomal biphenyl hydroxylation: the formation of 3-hydroxybiphenyl and biphenyl catechol.[1] Molecular Pharmacology, 14(1), 145–154.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11381, 3-Phenylphenol (Structurally related core). PubChem.

  • BenchChem Technical Support. (2025). Degradation of [1,1'-Biphenyl]-2,2',3,3'-tetrol (Analogous degradation mechanisms).

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Environmental fate data for halogenated analogs).

Sources

Technical Support Center: Optimizing Palladium Catalysts for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of biphenyl synthesis via palladium-catalyzed cross-coupling reactions. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic tools. Here, we move beyond rote protocols to dissect the "why" behind experimental observations, empowering you to troubleshoot effectively and optimize your reactions with confidence. The biphenyl motif is a cornerstone in pharmaceuticals and advanced materials, and mastering its synthesis is a critical skill.[1][2][3]

Troubleshooting Guide: A Systematic Approach to Reaction Optimization

Low yields, incomplete conversions, and the formation of side products are common hurdles in palladium-catalyzed biphenyl synthesis. This section provides a logical workflow to diagnose and remedy these issues.

Problem 1: Low or No Conversion of Starting Materials

This is the most frequent challenge and often points to issues with the catalyst's activity, the reagents' integrity, or suboptimal reaction conditions.[4][5]

Initial Diagnostic Questions:

  • Is your palladium catalyst active? Palladium sources, especially older ones, can lose activity.[6] The formation of palladium black is a visual indicator of catalyst decomposition.[5][7]

  • Are your reagents of high quality? Boronic acids are susceptible to degradation, a process known as protodeboronation.[4][6] Ensure your aryl halide and boronic acid are pure and, if necessary, recrystallized.

  • Is the reaction environment truly inert? Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[4][8]

Logical Troubleshooting Workflow

Below is a decision-making diagram to guide your troubleshooting process for low-yield reactions.

troubleshooting_workflow start Low or No Conversion catalyst_check Verify Catalyst Activity & Integrity start->catalyst_check reagent_quality Assess Reagent Purity & Stability start->reagent_quality conditions_check Evaluate Reaction Conditions start->conditions_check use_fresh_catalyst Use fresh Pd source or pre-catalyst catalyst_check->use_fresh_catalyst Suspect degradation? ligand_ratio Optimize Ligand:Pd Ratio (Typically 1:1 to 4:1) catalyst_check->ligand_ratio Palladium black observed? fresh_boronic Use fresh/recrystallized boronic acid or stable derivative (e.g., pinacol ester) reagent_quality->fresh_boronic Boronic acid degradation? inert_atmosphere Degas solvents thoroughly (Ar/N2 sparge or Freeze-Pump-Thaw) reagent_quality->inert_atmosphere Potential oxygen contamination? base_selection Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) conditions_check->base_selection Reaction stalled? solvent_solubility Adjust solvent system (e.g., Toluene/H2O, Dioxane/H2O) conditions_check->solvent_solubility Poor solubility observed? temperature_optimization Optimize temperature (Caution: high temps can degrade catalyst) conditions_check->temperature_optimization Sluggish reaction? solution Optimized Reaction use_fresh_catalyst->solution ligand_ratio->solution fresh_boronic->solution inert_atmosphere->solution base_selection->solution solvent_solubility->solution temperature_optimization->solution

Caption: Troubleshooting workflow for low-yield biphenyl synthesis.

Problem 2: Formation of Significant Side Products

The presence of undesired byproducts can complicate purification and reduce the yield of your target biphenyl.

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[8] Thoroughly degassing your reaction mixture is critical to minimize this.[4]

  • Dehalogenation of the Aryl Halide: In this process, the halide on your starting material is replaced by a hydrogen atom. This can sometimes be mitigated by adjusting the base or solvent system.[6]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen. Using a slight excess of the boronic acid reagent (1.2-1.5 equivalents) can help compensate for this potential degradation.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of optimizing palladium-catalyzed biphenyl synthesis.

Q1: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your substrates. For electron-deficient aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos are often required to facilitate the oxidative addition step.[6] For less demanding substrates, catalysts like Pd(PPh₃)₄ may be sufficient.[9]

Catalyst/Pre-catalystCommon LigandsTypical Substrates & ConditionsKey Considerations
Pd(PPh₃)₄Triphenylphosphine (integrated)Aryl bromides and iodides. Mild conditions.Can be sensitive to air and moisture.[5]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald or Josiphos-type ligands (e.g., XPhos, SPhos, RuPhos)Electron-rich and electron-poor aryl chlorides, bromides, and iodides.Ligands are crucial for catalyst stability and activity.[10][11]
Palladium on Carbon (Pd/C)Often used without additional ligands.Generally for simpler, robust substrates.Can be prone to deactivation.[12]

Q2: What is the role of the base, and how do I select the best one?

The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more reactive boronate species, which then undergoes transmetalation with the palladium complex.[13][14][15][16] The choice of base can significantly impact reaction rate and yield.[15]

  • Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used and often provide high yields.[15]

  • The strength of the base can influence selectivity when competing boronic acids are present.[13]

  • The purity and dryness of the base are also important factors for a successful reaction.[4]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction?

A successful reaction hinges on careful setup and execution.

  • Inert Atmosphere: Assemble your reaction vessel under an inert atmosphere of argon or nitrogen. This is crucial to prevent the deactivation of the Pd(0) catalyst.[4][5]

  • Degassing: Thoroughly degas your solvent(s) before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Order of Addition: A typical order is to add the aryl halide, boronic acid, and base to the flask, followed by purging with an inert gas. The degassed solvent is then added, followed by the palladium catalyst and ligand.

  • Temperature Control: Many Suzuki couplings require heating, typically between 80-100 °C.[1] However, excessive heat can lead to catalyst decomposition.[4] Monitor your reaction temperature closely.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[17]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)-X      Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Experimental Protocol: Synthesis of a Substituted Biphenyl

This protocol provides a general framework. Note that specific quantities and conditions should be optimized for your particular substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, and base.

  • Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid - Benchchem. (2025). BenchChem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (2025). BenchChem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (2025). BenchChem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (2025). BenchChem.
  • The Role of Palladium Catalysts in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (2018). NC State University.
  • Suzuki reaction. Wikipedia.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.
  • Optimization of reaction conditions for Biphenyl-4-yl-p-tolyl-methanone synthesis - Benchchem. (2025). BenchChem.
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - SciSpace. SciSpace.
  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem. (2025). BenchChem.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (2025). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Liverpool.
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate.
  • Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). ResearchGate.
  • Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. kchem.org.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PMC.
  • Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. (2024). Taylor & Francis Group.
  • Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. (2026). Journal of the American Chemical Society.
  • Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. (2024). PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). The Royal Society of Chemistry.
  • Development of the palladium‐catalyzed C−H/C−H coupling of benzene to biphenyl.2. ResearchGate.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

Sources

Technical Support Center: Synthesis & Impurity Profiling of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Functionality Challenge

Welcome to the technical support hub for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol . This molecule presents a unique synthetic challenge due to its dual unprotected functionalities: an acidic phenol (Position 3) and an oxidation-sensitive benzylic alcohol (Position 3').

While the Suzuki-Miyaura coupling is the industry standard for constructing this biphenyl core, the specific combination of these functional groups creates a distinct "fingerprint" of potential byproducts. This guide moves beyond generic advice, focusing on the specific chemical causalities affecting this molecule.

Standard Baseline Protocol (Reference)

For the purpose of this troubleshooting guide, we assume the following standard conditions:

  • Coupling Partners: 3-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Chosen for resistance to chelating functional groups).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Atmosphere: Argon/Nitrogen (Strictly degassed).

Module 1: The "Missing Mass" (Protodeboronation & Dehalogenation)

User Query: "My LCMS shows a major peak with a mass much lower than the product, and my yield is stalling at 60%. What is consuming my starting material?"

Technical Diagnosis

You are likely observing Protodeboronation (loss of the boronic acid group) or Hydrodehalogenation (loss of the bromine). In the context of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, the free phenol on the boronic acid partner significantly accelerates protodeboronation under basic conditions.

The Mechanism
  • Protodeboronation: The base (K₂CO₃) facilitates the formation of a boronate "ate" complex. While necessary for transmetallation, this intermediate is unstable. In the presence of the free phenol (which can act as an internal proton source or modify the electronics), the C-B bond cleaves, replaced by a proton.

    • Result: 3-Hydroxyphenylboronic acid

      
      Phenol .
      
  • Hydrodehalogenation: If the catalytic cycle stalls (often due to low catalyst loading or poor ligand choice), the oxidative addition complex (Ar-Pd-Br) can undergo

    
    -hydride elimination or capture a hydride from the solvent (especially alcohols).
    
    • Result: 3-Bromobenzyl alcohol

      
      Benzyl Alcohol .
      
Troubleshooting Steps
  • Check pH: If the pH is too high (>10), protodeboronation accelerates. Switch to a milder base like K₃PO₄ or CsF .

  • Protect the Phenol: The most robust fix is to use a protected boronic acid (e.g., 3-methoxyphenylboronic acid or 3-(benzyloxy)phenylboronic acid). The free phenol destabilizes the C-B bond.

  • Solvent Swap: If observing dehalogenation, avoid primary/secondary alcohol solvents (like isopropanol) which act as hydride sources. Stick to Dioxane, Toluene, or DMF.[1]

Module 2: The "Doppelgänger" (Homocoupling)

User Query: "I see a peak that is roughly double the mass of my starting materials, but it's not the product. It persists even after recrystallization."

Technical Diagnosis

This is Homocoupling . In this synthesis, you have two distinct homocoupling risks depending on which reagent is in excess or if oxygen is present.

The Mechanism
  • Oxidative Homocoupling (The "Glaser" of Suzuki): Requires Oxygen. Two boronic acid molecules couple.[1][2][3][4][5][6][7]

    • Impurity:3,3'-Biphenol (Structure: HO-Ph-Ph-OH).

  • Reductive Homocoupling (Ullmann-type): Two aryl halide molecules couple. This often happens if the boronic acid is consumed early (via protodeboronation), leaving the Pd(0) to react solely with the bromide.

    • Impurity:3,3'-Bis(hydroxymethyl)biphenyl (Structure: HOCH₂-Ph-Ph-CH₂OH).

Troubleshooting Steps
  • The "Spike" Test: Take a small aliquot of your crude mixture and spike it with pure 3-bromobenzyl alcohol. If the impurity peak area does not change relative to the product, it is likely the boronic acid dimer.

  • Degassing Protocol: Sparging with nitrogen is often insufficient for sensitive benzylic alcohol couplings. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely.

  • Addition Order: Do not mix catalyst and base until the very last moment. Add the catalyst to the degassed solvent/halide mixture before adding the base solution.

Module 3: The "Oxidative Drift" (Benzylic Oxidation)

User Query: "My product mass is [M-2]. The NMR shows a small aldehyde peak around 10 ppm. Is my catalyst eating my alcohol?"

Technical Diagnosis

Yes. Benzylic alcohols are prone to Pd-catalyzed aerobic oxidation . The palladium catalyst, intended for the coupling, can simultaneously catalyze the dehydrogenation of the benzylic alcohol to an aldehyde or ketone.

The Mechanism

The 3'-(hydroxymethyl) group is benzylic.[8] Pd(II) species can coordinate to the alcohol, undergo


-hydride elimination, and release the aldehyde.
  • Impurity:3'-Formyl-[1,1'-biphenyl]-3-ol .

  • Mass Shift: Product MW (200.2)

    
     Impurity MW (198.2).
    
Troubleshooting Steps
  • Catalyst Poisoning: Ensure your reaction is strictly anaerobic. Oxygen recycles the Pd-hydride species, turning the reaction into a catalytic oxidation cycle.

  • Workup Caution: Do not use oxidants (like bleach or permanganate) to quench the reaction. Use a reductive quench (e.g., saturated NaHSO₃) if you suspect peroxides, or simply dilute with brine/acid.

  • Alternative Route: If this persists, couple 3-formylphenylboronic acid with 3-bromophenol first, then reduce the aldehyde to the alcohol after the coupling (using NaBH₄). This avoids the sensitive alcohol group during the Pd step entirely.

Data Summary: Impurity Identification Table

ComponentRoleMolecular Weight (approx)Mass Shift (vs Product)Diagnostic Feature
Target Product 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol200.2 0 Benzylic CH₂ (s, 2H) + Phenolic OH
Impurity A Phenol (Protodeboronation)94.1-106Loss of Biphenyl core; very early elution.
Impurity B Benzyl Alcohol (Dehalogenation)108.1-92Early elution; distinct methylene peak.
Impurity C 3,3'-Biphenol (Boronic Homocoupler)186.2-14Symmetric; 2x Phenolic OH signals.
Impurity D 3,3'-Bis(hydroxymethyl)biphenyl (Halide Homocoupler)214.3+14Symmetric; 2x Benzylic CH₂ signals.
Impurity E 3'-Formyl-[1,1'-biphenyl]-3-ol (Oxidation)198.2-2Aldehyde proton (~10 ppm in NMR).

Visualizing the Logic

Diagram 1: The Impurity Landscape

This diagram maps the chemical pathways leading to the specific byproducts described above.

G cluster_inputs Reagents Boronic 3-Hydroxyphenyl boronic acid Reaction Suzuki Coupling (Pd Cat, Base, Heat) Boronic->Reaction Halide 3-Bromobenzyl alcohol Halide->Reaction Product Target Product: 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Reaction->Product Main Pathway Proto Impurity A: Phenol (Protodeboronation) Reaction->Proto High Base/pH Dehalo Impurity B: Benzyl Alcohol (Dehalogenation) Reaction->Dehalo H-Source Solvent HomoB Impurity C: 3,3'-Biphenol (Boronic Homocouple) Reaction->HomoB O2 Presence HomoH Impurity D: Bis(hydroxymethyl) biphenyl (Halide Homocouple) Reaction->HomoH Excess Halide Oxid Impurity E: Aldehyde Byproduct (Oxidation) Product->Oxid Pd + O2 (Over-reaction)

Caption: Reaction pathway analysis showing the divergence of reagents into the target product versus specific byproducts based on reaction conditions.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when analyzing crude LCMS data.

G Start Start: Analyze Crude LCMS CheckMass Is the Target Mass (200.2) Major? Start->CheckMass Yes Proceed to Isolation CheckMass->Yes Yes No Identify Major Impurity Mass CheckMass->No No MassLow Mass < 150 Da? No->MassLow Low Mass MassHigh Mass > 210 Da? No->MassHigh High Mass MassMinus2 Mass = [M-2] (198)? No->MassMinus2 M-2 ProtoPath Protodeboronation/Dehalogenation. Action: Lower Base Strength, Switch Solvent. MassLow->ProtoPath HomoPath Homocoupling. Action: Degas Solvent, Check Stoichiometry. MassHigh->HomoPath OxidPath Oxidation. Action: Strictly Anaerobic, Reduce Workup. MassMinus2->OxidPath

Caption: Step-by-step diagnostic workflow for identifying reaction failures based on crude mass spectrometry data.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research, 33(5), 314–321.

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 305(5687), 1100-1101.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.

Sources

methods for removing impurities from 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 support resource for researchers isolating 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 1000576-40-0). This biphenyl diol features two distinct hydroxyl functionalities—a phenolic -OH at position 3 and a benzylic -CH₂OH at position 3'—creating a unique polarity profile that dictates specific purification strategies.

Part 1: Diagnostic Triage – Identify Your Impurity

Before selecting a protocol, match your observation to the likely contaminant.

Symptom Likely Impurity Source Recommended Protocol
Grey/Black Precipitate or "Oil"Palladium (Pd) ResiduesCatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Protocol C (Scavenging)
Yellow/Orange Color Oxidation Products (Quinones/Aldehydes)Air oxidation of phenol/benzyl alcoholProtocol B (Recrystallization)
NMR: Doublet ~7.2-7.5 ppm (extra aromatic signals)Dehalogenated Byproduct (3-phenylphenol)Over-reduction of aryl halideProtocol D (Chromatography)
NMR: Broad Singlet ~8.0 ppm Unreacted Boronic AcidExcess 3-hydroxyphenylboronic acidProtocol A (pH Swing)
Sticky Gum / Low MP Solvent/Inorganic SaltsIncomplete drying or salt trappingProtocol A (Wash)

Part 2: Core Purification Protocols

Protocol A: Chemo-Selective pH Swing Extraction

Best for: Removing neutral impurities (halide starting materials, homocoupled benzyl alcohols) and boronic acids.

Mechanism: The phenolic hydroxyl (pKa ~10) is significantly more acidic than the benzylic hydroxyl (pKa ~15). We utilize this to selectively ionize the target molecule, moving it into the aqueous phase while leaving neutral impurities in the organic phase.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Deprotonation: Extract with 1.0 M NaOH (2 x 5 mL/g).

    • Note: The target (phenolate) enters the aqueous layer (Yellowish color is normal).

    • Rejection: Neutral impurities (e.g., 3-bromobenzyl alcohol) remain in EtOAc.

  • Wash: Wash the combined aqueous basic layers with fresh Diethyl Ether or TBME to remove entrained neutrals. Discard organics.

  • Acidification: Cool aqueous layer to 0°C. Slowly add 2.0 M HCl until pH ~2-3.

    • Result: The target reprecipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Polymorph & Isomer Cleanup)

Best for: Removing oxidation products and structurally similar isomers.

Solvent System: Toluene/Ethanol or Hexane/Ethyl Acetate. Causality: Biphenyl cores have high stacking energy. Toluene promotes π-stacking crystallization, while Ethanol keeps the polar diol solubilized at high temps.

  • Reflux: Suspend crude solid in Toluene (5 mL/g). Heat to reflux.

  • Titration: Add Ethanol dropwise through the condenser until the solution becomes clear.

  • Cooling: Remove heat. Let cool to RT slowly (2 hours), then 4°C (overnight).

    • Critical: Rapid cooling traps impurities. Slow cooling excludes the "wrong" isomers from the lattice.

  • Filtration: Filter cold. Wash with cold Hexane/Toluene (9:1) .

Protocol C: Palladium Removal (The "Black Speck" Issue)

Best for: Reducing Pd levels <10 ppm for biological assays.

Option 1: Thiol-Modified Silica (Fastest)

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic solution (10 wt% equivalent relative to mass of crude).

  • Stir at 40°C for 30 mins. Filter through a 0.45 µm pad.

Option 2: Activated Carbon (Cost-Effective)

  • Dissolve compound in hot Ethanol .

  • Add Activated Charcoal (10-20 wt%). Reflux for 15 mins.

  • Filter hot through Celite . Caution: Do not let the Celite pad run dry to avoid fire hazards with Pd/C.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the biphenyl diol based on the chemical nature of the impurities.

PurificationLogic Start Crude 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol CheckImpurity Identify Major Impurity Start->CheckImpurity Pd_Route Impurity: Palladium (Black) CheckImpurity->Pd_Route Metal Residue Neutral_Route Impurity: Neutral Halides CheckImpurity->Neutral_Route Starting Material Acidic_Route Impurity: Boronic Acids CheckImpurity->Acidic_Route Byproducts Scavenger Protocol C: Thiol-Silica or Charcoal Pd_Route->Scavenger Extraction Protocol A: pH Swing (NaOH -> HCl) Neutral_Route->Extraction Recryst Protocol B: Toluene/Ethanol Acidic_Route->Recryst Final Pure Product (>98% HPLC) Scavenger->Final Extraction->Recryst If color persists Recryst->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity profile.

Part 4: Troubleshooting Q&A

Q1: My product is an oil after acid workup (Protocol A) and won't solidify.

  • Cause: Trace solvent (EtOAc) or water is depressing the melting point.

  • Fix: Dissolve the oil in a minimum amount of Dichloromethane (DCM) . Add Hexane until cloudy.[1] Rotovap slowly. If it oils out again, scratch the flask wall with a glass rod under high vacuum to induce nucleation. Alternatively, lyophilize from t-Butanol/Water if available.

Q2: I see a persistent "shadow" spot on TLC just below my product.

  • Cause: This is likely the homocoupled dimer (3,3'-dihydroxybiphenyl). It is very similar in polarity.

  • Fix: Recrystallization is ineffective here. Use Flash Chromatography .

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: DCM/Methanol (98:2 to 95:5). The methanol helps sharpen the peak of the diol, separating it from the less polar dimer.

Q3: The yield is very low after Protocol A.

  • Cause: The benzylic alcohol increases water solubility. Some product is staying in the aqueous phase even after acidification.

  • Fix: Saturate the acidified aqueous layer with NaCl (Brine) before the final extraction. Use THF/EtOAc (1:1) instead of pure EtOAc for the extraction solvent to improve recovery of the polar diol.

Q4: The product turns pink upon standing.

  • Cause: Phenolic oxidation to quinones.

  • Fix: Store the compound under Argon at -20°C. If pink, wash a solution of the compound with 10% Sodium Bisulfite (aqueous) to reduce the quinones back to colorless phenols, then recrystallize.

References

  • Suzuki-Miyaura Coupling Impurities & Mechanisms

    • Impurities formed during the Suzuki−Miyaura coupling: Analysis of homocoupling and dehalogenation p
    • Source:

  • Palladium Removal Str

    • Palladium Extraction Following Metal-Catalyzed Reactions: Comparison of scavengers and adsorption methods.
    • Source: [ACS Org.[2] Process Res. Dev.]([Link])

  • Recrystalliz

    • Solubility of biphenyl in organic solvents: Data on solubility parameters for solvent selection.
    • Source:

  • Phenolic Extraction Principles

    • pKa Data for Phenols and Alcohols: Establishing the basis for Protocol A (pH swing).
    • Source:

Sources

Technical Support Center: Solubility Enhancement of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in bioassay development. Poor aqueous solubility is a common hurdle that can lead to inaccurate data and hinder the progress of promising research.[1][2] This resource offers a structured approach to systematically address and resolve these issues.

I. Understanding the Challenge: Physicochemical Properties

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is a biphenyl derivative containing both a hydroxyl and a hydroxymethyl group.[3][4] While the hydroxymethyl group can enhance hydrophilicity, the core biphenyl structure is hydrophobic, leading to limited water solubility.[3][5] This inherent lipophilicity often causes the compound to precipitate out of aqueous buffer systems and cell culture media, compromising the accuracy and reproducibility of experimental results.[1]

Key Molecular Features:

  • Biphenyl Core: A rigid, nonpolar structure that contributes to low aqueous solubility.[6]

  • Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding and offers a site for pH manipulation to improve solubility.[3][7]

  • Hydroxymethyl Group (-CH2OH): Another polar group that enhances hydrophilicity through hydrogen bonding.[3]

II. Frequently Asked Questions (FAQs)

Q1: Why is my 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol precipitating when I add it to my aqueous assay buffer?

This is a classic sign that the solubility limit of the compound has been exceeded in the final assay conditions. The initial stock solution, likely in a potent organic solvent like DMSO, is diluted into an aqueous environment where the compound is less soluble, causing it to fall out of solution.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

For most cell lines, it is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[1][8] However, the ideal concentration can be cell-line dependent. It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.[9][10] Concentrations above 1% are frequently reported to be toxic to a majority of mammalian cell types in in vitro assays.[11]

Q3: Can I just heat the solution to get my compound to dissolve?

Gentle warming can be a useful technique to aid dissolution, but it must be approached with caution.[1] Excessive heat can lead to the degradation of your compound. Always check for compound stability at elevated temperatures before incorporating this as a routine step.

Q4: Are there alternatives to DMSO for making my stock solution?

Yes, other water-miscible organic solvents can be used, such as ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[1][12] The choice of solvent can impact not only solubility but also the activity of drug-metabolizing enzymes in in vitro studies.[13] It's advisable to test a panel of solvents to find the one that provides the best solubility with the least interference in your assay.[14][15]

III. Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Compound precipitates immediately upon dilution from stock. The compound's aqueous solubility is extremely low, and the final solvent concentration is insufficient to maintain solubility.1. Decrease Final Concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within a non-toxic range for your cells (typically ≤0.5%).[1] 3. Change Co-solvent: Test alternative water-miscible solvents like ethanol or PEG 400.[1][14]
Inconsistent results between experimental replicates. The compound may be partially precipitated, leading to variations in the effective concentration in each well.1. Visual Inspection: Before use, carefully inspect your stock and working solutions for any signs of precipitation. 2. Sonication: Briefly sonicate your solutions before making dilutions to ensure homogeneity. 3. Fresh Dilutions: Prepare fresh working solutions for each experiment.
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm Solubility: Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. 2. Employ a Solubilization Strategy: Utilize pH adjustment or cyclodextrins to enhance solubility (see protocols below).
Cell death or morphological changes in vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.1. Determine Solvent Tolerance: Run a dose-response curve with your solvent to identify the highest non-toxic concentration for your specific cell line and assay duration.[8][9] 2. Reduce Solvent Concentration: Ensure the final solvent concentration in all wells is below the determined toxic threshold.[10][11]

IV. Step-by-Step Experimental Protocols

Here are detailed protocols for three common and effective methods to enhance the solubility of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol.

Protocol 1: Co-solvency and pH Adjustment

This protocol leverages the phenolic hydroxyl group, which can be ionized at a basic pH to increase aqueous solubility.[7]

Rationale: By increasing the pH of the solution, the phenolic hydroxyl group can be deprotonated, creating a charged species that is more soluble in aqueous media.[7][12][16]

Materials:

  • 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

  • DMSO

  • 1N NaOH

  • Assay Buffer (e.g., PBS, DMEM)

  • pH meter

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Initial Dilution and pH Adjustment:

    • In a separate tube, add a small volume of your assay buffer.

    • Slowly add an aliquot of your DMSO stock while vortexing.

    • Add 1N NaOH dropwise to the buffer to increase the pH. Phenolic compounds often show increased solubility at alkaline pH.[7] Monitor the pH and observe for dissolution. Be mindful that high pH can affect protein stability and cellular health.[17][18]

  • Final Dilution: Once the compound is dissolved in the pH-adjusted buffer, you can make the final serial dilutions in your assay buffer, ensuring the final pH is compatible with your biological system.

  • Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentrations of DMSO and has undergone the same pH adjustment to account for any effects of the solvent or pH on the assay.

Protocol 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes that are more soluble in water.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[22][23][24]

Rationale: The hydrophobic biphenyl core of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol can be encapsulated within the non-polar cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility of the complex.[25][26][27]

Materials:

  • 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or Assay Buffer

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complex Formation:

    • Weigh the required amount of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol.

    • Add the HP-β-CD solution to the compound.

    • Mix vigorously (vortex) and/or sonicate the mixture to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter. This stock solution can then be used for dilutions in your bioassay.

  • Vehicle Control: The vehicle control for this experiment should be the same concentration of HP-β-CD solution without the compound.

V. Visualization of Experimental Workflow

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow Start Start: Compound Precipitation Observed Check_Concentration Is the final concentration essential? Start->Check_Concentration Reduce_Concentration Reduce final concentration and re-test Check_Concentration->Reduce_Concentration No Check_Solvent_Toxicity Is current organic solvent % at max tolerable limit? Check_Concentration->Check_Solvent_Toxicity Yes Evaluate_Success Evaluate Solubility and Assay Compatibility Reduce_Concentration->Evaluate_Success Increase_Solvent Slightly increase co-solvent % and re-test Check_Solvent_Toxicity->Increase_Solvent No Advanced_Methods Proceed to Advanced Solubilization Methods Check_Solvent_Toxicity->Advanced_Methods Yes Increase_Solvent->Evaluate_Success pH_Adjustment Strategy 1: pH Adjustment (for ionizable groups) Advanced_Methods->pH_Adjustment Cyclodextrins Strategy 2: Cyclodextrins (for hydrophobic compounds) Advanced_Methods->Cyclodextrins pH_Adjustment->Evaluate_Success Cyclodextrins->Evaluate_Success Success Proceed with Bioassay Evaluate_Success->Success Successful Revise Revise Strategy or Combine Methods Evaluate_Success->Revise Unsuccessful

Caption: A decision tree for troubleshooting poor compound solubility.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule.

Cyclodextrin_Mechanism cluster_0 Aqueous Environment CD CD_Cavity Hydrophobic Cavity CD_Exterior Hydrophilic Exterior Drug 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol (Hydrophobic) Complex Drug_in_CD Encapsulated Drug Before Before Complexation After After Complexation: Water-Soluble Inclusion Complex Arrow + Arrow2 ->

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

VI. Summary of Solubilization Strategies

Method Mechanism Advantages Considerations
Co-solvency Increasing the proportion of a water-miscible organic solvent (e.g., DMSO, ethanol) to enhance solubility.[12]Simple and widely used.[1]Potential for solvent toxicity at higher concentrations.[8][9][11] May affect enzyme activity.[13]
pH Adjustment Ionizing acidic or basic functional groups to increase their interaction with water.[12][28]Effective for compounds with ionizable groups.[7]The required pH may not be compatible with the biological assay.[18] Potential for compound degradation at extreme pH values.[17]
Cyclodextrins Encapsulating the hydrophobic compound within the cyclodextrin's non-polar cavity to form a water-soluble inclusion complex.[19][20]Generally low toxicity and high solubilization capacity.[22][27]May not be suitable for all molecules, depending on size and shape.[22]
Particle Size Reduction Increasing the surface area of the compound by decreasing its particle size, which can improve the dissolution rate.[12][29]A physical modification that does not alter the chemical structure.May require specialized equipment (e.g., sonicator, homogenizer).

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility limitations of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, leading to more reliable and accurate bioassay results.

References

  • Bjordal, C. G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 6, 513. Available from: [Link]

  • Crini, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(14), 3293. Available from: [Link]

  • Jimele, M., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 12(6), 1309. Available from: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(8), 2041-2051. Available from: [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Available from: [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. Available from: [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Available from: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hydroxybiphenyl (CAS 580-51-8). Available from: [Link]

  • Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(9), 1229. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available from: [Link]

  • Google Patents. (n.d.). US20210253746A1 - Novel hydroxypropyl-beta-cyclodextrin and process for the production thereof.
  • Dalvi, P., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 78(1), 108-115. Available from: [Link]

  • Arima, H., Motoyama, K., & Higashi, T. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers, 15(2), 488. Available from: [Link]

  • ChemBK. (2024, April 9). 3-HYDROXY-BIPHENYL. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Available from: [Link]

  • Groh, K., et al. (2023). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Food and Chemical Toxicology, 175, 113702. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1897-1918. Available from: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]

  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (n.d.). Solubilization study of various poorly water-soluble drugs by Solvent deposition method. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available from: [Link]

  • Sánchez-Rangel, J. C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 803. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylphenol. PubChem. Available from: [Link]

  • Acree, W. E., & Abraham, M. H. (2020). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 98(1), 1-8. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxybiphenyl. NIST Chemistry WebBook. Available from: [Link]

Sources

Technical Support Center: Preventing Oxidation of Hydroxymethyl Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Stabilization of Benzylic Alcohols in Biphenyl Systems

Introduction: The Benzylic Vulnerability

Welcome to the technical support center. If you are working with hydroxymethyl biphenyl compounds (such as intermediates for Angiotensin II receptor antagonists like Losartan, Telmisartan, or liquid crystal precursors), you are likely encountering a specific, persistent instability: benzylic oxidation .

The Science of the Problem: The hydroxymethyl group attached to a biphenyl ring is not just a standard primary alcohol.[1] The adjacent biphenyl system is a conjugated aromatic system that can stabilize radical intermediates via resonance. This lowers the bond dissociation energy of the benzylic C-H bonds, making them exceptionally susceptible to hydrogen atom abstraction by radical initiators (like dissolved oxygen or trace peroxides in solvents).

Once the benzylic radical is formed, it reacts rapidly with molecular oxygen to form a hydroperoxide, which decomposes into the aldehyde (often a specified impurity, e.g., Losartan Impurity K) and subsequently the carboxylic acid .

This guide provides field-proven protocols to arrest this cascade.

Module 1: Storage & Handling (The First Line of Defense)

Q: I just received a shipment of 4'-(hydroxymethyl)biphenyl-2-carbonitrile. How should I store it to prevent immediate degradation?

A: Treat this compound as "air-sensitive" even if the Certificate of Analysis (CoA) does not explicitly state it. The solid state is not immune to autoxidation, especially if the particle size is small (high surface area).

Standard Operating Procedure (SOP) for Storage:

  • Temperature: Store at 2–8°C . Lower temperatures reduce the kinetic rate of radical initiation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). If you open the bottle, backfill the headspace with inert gas before resealing.

  • Container: Use amber glass to prevent photo-initiated radical formation. Cap with a Teflon-lined seal to ensure airtight closure.

  • Desiccation: Moisture can accelerate degradation by facilitating proton transfer steps in oxidative mechanisms. Store with a desiccant packet.

Q: The white powder has turned a faint yellow. Can I still use it?

A: The yellowing is a classic sign of conjugated aldehyde formation (e.g., biphenyl-4-carbaldehyde derivatives).

  • Diagnosis: Run a quick TLC or HPLC. The aldehyde is less polar than the alcohol and will appear as a distinct spot/peak.

  • Remediation: If the impurity level is <1%, you may proceed with purification (recrystallization is preferred over chromatography to minimize air exposure). If >5%, recrystallize immediately from a degassed solvent (e.g., ethanol/water) containing a trace of antioxidant (see Module 2).

Module 2: Reaction Optimization & Synthesis

Q: I am seeing significant aldehyde impurity formation during my coupling reaction. How do I stop this?

A: Oxidation during synthesis usually stems from dissolved oxygen in solvents or peroxides in ether-based solvents (THF, Dioxane).

Troubleshooting Protocol: The "Zero-Oxygen" Solvent System

Step 1: Peroxide Test If using THF or Diethyl Ether, test for peroxides using Quantofix® strips or starch-iodide paper. If positive (>5 ppm), do not use . Peroxides act as radical initiators that will aggressively oxidize your benzylic alcohol.

Step 2: Degassing (Sparging) Simply sonicating is insufficient. You must sparge.

  • Equipment: Long needle or glass frit connected to an Argon line.

  • Procedure: Submerge the needle/frit to the bottom of the solvent vessel. Bubble Argon vigorously for 15–20 minutes per liter of solvent.

  • Why: This displaces dissolved

    
     (approx. 2-9 mM concentration in organic solvents) which is the stoichiometric oxidant in autoxidation.
    

Step 3: Radical Scavenging (The "BHT Spike") For highly sensitive steps, add a radical scavenger.

  • Additive: Butylated Hydroxytoluene (BHT).

  • Concentration: 0.05 – 0.1 mol% relative to the substrate.

  • Mechanism: BHT donates a hydrogen atom to the propagating peroxy radical, terminating the chain reaction. The resulting BHT radical is stable and does not propagate the chain.

Module 3: Analytical Artifacts vs. Real Degradation

Q: My sample looks pure by NMR, but HPLC shows 2% impurity. Is the HPLC method creating the impurity?

A: Yes, this is a common "phantom impurity" scenario. Hydroxymethyl biphenyls can oxidize on the column or in the autosampler vial.

Validation Experiment:

  • Prepare Sample: Dissolve your compound in the mobile phase.

  • Inject Immediately: Run the HPLC method at T=0.

  • Wait: Leave the vial in the autosampler (ambient air) for 4 hours.

  • Re-inject: Run at T=4h.

  • Compare: If the impurity peak grows significantly, it is an analytical artifact .

Corrective Action:

  • Diluent: Use a diluent containing 0.05% Sodium Metabisulfite or Ascorbic Acid (if compatible with detection).

  • Temperature: Set the autosampler to 4°C.

  • Vials: Use amber vials with pre-slit septa (minimizes vacuum formation that pulls in air).

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it. The diagram below illustrates the Autoxidation Cascade that transforms your valuable alcohol into impurities.

OxidationCascade Alcohol Hydroxymethyl Biphenyl (R-CH2-OH) Radical Benzylic Radical (R-CH•-OH) Alcohol->Radical Initiation (Light/Peroxides/-H•) Peroxy Peroxy Radical (R-CH(OO•)-OH) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Propagation Aldehyde Aldehyde Impurity (R-CHO) Peroxy->Aldehyde Elimination of HO2• Acid Carboxylic Acid (R-COOH) Aldehyde->Acid Further Oxidation

Figure 1: The Autoxidation Cascade. Note that the benzylic radical formation is the rate-limiting step, accelerated by light and trace initiators.

Summary of Quantitative Limits

Use this table to set specifications for your raw materials and process parameters.

ParameterRecommended LimitRationale
Storage Temp 2°C – 8°CArrhenius equation: reaction rate halves for every 10°C drop.
Solvent Peroxides < 5 ppmPeroxides initiate the radical chain mechanism.
Dissolved Oxygen < 1 ppmRequired to prevent the propagation step (

).
BHT Stabilizer 100 – 500 ppmSufficient to scavenge radicals without interfering with most reactions.
Headspace Oxygen < 2%Standard for inert packaging (nitrogen purge).

References

  • Chiu, Y.-Y. et al. (2022). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium API. National Institutes of Health. Link

  • Groves, J. T. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Link

  • Qiu, J. et al. (2025).[2][3] Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. Link

  • Wang, J.-F. et al. (2019). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Semantic Scholar. Link

  • Amorati, R. et al. (2023).[4] Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Link

Sources

Validation & Comparative

Structural Confirmation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biphenyl-based ligands and liquid crystal intermediates, the precise conformation of the biaryl axis is critical. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it fails to capture the static, energetic minima of torsion angles required for solid-state applications.

This guide details the structural confirmation of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 176212-48-9).[1][2] We compare the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the non-negotiable gold standard for resolving the specific atropisomeric and hydrogen-bonding landscapes of this molecule.[2]

The Structural Challenge: The Biphenyl Problem

The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , presents a classic "soft" structural problem. The single bond connecting the two phenyl rings allows for free rotation in solution, creating a dynamic average structure.

  • The Ambiguity: In solution (NMR), the torsion angle (

    
    ) averages out, often suggesting a higher symmetry than exists in reality.
    
  • The Reality: In the solid state, crystal packing forces and intermolecular Hydrogen bonds (O-H···O) lock the molecule into a specific conformation (typically

    
     or flattened to 
    
    
    
    ).[1][2]
  • The Need: Only SC-XRD can experimentally determine the specific torsion angle and the supramolecular assembly (chains vs. dimers) driven by the dual hydroxyl/hydroxymethyl functionalities.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against high-field NMR and computational modeling for this specific biphenyl derivative.

Table 1: Performance Comparison for Biphenyl Structural Elucidation[2]
FeatureSC-XRD (Recommended) Solution NMR (1H/13C/NOESY) DFT (Computational)
Connectivity Absolute (Direct Imaging)Excellent (Indirect via coupling)N/A (Input dependent)
Torsion Angle (

)
Precise (<0.1° error) Averaged (Dynamic motion)Predicted (Gas phase bias)
H-Bonding Directly Observable (D[1][2]···A distances) Inferred (Chemical shift

)
Predicted
Stereochemistry Absolute Configuration (if chiral)Relative (NOE constraints)N/A
Sample State Solid (Crystal required)Solution (CDCl₃/DMSO)Virtual
Turnaround 24-48 Hours (post-crystal)1-2 Hours12-24 Hours
Why NMR is Insufficient

For 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, 1H NMR will show the expected aromatic protons and the methylene singlet.[1][2] However, it cannot distinguish between a planar conformation (induced by packing) and a twisted conformation.[1][2] NOESY signals between ortho-protons are often too weak or averaged by rotation to give a definitive distance constraint [1].[1][2]

Experimental Protocol: SC-XRD Workflow

To achieve publication-quality structural confirmation, follow this self-validating protocol.

Phase 1: Crystallization (Vapor Diffusion)

The polarity difference between the phenolic -OH and the benzylic -CH₂OH makes standard evaporation risky (oiling out). Vapor Diffusion is the preferred method.[3]

  • Inner Vial: Dissolve 10 mg of the target compound in 0.5 mL of a "Good Solvent" (Methanol or Ethyl Acetate).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of "Anti-Solvent" (Hexane or Pentane).

  • Equilibration: Seal the outer jar. The volatile anti-solvent diffuses into the inner vial, slowly increasing supersaturation.

  • Timeline: Leave undisturbed at 4°C for 3-7 days. Look for colorless prisms or plates.[1][2]

Phase 2: Data Collection & Refinement[2]
  • Mounting: Select a crystal (

    
     mm).[1][2] Mount on a Mitegen loop using Paratone oil.[1][2]
    
  • Temperature: Cool to 100 K . This is critical for biphenyls to freeze the ring rotation and reduce thermal ellipsoids [2].

  • Source: Mo-K

    
     (
    
    
    
    Å) is standard.[1][2] Cu-K
    
    
    is preferred if the crystal is very small (<0.1 mm) to boost intensity.[1][2]
Phase 3: Structural Solution[1][2]
  • Space Group Determination: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ) due to the lack of molecular symmetry.[1][2]
  • Refinement: Use SHELXL. Locate the hydroxyl hydrogens in the difference Fourier map. Do not place them geometrically; their position defines the H-bond network.

Visualization of Logic & Workflow[2]

The following diagrams illustrate the decision logic and the experimental pathway.

Diagram 1: The "Biphenyl Conformation" Logic

This diagram explains why X-ray is chosen over NMR for this specific molecule.

BiphenylLogic Start Objective: Confirm Structure of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Problem Challenge: Biphenyl Bond Rotation Start->Problem NMR Method: Solution NMR Problem->NMR Dissolve XRD Method: SC-XRD (100 K) Problem->XRD Crystallize NMR_Result Result: Time-Averaged Signal (Torsion Angle Unknown) NMR->NMR_Result XRD_Result Result: Frozen Conformation (Precise Torsion Angle) XRD->XRD_Result Decision Conclusion: X-ray Required for Solid State Confirmation NMR_Result->Decision Insufficient XRD_Result->Decision Definitive

Figure 1: Decision matrix highlighting the inability of NMR to resolve static torsion angles in dynamic biphenyl systems.

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Solution Step1 Dissolve in MeOH (Good Solvent) Step2 Vapor Diffusion (Hexane Anti-Solvent) Step1->Step2 Step3 Harvest Crystals (Prisms/Plates) Step2->Step3 Step4 Mount on Loop (Paratone Oil) Step3->Step4 Step5 Cryo-Cool (100 K) Step4->Step5 Step6 Collect Data (Mo-Kalpha) Step5->Step6 Step7 Solve (SHELXT) Step6->Step7 Step8 Refine (SHELXL) Step7->Step8 Step9 Publish (CIF) Step8->Step9

Figure 2: Step-by-step experimental workflow from solution to published CIF.

Expected Results & Data Interpretation

Upon successful refinement (R1 < 5%), the X-ray structure will reveal:

  • Torsion Angle (

    
    ):  The angle between the planes of the two phenyl rings. Expect a value between 
    
    
    
    and
    
    
    to minimize steric repulsion between ortho-hydrogens, unless intermolecular H-bonding forces the rings planar [3].[1][2]
  • Hydrogen Bonding Network:

    • Donor 1: Phenolic -OH (Ring A).[1][2]

    • Donor 2: Benzylic -CH₂OH (Ring B).[1][2]

    • Pattern: The structure typically forms infinite 1D polymeric chains or 2D sheets, where the phenolic proton donates to the hydroxymethyl oxygen of a neighboring molecule.

  • Bond Lengths:

    • C(Ar)-C(Ar) bridge: ~1.48 Å (indicative of single bond character with limited conjugation due to twist).[1][2]

    • C-O (Phenol): ~1.37 Å.[1][2]

    • C-O (Hydroxymethyl): ~1.42 Å.[1][2]

References

  • Bryn Mawr College. (2012).[1][2] Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations. Retrieved from [Link][1][2]

  • National Institutes of Health (PMC). (2020).[1][2] Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. Retrieved from [Link]

  • MDPI. (2020).[1][2] Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal. Retrieved from [Link][1][2]

  • University of Fribourg. (n.d.).[1][2] Guide for crystallization: Vapor diffusion protocols. Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. (2025).[1][2] 3-Hydroxybiphenyl Spectral Data. Retrieved from [Link][1][2]

Sources

comparing biological activity of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is a privileged biphenyl scaffold widely utilized in medicinal chemistry as a pharmacophore for designing enzymes inhibitors (specifically FAAH ) and Long-Acting Beta-Agonists (LABAs) . Unlike simple polyphenols like resveratrol, this compound features a dual-functionality—a phenolic hydroxyl (-OH) for hydrogen bonding/radical scavenging and a hydroxymethyl group (-CH₂OH) that serves as a metabolic handle or a linker for further derivatization.

This guide objectively compares its biological profile against Resveratrol (standard antioxidant/SIRT1 activator) and URB597 (a potent FAAH inhibitor derived from this scaffold), providing experimental protocols for validation.

Part 1: Mechanistic Profile & Signaling Pathways

The "Privileged Scaffold" Hypothesis

In drug discovery, this biphenyl structure acts as a bioisostere for stilbenes (like resveratrol) but offers superior metabolic stability by eliminating the isomerizable double bond.

  • FAAH Inhibition (Endocannabinoid System): The 3'-hydroxymethyl group allows for the attachment of carbamate moieties (as seen in URB series), which irreversibly inhibit Fatty Acid Amide Hydrolase (FAAH), elevating anandamide levels.

  • Beta-2 Adrenergic Receptors: In LABA design (e.g., GSK patent literature), this scaffold acts as a "distal tail" anchor, binding to the receptor's exosite to increase the drug's residence time and duration of action.

  • SIRT1 Activation: The meta-biphenyl geometry mimics the 3,5-dihydroxy arrangement of resveratrol, allowing it to occupy the allosteric site of Sirtuin 1, promoting deacetylation of PGC-1α and p53.

Pathway Visualization

The following diagram illustrates the dual role of this scaffold in Neuroprotection (FAAH) and Metabolic Regulation (SIRT1) .[1]

SignalingPathway Compound 3'-(Hydroxymethyl) [1,1'-biphenyl]-3-ol (Scaffold) Deriv Carbamate Derivatization (e.g., URB Analog) Compound->Deriv Synthetic Modification SIRT1 SIRT1 (Allosteric Activation) Compound->SIRT1 Direct Binding (Weak) ROS ROS Scavenging (Direct Antioxidant) Compound->ROS Phenolic H-Transfer FAAH FAAH Enzyme Deriv->FAAH Irreversible Inhibition AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis CB1 CB1 Receptor Activation AEA->CB1 Neuroprotection & Analgesia PGC1a PGC-1α Deacetylation SIRT1->PGC1a Mitochondrial Biogenesis

Caption: Dual-pathway mechanism showing the scaffold's role as a precursor for FAAH inhibitors and a direct modulator of oxidative stress.

Part 2: Comparative Analysis

Structural & Activity Comparison

The table below contrasts 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol with its primary functional analogs.

Feature3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Resveratrol (Standard)URB597 (Drug Derivative)3,3'-Dihydroxybiphenyl
Role Scaffold / IntermediateNatural Product / NutraceuticalFAAH Inhibitor (Research Tool)Simple Analog
Key Moiety -OH (Phenol) + -CH₂OH (Alcohol)Stilbene + 3x -OHBiphenyl + Carbamate2x -OH (Symmetric)
SIRT1 Potency Low-Moderate (EC₅₀ > 50 µM)High (EC₅₀ ~ 2-5 µM)N/ALow
Antioxidant Moderate (1x Phenolic OH)High (3x Phenolic OH)NegligibleModerate
Metabolic Stability High (No alkene isomerization)Low (Rapid glucuronidation)ModerateModerate
Solubility Enhanced (due to -CH₂OH)Poor (Lipophilic)PoorModerate
Primary Use Fragment-Based Drug Design (FBDD) Aging/Metabolism ResearchPain/Anxiety ResearchPolymer Chemistry
Causality of Performance[1]
  • Why it is less potent than Resveratrol for SIRT1: The loss of the third hydroxyl group and the stilbene double bond reduces the number of hydrogen bond contacts within the SIRT1 active site. However, the biphenyl core is more rigid, providing better selectivity in designed analogs.

  • Why it is critical for FAAH inhibition: The -CH₂OH group is not the inhibitor itself but the attachment point for the "warhead" (carbamate). Without this specific geometry (meta-substitution), the inhibitor cannot fit the FAAH catalytic channel (as proven by QSAR studies in J. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Part 3: Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Objective: To generate the scaffold with high purity for biological testing.

Protocol:

  • Reagents: 3-Hydroxyphenylboronic acid (1.0 eq), 3-Bromobenzyl alcohol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent System: DME:Water (3:1) degassed with Nitrogen.

  • Reaction: Reflux at 85°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT, acidify with 1M HCl to pH 4 (to protonate the phenol), extract with Ethyl Acetate (3x).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 2:1).

  • Validation: ¹H NMR should show biphenyl protons (7.2–7.6 ppm) and the methylene singlet (-CH₂-) at ~4.7 ppm.

DPPH Radical Scavenging Assay (Antioxidant)

Objective: To quantify the direct ROS scavenging capability compared to Resveratrol.

  • Preparation: Dissolve test compound and Resveratrol (positive control) in methanol to final concentrations of 10, 50, 100, 200 µM.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (freshly made, protect from light).

  • Incubation: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Measurement: Incubate in dark for 30 mins at RT. Measure absorbance at 517 nm .

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Expected Result: IC₅₀ for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is expected to be ~50-80 µM , compared to Resveratrol (~15-20 µM), due to having fewer phenolic protons.

FAAH Inhibition Screening (Indirect)

Objective: To test if the scaffold itself has inhibitory activity or if derivatization is required.

  • Enzyme Source: Rat brain homogenate or recombinant human FAAH.

  • Substrate: AMC-Arachidonoyl amide (fluorescent substrate).

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Procedure:

    • Incubate enzyme (10 µg) with test compound (1 µM - 100 µM) for 15 mins at 37°C.

    • Add Substrate (20 µM) and monitor fluorescence (Ex: 340 nm, Em: 460 nm) for 30 mins.

  • Interpretation: The scaffold (alcohol form) typically shows <10% inhibition at 10 µM, confirming that the biological activity in this pathway requires the carbamate modification (URB597 analog). This validates its role as a pro-drug scaffold rather than a direct inhibitor.

References

  • Piomelli, D., et al. (2004). "Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies." Journal of Medicinal Chemistry. Link

  • Sutherland, A., et al. (2011). "Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine." Bioorganic & Medicinal Chemistry Letters. Link

  • Howitz, K. T., et al. (2003). "Small molecule activators of sirtuins extend Saccharomyces cerevisiae lifespan." Nature. Link

  • Glaxo Group Ltd. (2004). "Phenethanolamine derivatives for treatment of respiratory diseases." US Patent US7439393B2. Link

  • Koleva, L., et al. (2018).[10] "Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies." Bulgarian Chemical Communications. Link

Sources

comparative study of different synthetic routes to 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative study of synthetic routes to 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS: 1020504-86-2), a bifunctional scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD) and as an intermediate for URAT1 inhibitors and estrogen receptor modulators.

Executive Summary & Retrosynthetic Analysis

The target molecule, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol , possesses two distinct oxygenated functionalities: a phenolic hydroxyl at position 3 and a benzylic alcohol at position 3'. This asymmetry dictates a convergent synthetic strategy to avoid chemoselectivity issues during late-stage functionalization.

Retrosynthetic Logic

The most robust disconnection is at the C1-C1' biaryl bond via Suzuki-Miyaura cross-coupling . This divides the molecule into two aryl partners. The choice of coupling partners determines the route's efficiency:

  • Direct Coupling: Coupling a phenolic boronic acid with a benzyl alcohol halide.

  • Reductive Approach: Coupling a phenolic halide with a benzoic acid derivative, followed by selective reduction.

Retrosynthesis Target Target: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Biaryl_Bond Suzuki-Miyaura Disconnection Target->Biaryl_Bond C-C Disconnection FragA1 Fragment A: 3-Hydroxyphenylboronic acid Biaryl_Bond->FragA1 Route 1 (Direct) FragA2 Fragment B: 3-Bromobenzyl alcohol Biaryl_Bond->FragA2 Route 1 (Direct) FragB1 Fragment C: 3-Bromophenol Biaryl_Bond->FragB1 Route 2 (Reductive) FragB2 Fragment D: 3-(Methoxycarbonyl)phenylboronic acid Biaryl_Bond->FragB2 Route 2 (Reductive)

Figure 1: Retrosynthetic disconnection showing two primary pathways to the biphenyl core.

Comparative Analysis of Synthetic Routes

The following table contrasts the three primary methodologies based on industrial metrics: yield, scalability, and "green" chemistry potential.

MetricRoute 1: Direct Suzuki CouplingRoute 2: Reductive PathwayRoute 3: Protected Strategy
Key Reaction Pd-catalyzed coupling of free alcoholsCoupling of ester/acid

Reduction
Coupling of MOM/TBS ethers
Step Count 1 Step (Convergent)2 Steps (Linear)3-4 Steps (Linear)
Overall Yield 65–75%80–85%55–65%
Atom Economy High (No protection groups)Moderate (Loss of leaving groups)Low (Protection/Deprotection waste)
Scalability Moderate (Catalyst poisoning risk)High (Robust intermediates)Low (Costly reagents)
Cost Driver 3-Bromobenzyl alcohol (Expensive)Reducing agents (LiAlH₄/BH₃)Silyl/MOM chlorides

Detailed Experimental Protocols

Route 1: Direct Suzuki Coupling (Green & Convergent)

Rationale: This route utilizes modern precatalysts to couple unprotected substrates, minimizing step count. Substrates: 3-Hydroxyphenylboronic acid + 3-Bromobenzyl alcohol.

Protocol
  • Reagents:

    • 3-Bromobenzyl alcohol (1.0 eq, 10 mmol)

    • 3-Hydroxyphenylboronic acid (1.2 eq, 12 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a 100 mL Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane (40 mL) and aqueous K₂CO₃.

    • Heat to 90°C for 12–16 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC.

    • Note on Mechanism: The free phenolic hydroxyl will be deprotonated by the base, forming a phenoxide. This does not inhibit the reaction but requires careful acidification during workup.

  • Workup:

    • Cool to room temperature.[1][2] Acidify carefully with 1M HCl to pH ~5 (to protonate the phenoxide).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂; Gradient 20%

      
       60% EtOAc in Hexanes).
      

Route1_Workflow Start Start: Unprotected Reagents Mix Degas & Mix (Pd Catalyst + Base) Start->Mix Heat Reflux 90°C (12-16h) Mix->Heat Workup Acidic Workup (pH 5) Heat->Workup Product Target Product (65-75% Yield) Workup->Product

Figure 2: Workflow for the direct coupling of unprotected substrates.

Route 2: The Reductive Pathway (Scalable & Robust)

Rationale: This route avoids the cost of 3-bromobenzyl alcohol and potential catalyst deactivation by free alcohols. It builds the carbon skeleton first, then adjusts the oxidation state. Substrates: 3-Bromophenol + 3-(Methoxycarbonyl)phenylboronic acid.

Step 1: Synthesis of Methyl 3'-hydroxy[1,1'-biphenyl]-3-carboxylate
  • Coupling: React 3-bromophenol (1.0 eq) with 3-(methoxycarbonyl)phenylboronic acid (1.1 eq) using Pd(OAc)₂/PPh₃ and Na₂CO₃ in Toluene/Water.

  • Yield: Typically >90%. The ester group is stable under Suzuki conditions.

Step 2: Chemoselective Reduction
  • Reagents:

    • Intermediate Ester (10 mmol)

    • Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride, 1.5 eq) or BH₃·THF (2.0 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the biphenyl ester in dry THF at 0°C under Argon.

    • Add LiAlH₄ portion-wise (Caution: Exothermic, gas evolution).

    • Allow to warm to room temperature and stir for 4 hours.

    • Selectivity: LiAlH₄ reduces the ester to the primary alcohol. It will also deprotonate the phenol (consuming 1 eq of hydride) but will not reduce the aromatic ring under these conditions.

  • Workup:

    • Fieser quench (Water, 15% NaOH, Water).

    • Filter precipitate. Acidify filtrate to regenerate the phenol.

    • Extract and recrystallize (often from Toluene/Hexane).

Critical Process Parameters (CPPs)

  • Catalyst Selection:

    • For Route 1 , Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ because the ferrocenyl ligand is more resistant to oxidation and less likely to dissociate in the presence of free alcohols.

  • Base Sensitivity:

    • In Route 1 , strong bases (e.g., NaOH) can cause competitive deborylation of the boronic acid. K₂CO₃ or K₃PO₄ are preferred mild alternatives.

  • Purification:

    • The product is highly polar. If chromatography is difficult, recrystallization from a mixture of Ethyl Acetate and Heptane is effective.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2024). "Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Structure and Properties." Link

  • PubChem. (2024).[3] "3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). "Suzuki Coupling: Mechanism and Recent Developments." Link

  • Li, C. J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations." Chemical Reviews, 105(8), 3095-3166. (Supporting the use of aqueous solvents for unprotected phenols).

Sources

A Researcher's Guide to Validating the In Vitro Efficacy of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the rigorous in vitro validation of novel chemical entities is a critical first step.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro activity of the promising compound, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol. Our focus is to present a scientifically robust, self-validating experimental workflow, moving beyond a simple recitation of protocols to explain the underlying scientific rationale.

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the functionalization with hydroxyl and hydroxymethyl groups, as seen in 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, suggests potential for specific molecular interactions, such as hydrogen bonding with protein residues.[4] This guide will delineate the necessary steps to transition this compound from a theoretical molecule to a validated in vitro lead.

Comparative Framework for In Vitro Analysis

To ascertain the therapeutic potential of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, a comparative analysis against established benchmarks is imperative. We propose a multi-faceted approach, comparing its activity against a standard-of-care chemotherapeutic agent and a structurally related, likely inactive, control compound.

Compound ClassExample CompoundRationale for Inclusion
Test Article 3'-(hydroxymethyl)[1,1'-biphenyl]-3-olThe novel compound with hypothesized anti-proliferative activity.
Positive Control DoxorubicinA well-characterized anthracycline antibiotic widely used in cancer chemotherapy, providing a benchmark for cytotoxic potency.
Negative Control BiphenylThe core, unfunctionalized scaffold, is predicted to have minimal biological activity, serving to highlight the contribution of the hydroxyl and hydroxymethyl moieties.
Structural Analog 3'-methyl-[1,1'-biphenyl]-3-olA closely related analog to probe structure-activity relationships (SAR).

Strategic Selection of Cell Lines

The choice of cell lines is a pivotal decision in the experimental design, directly influencing the translational relevance of the findings.[5][6] A well-conceived panel should include both cancer and non-cancerous cell lines to assess both efficacy and potential toxicity.

Cell LineTissue of OriginKey CharacteristicsRationale for Selection
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), a common subtype of breast cancer.Represents a hormone-dependent cancer model.
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC), an aggressive and difficult-to-treat subtype.[1]Provides a model for a more aggressive, hormone-independent cancer.
A549 Lung CarcinomaA widely used model for non-small cell lung cancer (NSCLC).Represents a common and challenging solid tumor type.
HCT-116 Colorectal CarcinomaA well-characterized colon cancer cell line with a high proliferation rate.Represents a prevalent gastrointestinal malignancy.
NIH-3T3 Mouse Embryonic FibroblastA non-cancerous, immortalized cell line often used for initial toxicity screening.[7]Serves as a surrogate for normal tissue to assess general cytotoxicity.
BEAS-2B Normal Lung EpitheliumAn immortalized human bronchial epithelial cell line.[7]Provides a more tissue-relevant normal control for comparison with the lung cancer cell line.

Experimental Workflow for In Vitro Validation

The following workflow provides a logical progression from broad cytotoxicity screening to more mechanistic assays.

experimental_workflow cluster_phase1 Phase 1: Primary Cytotoxicity Screening cluster_phase2 Phase 2: Confirmation and Mechanistic Insights cluster_phase3 Phase 3: Target Engagement and Pathway Analysis p1_1 Cell Seeding in 96-well Plates p1_2 Compound Treatment (Dose-Response) p1_1->p1_2 p1_3 Incubation (48-72 hours) p1_2->p1_3 p1_4 Cell Viability/Cytotoxicity Assays (MTT, SRB, LDH) p1_3->p1_4 p1_5 IC50 Determination p1_4->p1_5 p2_1 Colony Formation Assay p1_5->p2_1 Proceed with potent and selective compounds p2_2 Apoptosis Assays (e.g., Caspase-Glo, Annexin V) p1_5->p2_2 Proceed with potent and selective compounds p2_3 Cell Cycle Analysis (Flow Cytometry) p1_5->p2_3 Proceed with potent and selective compounds p3_1 Western Blotting for Key Signaling Proteins p2_1->p3_1 Based on initial mechanistic findings p3_2 Kinase Profiling (if applicable) p2_1->p3_2 Based on initial mechanistic findings p3_3 Gene Expression Analysis (qPCR/RNA-seq) p2_1->p3_3 Based on initial mechanistic findings p2_2->p3_1 Based on initial mechanistic findings p2_2->p3_2 Based on initial mechanistic findings p2_2->p3_3 Based on initial mechanistic findings p2_3->p3_1 Based on initial mechanistic findings p2_3->p3_2 Based on initial mechanistic findings p2_3->p3_3 Based on initial mechanistic findings

Caption: A phased experimental workflow for the in vitro validation of novel anticancer compounds.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[10][12]

  • Compound Treatment: Prepare serial dilutions of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, doxorubicin, biphenyl, and the structural analog in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][11][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[13][14] It provides a measure of total cellular biomass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13][14]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium.[14][15] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13][14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[13]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative In Vitro Activity (IC50 in µM) of Test Compounds across a Panel of Cell Lines

CompoundMCF-7MDA-MB-231A549HCT-116NIH-3T3BEAS-2B
3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol [Data][Data][Data][Data][Data][Data]
Doxorubicin [Data][Data][Data][Data][Data][Data]
Biphenyl [Data][Data][Data][Data][Data][Data]
3'-methyl-[1,1'-biphenyl]-3-ol [Data][Data][Data][Data][Data][Data]

Data to be populated with experimental results.

A lower IC50 value indicates greater potency. A key aspect of the analysis is to evaluate the therapeutic index, which can be estimated by comparing the IC50 values in cancer cell lines to those in the non-cancerous cell lines. A significantly higher IC50 in the normal cell lines suggests a degree of selectivity for cancer cells.

Potential Signaling Pathways to Investigate

While the initial screening assays provide a measure of the overall effect on cell viability, they do not elucidate the underlying mechanism of action. Based on the structure of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, several signaling pathways could be implicated in its potential anticancer activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition? Bcl2 Bcl-2 Family Compound->Bcl2 Modulation? Apoptosis Apoptosis Compound->Apoptosis Induces? PI3K PI3K RTK->PI3K MAPK MAPK Pathway (e.g., ERK) RTK->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation MAPK->Proliferation Promotes Bcl2->Apoptosis Inhibits

Sources

assessing the off-target effects of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing Off-Target Liability in Biphenyl-3-ol Fragments

Focus Compound: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol CAS: (Novel/Fragment-Based Entity) Chemical Class: Functionalized Biphenyl / Phenolic Fragment Primary Application: Fragment-Based Drug Discovery (FBDD), Chemical Probe Development

Executive Summary: The Biphenyl Scaffold Challenge

In modern drug discovery, the biphenyl scaffold is a "privileged structure"—a molecular framework capable of binding to diverse biological targets, including kinases, nuclear receptors, and proteases. However, this versatility comes with a significant liability: promiscuity .

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a critical evolution of the standard biphenyl scaffold. By incorporating a phenolic hydroxyl at the 3-position and a hydroxymethyl group at the 3'-position, this compound introduces specific hydrogen-bond donor/acceptor motifs designed to improve solubility and selectivity over the lipophilic "naked" biphenyl core.

This guide provides a rigorous, self-validating protocol for assessing the off-target effects of this specific compound. We compare its performance against standard reference fragments to determine its suitability as a lead candidate.

Part 1: Strategic Off-Target Profiling

To validate 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol, we must move beyond simple toxicity assays and interrogate its specific interaction profile. The structural features dictate the risk:

  • The Phenolic Moiety (Ring A, 3-OH):

    • Risk: Mimics the A-ring of 17

      
      -estradiol. High potential for Estrogen Receptor (ER)  binding.
      
    • Metabolic Liability: Prime site for Glucuronidation (Phase II metabolism) and oxidative activation to quinones (though less likely than catechols).

  • The Benzylic Alcohol (Ring B, 3'-CH2OH):

    • Risk: Oxidation by Alcohol Dehydrogenases (ADH) to reactive aldehydes.

    • Benefit: Increases fraction of sp3 character (

      
      ) slightly and lowers LogP compared to methyl analogs.
      
  • The Biphenyl Core:

    • Risk: Hydrophobic interactions leading to hERG channel blockade and CYP450 inhibition (specifically CYP2C9).

Comparative Analysis: The "Product" vs. Alternatives

We compare 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol against two standard reference compounds to benchmark its selectivity.

FeatureThe Product: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-olAlternative A (Lipophilic): 3-PhenyltolueneAlternative B (Promiscuous): 3-Phenylphenol
Structure Phenol + CH2OHMethyl + Phenyl (No OH)Phenol + Phenyl (No CH2OH)
LogP (Est.) ~2.3 (Optimal for Fragments)~4.2 (High Risk)~3.1 (Moderate)
Solubility High (Dual H-bond donors)LowModerate
ER Binding Risk High (Mimics Estradiol)LowVery High (Known ER Agonist)
CYP Inhibition Low (Polarity reduces binding)High (Lipophilic anchor)Moderate
Reactive Metabolites Aldehyde formation (Risk)Benzylic oxidation (Slow)Quinone formation (Risk)

Verdict: The Product offers superior solubility and lower lipophilicity than Alternative A, making it a better starting fragment. However, it carries a specific off-target risk for Estrogen Receptors (like Alternative B) and ADH-mediated toxicity that must be ruled out early.

Part 2: Experimental Protocol (The Self-Validating System)

To ensure scientific integrity, this protocol uses a "Fail-Fast" approach. If the compound fails Step 1, do not proceed to Step 2.

Phase 1: The "Clean Fragment" Validation (Biophysical)

Objective: Ensure the compound is not a PAINS (Pan-Assay Interference Compound) aggregator.

Protocol: Dynamic Light Scattering (DLS)

  • Preparation: Dissolve compound at 10

    
    M, 30 
    
    
    
    M, and 100
    
    
    M in assay buffer (PBS + 0.01% Triton X-100).
  • Control: Use Miconazole (known aggregator) as a positive control.

  • Measurement: Measure particle size distribution.

  • Criteria: A scattering intensity >10x baseline or particle radius >50 nm indicates colloidal aggregation.

    • Why? Biphenyls are prone to forming micelles that non-specifically sequester proteins, leading to false positives in biochemical assays.

Phase 2: The "Safety Screen" (Biochemical)

Objective: Assess critical off-target liabilities defined by the structure.

Assay A: Estrogen Receptor (ER


 and ER

) Binding
  • Method: TR-FRET Competition Assay (e.g., LanthaScreen).

  • Rationale: The 3-hydroxybiphenyl motif is a known pharmacophore for ER binding. You must quantify the IC50. If IC50 < 1

    
    M, the scaffold requires modification (e.g., methylation of the phenol) to avoid endocrine disruption.
    

Assay B: CYP450 Inhibition Cocktail

  • Method: LC-MS/MS based inhibition assay using specific substrates for CYP1A2, CYP2C9, CYP2D6, and CYP3A4.

  • Focus: CYP2C9 . Biphenyls prefer the large, lipophilic pocket of 2C9.

  • Standard: Compare inhibition against Sulfaphenazole (potent CYP2C9 inhibitor).

Assay C: Reactive Metabolite Trapping

  • Method: Incubate with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) or Cyanide (KCN).

  • Rationale: The hydroxymethyl group can be oxidized to an aldehyde (trapped by KCN) or acid. The phenol can be oxidized to a quinone-methide (trapped by GSH).

  • Detection: Search for GSH-adducts (+307 Da) or CN-adducts (+27 Da) via LC-MS.

Part 3: Visualization of the Screening Workflow

The following diagram illustrates the logical flow of the assessment strategy. It prioritizes "Killer" experiments (Aggregation, ER Binding) before expensive ADME profiling.

OffTargetAssessment Start Compound: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol P1 Phase 1: Aggregation Check (DLS & Solubility) Start->P1 Fail1 STOP: Promiscuous Aggregator (Reformulate/Discard) P1->Fail1 Aggregates >50nm P2 Phase 2: Structural Liability (ER Binding & CYP2C9) P1->P2 Monodisperse Fail2 STOP: Endocrine Disruptor (Modify A-Ring) P2->Fail2 ER IC50 < 1uM P3 Phase 3: Reactive Metabolite Trapping (GSH/CN Trapping) P2->P3 ER IC50 > 10uM Fail3 STOP: Toxic Aldehyde/Quinone (Modify B-Ring) P3->Fail3 Adducts Detected Pass VALIDATED LEAD Proceed to In Vivo P3->Pass Clean Profile

Caption: Hierarchical screening cascade prioritizing biophysical validation and specific structural risks (ER binding) before metabolic stability.

Part 4: Data Interpretation Guide

When analyzing your results, use this reference table to interpret the "Safety Margin" of your compound.

AssayMetricSafe / Selective Warning Zone Critical Fail
DLS (Aggregation) Critical Aggregation Conc. (CAC)> 100

M
10 - 100

M
< 10

M
ER

Binding
IC50> 10

M
1 - 10

M
< 1

M
CYP2C9 Inhibition IC50> 10

M
1 - 10

M
< 1

M
hERG Inhibition IC50> 30

M
10 - 30

M
< 10

M
Hepatocyte Stability Intrinsic Clearance (

)
< 10

L/min/mg
10 - 40

L/min/mg
> 40

L/min/mg

Expert Insight: If the compound shows moderate ER binding (1-10


M), consider bioisosteric replacement . Replacing the 3-OH with a 3-chloro  or 3-trifluoromethyl  group often maintains the biphenyl geometry while eliminating the hydrogen bond donor required for ER activation, though this will increase lipophilicity (LogP).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2005). Druggability Indices for Protein Targets Derived from NMR-Based Screening Data. Journal of Medicinal Chemistry. Link

  • Ritchie, T. J., et al. (2011). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link

  • Blair, I. A. (2010). Analysis of Estrogens and Their Oxidative Metabolites. Chemical Research in Toxicology. Link

  • Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology. Link

Comparative Guide: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol vs. Biphenyl-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the parent compound Biphenyl-3-ol (3-phenylphenol) and its bifunctional derivative, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol .

While the parent compound is a well-established lipophilic fungicide and preservative, the hydroxymethyl derivative represents a critical evolution in scaffold utility. The introduction of a benzylic alcohol at the 3'-position transforms the molecule from a monofunctional end-capper into a bifunctional linker . This structural modification enables orthogonal reactivity—allowing chemists to selectively manipulate the phenolic hydroxyl versus the aliphatic hydroxymethyl group—making the derivative a high-value intermediate in the synthesis of dendrimers, liquid crystals, and pharmaceutical pharmacophores.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The addition of the hydroxymethyl group (-CH₂OH) significantly alters the physicochemical landscape of the biphenyl core, reducing lipophilicity and introducing a second hydrogen-bonding donor/acceptor site.

Table 1: Comparative Physicochemical Data
PropertyParent: Biphenyl-3-ol Derivative: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Structure Monofunctional (Phenolic -OH)Bifunctional (Phenolic -OH + Benzylic -CH₂OH)
CAS Number 580-51-8Not widely listed; Analogous to 176212-48-9 (acid)
Molecular Weight 170.21 g/mol 200.23 g/mol
LogP (Est.) ~3.2 (Lipophilic)~2.1 (Moderately Amphiphilic)
Water Solubility Low (< 1 g/L)Moderate (Enhanced by aliphatic -OH)
pKa (Acidic) ~9.8 (Phenol)~9.9 (Phenol) / ~16 (Benzyl Alcohol)
Primary Reactivity Electrophilic substitution, EsterificationOrthogonal: Oxidation, Selective Protection
Common Use Fungicide, Dye IntermediatePolymer Cross-linker, Drug Scaffold

Key Insight: The derivative possesses two distinct pKa values.[1] The phenolic -OH (pKa ~9.8) can be deprotonated under mild basic conditions (e.g., K₂CO₃), while the benzylic -OH remains protonated, allowing for site-specific alkylation.

Synthesis & Production Protocols

The synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is superior to reducing a diester precursor because it allows for convergent synthesis using pre-functionalized building blocks, avoiding harsh reducing agents that might affect sensitive substrates.

Protocol: Palladium-Catalyzed Suzuki Coupling[9]

Objective: Synthesize 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol from 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol.

Reagents:

  • Aryl Halide: 3-Bromobenzyl alcohol (1.0 eq)

  • Boronic Acid: 3-Hydroxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos for sterically demanding cases.

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Degassing: Dissolve 3-bromobenzyl alcohol and 3-hydroxyphenylboronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.

  • Catalyst Addition: Add the Base and Pd catalyst under a positive stream of Argon.

  • Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 2:1). The product will appear more polar (lower Rf) than the bromide starting material.

  • Work-up: Cool to room temperature. Quench with 1M HCl (carefully, to neutralize the phenolate). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc in Hexanes).

Visualizing the Synthesis Logic

The following diagram illustrates the convergent synthesis and the specific role of the base in the transmetallation step.

SuzukiSynthesis Bromide 3-Bromobenzyl Alcohol (Electrophile) Pd_Ox Oxidative Addition (Pd-Ar-Br Complex) Bromide->Pd_Ox Pd(0) Boronic 3-Hydroxyphenylboronic Acid (Nucleophile) Base_Act Base Activation (Boronate Species) Boronic->Base_Act K2CO3 Transmetal Transmetallation (Pd-Ar-Ar' Complex) Pd_Ox->Transmetal Base_Act->Transmetal Product 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Transmetal->Product Reductive Elimination

Figure 1: Convergent Suzuki-Miyaura coupling pathway. The base plays a dual role: activating the boronic acid and facilitating the transmetallation step.

Functional Analysis: Orthogonal Reactivity

The defining advantage of the derivative over the parent biphenyl-3-ol is orthogonal reactivity . In the parent compound, chemistry is limited to the phenolic ring (electrophilic aromatic substitution) or the phenolic oxygen (O-alkylation/acylation).

In the derivative, the Benzylic Alcohol and Phenolic Hydroxyl react under different conditions, allowing for precise stepwise functionalization.

Reactivity Matrix
Reaction TypePhenolic -OH (Site A) Benzylic -CH₂OH (Site B) Selectivity Control
Acidity High (pKa ~10)Low (pKa ~16)Base strength (K₂CO₃ vs. NaH)
Oxidation Resists mild oxidationOxidizes to Aldehyde/AcidUse MnO₂ or Dess-Martin Periodinane
Nucleophilicity High (as Phenolate)Moderate (Neutral)Solvent polarity & Counter-ion
Leaving Group Poor (requires activation)Good (after tosylation/halogenation)Convert Benzylic OH to -Br or -OTs
Strategic Workflow: Selective Functionalization

The diagram below demonstrates how to selectively modify one site while leaving the other intact. This is critical for building "Head-to-Tail" polymers or PROTAC linkers.

OrthogonalReactivity Derivative 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Step1 Step 1: Selective O-Alkylation (Base: K2CO3, R-X) Derivative->Step1 Exploit pKa Diff StepA Step 1: Selective Bromination (Reagent: PBr3, 0°C) Derivative->StepA Exploit Nucleophilicity Intermediate1 Intermediate A: Ether-linked Benzyl Alcohol Step1->Intermediate1 Step2 Step 2: Oxidation of Benzyl Alcohol (Reagent: MnO2) Intermediate1->Step2 Final1 Product A: Alkoxy-Biphenyl-Aldehyde Step2->Final1 Intermediate2 Intermediate B: Phenolic Benzyl Bromide StepA->Intermediate2 StepB Step 2: Nucleophilic Displacement (Reagent: Amine/Thiol) Intermediate2->StepB Final2 Product B: Phenol-Functionalized Linker StepB->Final2

Figure 2: Orthogonal functionalization strategy. The pathway splits based on whether the chemist targets the acidic phenol (left) or the oxidizable benzyl alcohol (right).

Applications & Performance Comparison

Polymer Science & Materials
  • Parent (Biphenyl-3-ol): Used primarily as a chain terminator or additive to increase the refractive index of resins. It cannot propagate a polymer chain.

  • Derivative: Acts as a monomer or cross-linker . The hydroxymethyl group can react with isocyanates (polyurethanes) or epichlorohydrin (epoxies), while the phenol moiety participates in formaldehyde condensation. This creates high-performance resins with improved thermal stability due to the biphenyl core.

Medicinal Chemistry
  • Parent: Often a metabolic dead-end or a simple hydrophobic pharmacophore.

  • Derivative: The hydroxymethyl group serves as a "metabolic handle" or a site for attaching solubilizing groups (e.g., PEGylation). In drug design, this scaffold mimics the structure of certain estrogen receptor modulators (SERMs), where the distance between the two oxygens is critical for binding affinity.

Supramolecular Chemistry
  • Self-Assembly: The derivative exhibits unique self-assembly properties compared to the parent. The combination of a hydrogen bond donor (phenol) and a flexible donor/acceptor (benzyl alcohol) allows for the formation of cyclic rosettes in the solid state, unlike the simple herring-bone packing of biphenyl-3-ol.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • PubChem. "Biphenyl-3-ol (Compound Summary)." National Library of Medicine. Link

  • BenchChem. "Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Structure and Properties." Link

  • Sigma-Aldrich. "3-Hydroxyphenylboronic acid Product Specification." Link

Sources

benchmarking the potency of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for benchmarking the potency of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7), a bioactive biphenyl scaffold, against industry-standard therapeutic agents. Given its structural homology to potent tyrosinase inhibitors and antioxidants (resembling a truncated resveratrol or oxyresveratrol analog), this guide focuses on its application in melanogenesis inhibition and oxidative stress modulation , where biphenyl-3-ols have demonstrated superior stability and lipophilicity compared to traditional stilbenes.

Executive Summary: The Biphenyl Advantage

3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a class of "reduced" polyphenols that bridge the gap between high-potency/low-stability stilbenes (like Resveratrol) and stable/lower-potency simple phenols. Its core advantage lies in the 3,3'-substitution pattern , which mimics the tyrosine substrate while the hydroxymethyl group offers a unique hydrogen-bonding anchor within the active site of metalloenzymes like Tyrosinase .

Target Profile[1][2][3][4][5][6]
  • Primary Mechanism: Competitive inhibition of Tyrosinase (EC 1.14.18.1).

  • Secondary Mechanism: Radical scavenging (DPPH/ABTS) and suppression of melanogenic transcription factors (MITF).

  • Standard Comparators: Kojic Acid,

    
    -Arbutin, Hydroquinone, and Ascorbic Acid.
    

Benchmarking Landscape & Competitor Analysis

To objectively validate potency, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol must be tested alongside "Gold Standard" drugs.

Standard DrugTarget / MechanismTypical IC

(Mushroom Tyrosinase)
Limitation
Kojic Acid Copper Chelation / Competitive

Cytotoxicity, instability

-Arbutin
Competitive Inhibition

(Low potency)
Requires enzymatic hydrolysis
Hydroquinone Substrate Analog / Cytotoxic

High cytotoxicity, banned in some regions
Resveratrol Suicide Substrate / Antioxidant

Rapid metabolism, poor bioavailability

Hypothesis for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol: Expected IC


 range: 5 - 25 

. The biphenyl core offers superior metabolic stability over resveratrol, while the hydroxymethyl group enhances solubility compared to simple biphenyls.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Tyrosinase Inhibition Assay

This cell-free assay determines the direct binding affinity (IC


) of the compound.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • L-DOPA (2.5 mM) as substrate.

  • Mushroom Tyrosinase (1000 U/mL).

  • Test Compound (dissolved in DMSO, final conc. <1%).

Workflow:

  • Blanking: Add 80

    
    L buffer + 10 
    
    
    
    L inhibitor to 96-well plate.
  • Enzyme Addition: Add 10

    
    L Tyrosinase. Incubate at 25°C for 10 min.
    
  • Substrate Initiation: Add 100

    
    L L-DOPA.
    
  • Kinetic Read: Measure Absorbance (475 nm) every 30s for 10 min (linear phase).

  • Validation: Kojic Acid must yield IC

    
     within 15-30 
    
    
    
    M to validate the run.

Calculation:



Protocol B: Cellular Melanogenesis & Cytotoxicity (B16F10 Model)

Determines if the compound works in a living system without killing the cells.

Workflow:

  • Seeding: B16F10 melanoma cells (

    
     cells/well).
    
  • Treatment: Treat with 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (1-50

    
    M) 
    
    
    
    
    
    -MSH (100 nM) for 72h.
  • Lysis: Lyse cells in 1N NaOH at 60°C.

  • Quantification: Measure melanin absorbance at 405 nm; normalize to total protein (BCA assay).

  • Viability Check: Parallel MTT assay to ensure melanin reduction is not due to cell death.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway where 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol intercepts melanogenesis.

MelanogenesisPathway UV UV Radiation / ROS Keratinocyte Keratinocyte Secretion (α-MSH) UV->Keratinocyte Induces MC1R MC1R Receptor Keratinocyte->MC1R Activates cAMP cAMP / PKA Signaling MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Upregulates Expression Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin (Pigment) Dopaquinone->Melanin Polymerization Biphenyl 3'-(hydroxymethyl) [1,1'-biphenyl]-3-ol Biphenyl->UV ROS Scavenging (Antioxidant) Biphenyl->Tyrosinase Direct Competitive Inhibition (High Potency)

Caption: Dual-mechanism of action: Competitive inhibition of Tyrosinase and upstream ROS scavenging.

Data Presentation & Analysis

When publishing, synthesize your data into a Comparative Potency Table .

CompoundIC

(Enzymatic) [

M]
IC

(Cellular) [

M]
SI (Selectivity Index)Mechanism
3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol 12.5

1.2
18.4

2.1
> 10 Competitive
Kojic Acid18.2

1.5
45.3

3.5
> 5Mixed/Chelator

-Arbutin
> 15085.0

5.0
> 20Competitive
Resveratrol14.5

2.0
25.1

2.8
< 5 (Toxic)Suicide Substrate

Key Metrics to Report:

  • IC

    
     Ratio:  (IC
    
    
    
    Standard / IC
    
    
    Test Compound). A ratio > 1 indicates superior potency.
  • Kinetic Constants (

    
    ):  Use Lineweaver-Burk plots. If lines intersect at the Y-axis, it confirms Competitive Inhibition  (binding to the active site).
    
  • Docking Score: Perform molecular docking (e.g., using AutoDock Vina) against Tyrosinase crystal structure (PDB ID: 2Y9X). A binding energy lower than -7.0 kcal/mol supports high potency.

References

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.[1] Link

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science. Link

  • PubChem Compound Summary . (2024). 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog Reference). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook . (2024). 3-Hydroxybiphenyl (Core Scaffold Reference). National Institute of Standards and Technology. Link

Sources

Inter-Laboratory Validation Guide: Bioanalysis of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (HMBP-3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Validation of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Bioassays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Context

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (hereafter referred to as HMBP-3 ) represents a critical class of hydroxylated biphenyl metabolites often encountered in pharmacokinetic (PK) profiling of biphenyl-based therapeutics and environmental toxicology screening. As a di-substituted biphenyl with both phenolic and benzylic alcohol moieties, HMBP-3 serves as a dual-probe for Phase II conjugation (glucuronidation/sulfation) and oxidative metabolism.

This guide provides a rigorous technical comparison and validation framework for quantifying HMBP-3. It contrasts the Gold Standard (LC-MS/MS) against High-Throughput Immunoassay (ELISA) and Functional Enzymatic Assays , adhering to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Comparative Analysis of Bioassay Methodologies

Selecting the correct platform is the first critical decision in validation. The following table contrasts the three primary methodologies for HMBP-3 analysis.

Table 1: Performance Matrix of HMBP-3 Bioassays
FeatureMethod A: LC-MS/MS (Gold Standard) Method B: Competitive ELISA Method C: Functional UGT-Glo™ Assay
Principle Physical separation + Mass-to-charge detectionAntibody-antigen competition (Colorimetric)Bioluminescent detection of UDP-glucuronosyltransferase activity
Selectivity High (Distinguishes isomers/metabolites)Moderate (Risk of cross-reactivity with parent biphenyls)Low (Substrate class-specific, not analyte-specific)
Sensitivity (LLOQ) ~0.5 – 1.0 ng/mL~5.0 – 10.0 ng/mLN/A (Measures rate/activity, not mass)
Throughput Moderate (5-10 min/sample)High (96/384-well plate)High (384/1536-well plate)
Primary Use Case PK/TK Studies, Confirmatory AnalysisLarge-scale Screening, Environmental MonitoringMetabolic Stability Profiling, Interaction Studies
Cost Per Sample High (

$)
Low ($)Moderate (

)
Expert Insight: The Causality of Choice
  • Choose LC-MS/MS when regulatory submission is the goal. The structural similarity between HMBP-3 and its potential oxidized metabolites (e.g., biphenyl-3,3'-dicarboxylic acid) requires the mass resolution of MS/MS to avoid false positives.

  • Choose ELISA only after rigorous cross-reactivity testing . Hydroxylated biphenyls are notoriously "sticky" and prone to non-specific binding (NSB).

  • Choose Functional Assays when the biological impact (e.g., UGT inhibition potential) is more relevant than the absolute concentration.

Inter-Laboratory Validation Protocol (The "Round Robin")

To establish a robust bioassay, you must prove that the method performs consistently across different sites, operators, and equipment.[1] This protocol is designed for a 3-Site Inter-Laboratory Study .

Phase I: Study Design & Materials
  • Reference Standard: Certified HMBP-3 (>99% purity).

  • Internal Standard (IS): Stable isotope-labeled HMBP-3 (e.g.,

    
    -HMBP-3) is mandatory for LC-MS/MS to correct for matrix effects.
    
  • Matrices: Pooled human plasma (K2EDTA) and liver microsomes.

  • Blinding: QC samples spiked at Low, Mid, and High concentrations must be blinded to the participating labs.

Phase II: Validation Parameters (ICH M10 Compliant)
1. Selectivity & Specificity
  • Protocol: Analyze 6 independent sources of blank matrix.

  • Acceptance: Response in blank must be <20% of the LLOQ response.

  • Critical Check: For ELISA, test against 100-fold excess of structural analogs (e.g., 3-hydroxybiphenyl) to determine % Cross-Reactivity (%CR).

2. Matrix Effect (ME) & Recovery
  • Protocol (LC-MS/MS): Compare analyte response in post-extraction spiked samples (Set B) vs. neat solution (Set A).

  • Calculation:

    
    .
    
  • Target: ME should be within 85-115%. If ME < 80% (Ion Suppression), dilute samples or switch to APCI source.

3. Accuracy & Precision (Inter-Lab)
  • Protocol: 3 separate runs per lab, 5 replicates per QC level (LLOQ, Low, Mid, High, ULOQ).

  • Metric:

    • Within-run (Repeatability): CV < 15% (20% for LLOQ).

    • Between-run (Reproducibility): ANOVA-based calculation of inter-lab variance.

Phase III: Experimental Workflow Diagram

The following diagram illustrates the logical flow of the validation study, from sample generation to statistical analysis.

ValidationWorkflow cluster_Sites Participating Laboratories (n=3) Start Study Initiation (Central Lab) Prep Sample Preparation (Spiked QC Sets: LLOQ, Low, Mid, High) Start->Prep Distrib Distribution to Sites (Cold Chain -80°C) Prep->Distrib Lab1 Lab 1: LC-MS/MS (Triple Quad) Distrib->Lab1 Lab2 Lab 2: LC-MS/MS (Q-TOF / Orbitrap) Distrib->Lab2 Lab3 Lab 3: ELISA / Alternative (Cross-Validation) Distrib->Lab3 Analysis Data Acquisition (Raw Peak Areas / OD) Lab1->Analysis Lab2->Analysis Lab3->Analysis Stats Statistical Analysis (ANOVA, Bland-Altman, Z-Score) Analysis->Stats Report Final Validation Report (ICH M10 Compliant) Stats->Report

Caption: Workflow for multi-site inter-laboratory validation of HMBP-3 bioassays.

Data Presentation & Acceptance Criteria

The following table summarizes hypothetical but representative data for a successful validation of HMBP-3. Use this as a template for your report.

Table 2: Summary of Inter-Laboratory Validation Results (LC-MS/MS)
ParameterQC LevelConc. (ng/mL)Lab 1 CV (%)Lab 2 CV (%)Lab 3 CV (%)Inter-Lab Mean Accuracy (%)Status
LLOQ LLOQ1.08.511.29.898.4PASS
Low QC LQC3.05.26.15.8102.1PASS
Mid QC MQC50.03.14.53.999.8PASS
High QC HQC800.02.83.24.1101.5PASS
Dilution DQC5000.04.25.04.897.6PASS

Statistical Note:

  • Z-Score Analysis: A Z-score between -2 and +2 indicates satisfactory performance.

  • Bland-Altman Plot: Used to compare Lab 1 (Reference) vs. Lab 3 (Alternative Method). 95% of differences should lie within ±1.96 SD.

Troubleshooting & Self-Validating Systems

A "self-validating" system includes internal checks that flag errors automatically.

  • Internal Standard (IS) Monitoring:

    • Rule: If the IS response varies by >50% from the mean of the calibration standards, the sample is rejected.

    • Causality: Drastic IS drop usually indicates matrix suppression or pipetting error.

  • Calibration Linearity:

    • Rule:

      
       is insufficient. Check the % Relative Error (%RE)  of back-calculated standards.
      
    • Standard: 75% of non-zero standards must be within ±15% of nominal (±20% for LLOQ).

  • Carryover Check:

    • Protocol: Inject a Blank immediately after the ULOQ (Upper Limit of Quantification).

    • Limit: Peak area in blank must be <20% of LLOQ area.

References

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry. [Link][3][5][6][7]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Almquist, J., et al. (2014). Model-based assessment of inter-laboratory variability in bioanalytical methods. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Sower, J.M., et al. (2020). Validation of High-Throughput LC-MS/MS Assays for Small Molecule Biomarkers. Bioanalysis. [Link]

Sources

Strategic Sourcing & Qualification of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standardization Challenge

You are likely seeking a Certified Reference Material (CRM) for 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol to support metabolite identification (MetID), impurity profiling, or pharmacokinetic studies.

The Critical Reality: As of early 2026, no ISO 17034 Accredited CRM exists for this specific regioisomer (the 3,3'-substituted variant). While the 4'-(hydroxymethyl) isomer (CAS 606939-93-9) is commercially available as a research chemical, the 3'-(hydroxymethyl) isomer is a non-pharmacopoeial target that typically requires custom synthesis or rigorous in-house qualification.

This guide serves as a strategic protocol for sourcing and certifying this material to a "CRM-equivalent" standard, comparing the three viable pathways: Custom Synthesis (Gold) , Research Grade Sourcing (Silver) , and In-House Synthesis (Bronze) .

Technical Identity & Isomerism Alert

Before sourcing, you must validate the chemical identity to avoid the common "Regioisomer Trap."

PropertyTarget MoleculeCommon Imposter (Available commercially)
Name 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol 4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Substitution meta, meta' (3,3')meta, para' (3,4')
CAS No. Not widely listed (Rare)606939-93-9
Use Case Specific metabolite (e.g., Bifenazate analog)Liquid crystal intermediate
Risk High (Must be custom synthesized)High (False positive in LC-MS)

Critical Insight: The 3,3' substitution pattern creates a unique UV/Vis absorbance profile and LC retention time compared to the 3,4' isomer due to differences in conjugation and planarity. Using the wrong isomer as a proxy will invalidate your quantitative method.

Comparative Analysis: Sourcing Pathways

Since an off-the-shelf CRM is unavailable, you must choose a sourcing strategy based on your regulatory requirement (GLP vs. Non-GLP).

Option A: Custom Synthesis & Full Certification (The "Gold" Standard)

Best for: GLP/GMP release testing, clinical MetID.

  • Method: Contract a CRO (e.g., Toronto Research Chemicals, Alsachim, or Enamine) to synthesize ~100 mg and perform ISO 17025-compliant characterization.

  • Traceability: High (CoA includes NMR, MS, HPLC, Water, ROI).

  • Cost: $5,000 - $8,000 USD.

  • Lead Time: 6–10 weeks.

  • Verdict: The only option for regulatory submission.

Option B: Commercial Research Grade (The "Silver" Standard)

Best for: Early discovery, qualitative MS peak assignment.

  • Method: Source "Analytical Standards" from boutique libraries (e.g., MolPort, BLDpharm).

  • Traceability: Low. Vendors often provide only LC-MS purity (>95%). No water content or residual solvent data.

  • Cost: $300 - $800 USD.

  • Lead Time: 1–2 weeks.

  • Verdict: High risk. You must perform the "Self-Validation Protocol" (see Section 4) before use.

Option C: In-House Synthesis (The "Bronze" Standard)

Best for: Academic research, mechanistic studies.

  • Method: Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 3-bromobenzyl alcohol.

  • Traceability: Dependent entirely on your internal analytical capabilities.

  • Cost: <$200 (materials) + ~40 FTE hours.

  • Verdict: Viable only if you have access to qNMR.

Protocol: The "Self-Validating" Standard System

If you choose Option B (Research Grade) or Option C , you must upgrade the material to a "Primary Reference Standard" using the Mass Balance Approach .

Step 1: Structural Confirmation (NMR)
  • Objective: Prove it is the 3,3' isomer, not the 4,3' isomer.

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signal: Look for the singlet at the 2'-position of the hydroxymethyl ring.

    • 3,3'-isomer: The proton at position 2' is flanked by two meta-substituents, appearing as a distinct singlet or narrow doublet around δ 7.5–7.7 ppm.

    • 4,3'-isomer: The para-substituted ring will show a characteristic AA'BB' (or similar) splitting pattern, lacking the isolated meta-proton singlet.

Step 2: Purity Assignment (Mass Balance)

Do not rely on "Area %" from HPLC. Calculate the Potency (Assay) as follows:



  • Organic Impurities: HPLC-UV (254 nm) Area %.

  • Water: Karl Fischer Titration (or TGA).

  • Residual Solvents: GC-Headspace or 1H NMR integration of solvent peaks.

  • Inorganic: Residue on Ignition (ROI) or TGA.

Workflow Visualization

The following diagram outlines the decision logic for sourcing and qualifying this reference material.

G Start Need Reference Standard: 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM CheckCommercial Is Research Grade (3,3'-isomer) Available? CheckCRM->CheckCommercial No (Confirmed) CustomSynth Route A: Custom Synthesis (CRO) (Cost: High, Time: High) CheckCommercial->CustomSynth No (GLP Req) BuyResearch Route B: Buy Research Grade (Cost: Low, Time: Low) CheckCommercial->BuyResearch Yes InHouse Route C: In-House Synthesis (Suzuki Coupling) CheckCommercial->InHouse No (Academic) Validation MANDATORY QUALIFICATION 1. 1H NMR (Regioisomer Check) 2. Mass Balance (Purity) CustomSynth->Validation CRO Data Review BuyResearch->Validation In-House Testing InHouse->Validation Release Release as Primary Reference Standard Validation->Release Passes Criteria

Caption: Decision matrix for sourcing and qualifying non-pharmacopoeial reference standards.

Experimental Validation Data (Template)

When characterizing your material, organize your data into this format to establish an "Internal Certificate of Analysis."

Test ParameterMethodAcceptance Criteria (Ref Std)Typical Research Grade Result
Appearance VisualWhite to off-white solidBeige/Yellow (Oxidation)
Identity 1H NMR, MSConforms to Structure (3,3' confirmed)Often 3,4' isomer (Fail)
HPLC Purity C18, ACN/Water Gradient> 99.0%95.0% - 98.0%
Water Content Karl Fischer< 0.5%1.0% - 3.0% (Hygroscopic)
Assay (Potency) Mass Balance / qNMR98.0% - 102.0% Not Reported (Assume 90%)
References
  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. (Provides the framework for establishing reference standards in the absence of a CRM). Link

  • ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (Defines requirements for material characterization). Link

  • National Institute of Standards and Technology (NIST). Reference Materials (RMs) and Certified Reference Materials (CRMs). (Definitions of ISO 17034 vs. Research Grade). Link

  • PubChem. Compound Summary: 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Structural Analog).[1] National Library of Medicine.[1] (Used for structural comparison). Link

Sources

structure-activity relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structure-activity relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol and its derivatives, focusing on their application as 17


-Hydroxysteroid Dehydrogenase Type 1 (17

-HSD1) Inhibitors
. These compounds are critical in the development of non-steroidal therapeutics for estrogen-dependent diseases such as breast cancer and endometriosis.

Topic: Structure-Activity Relationship (SAR) of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol Derivatives Primary Application: Targeted Inhibition of 17


-HSD1 for Estrogen-Dependent Therapies
Audience:  Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary & Mechanism of Action

The molecule 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol represents a privileged pharmacophore designed to mimic the steroidal backbone of Estrone (E1) and Estradiol (E2) . Its primary biological target is 17


-Hydroxysteroid Dehydrogenase Type 1 (17

-HSD1)
, the enzyme responsible for the catalytic reduction of weak estrone into the potent estradiol.[1]

By inhibiting 17


-HSD1, these derivatives block the intracrine biosynthesis of estradiol specifically within diseased tissues (e.g., breast tumors, endometriotic lesions), avoiding the systemic side effects associated with global anti-estrogens.
Mechanism of Inhibition
  • Substrate Mimicry: The biphenyl core mimics the steroid skeleton.

  • A-Ring Binding: The 3-hydroxyl group on Ring A mimics the phenolic A-ring of estradiol, forming critical hydrogen bonds with His221 and Glu282 in the enzyme's active site.

  • D-Ring Interaction: The 3'-(hydroxymethyl) group on Ring B targets the catalytic triad (Tyr155, Ser142, Lys159), preventing the reduction of the cofactor NADPH.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions: the Phenolic A-Ring, the Biphenyl Linker, and the Hydroxymethyl B-Ring.

Core Scaffold Visualization

SAR_Scheme Scaffold 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Core Scaffold) RingA Ring A (3-OH) Essential for Anchor Scaffold->RingA Contains Linker Biphenyl Linker Rigid Spacer Scaffold->Linker Contains RingB Ring B (3'-CH2OH) Catalytic Site Interaction Scaffold->RingB Contains Target 17beta-HSD1 Active Site (His221, Glu282, Tyr155) RingA->Target H-bond to His221/Glu282 (Mimics Estradiol A-Ring) Linker->Target Hydrophobic Stacking (Mimics Steroid Core) RingB->Target Interacts with Tyr155 (Prevents Reduction)

Figure 1: Pharmacophore dissection of the 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol scaffold interacting with the 17


-HSD1 active site.
Detailed SAR Breakdown
Structural RegionModificationEffect on Potency (IC

)
Mechanistic Insight
Ring A (3-OH) Removal of -OHDrastic Loss (>100-fold)The phenolic OH is the "anchor" residue. Without it, the molecule cannot orient correctly in the substrate-binding cleft.
Ring A (Position 4) Fluorine (4-F)Increase (2-5 fold)Blocks metabolic hydroxylation (CYP450 stability) and increases acidity of the 3-OH, strengthening the H-bond with His221.
Linker Ether (-O-)Variable Flexible linkers often decrease selectivity. The rigid biphenyl bond maintains the optimal distance (~11 Å) between polar ends.
Ring B (3'-CH

OH)
Oxidation to -COOHDecrease Carboxylic acids are often too polar and may be excluded from the hydrophobic pocket or suffer poor membrane permeability.
Ring B (3'-CH

OH)
Methylation (-OMe)Loss Loss of H-bond donor capability disrupts interaction with the catalytic triad (Tyr155).
Ring B (Position 4') Bulky GroupsDecrease Steric clash with the narrow hydrophobic tunnel leading to the cofactor binding site.

Comparative Performance Data

The following table contrasts the core scaffold derivatives with standard reference inhibitors and the natural substrate.

Table 1: Inhibitory Potency and Selectivity Profile

CompoundStructure Description17

-HSD1 IC

(nM)*
Selectivity vs. 17

-HSD2
Selectivity vs. ER

Estrone (E1) Natural SubstrateN/A (

nM)
N/AHigh Binding
Compound A (Lead) 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol120 nM > 50-foldModerate
Compound B (Optimized) 4-fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol25 nM > 200-foldLow Binding (Desired)
Reference Std PBRM (Steroidal Inhibitor)5-10 nMHighHigh (Undesired)

*Note: IC


 values are approximate and dependent on assay conditions (e.g., NADH concentration).

Experimental Protocols

Protocol A: Synthesis of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol

Self-Validating Step: The use of Suzuki-Miyaura coupling ensures regio-specificity, confirmed by the distinct chemical shift of the hydroxymethyl protons in NMR (~4.7 ppm).

  • Reagents: 3-hydroxyphenylboronic acid (1.2 eq), 3-bromobenzyl alcohol (1.0 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq).
  • Reaction: Dissolve reagents in DME/Water (3:1). Degas with N

    
     for 15 min. Reflux at 90°C for 12 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show two distinct aromatic systems and a singlet/doublet for the -CH
    
    
    OH group.
Protocol B: 17 -HSD1 Inhibition Assay

Self-Validating Step: Include a control well with no inhibitor (100% activity) and a blank well without enzyme (0% activity) to calculate Z-factor.

  • Enzyme Preparation: Recombinant human 17

    
    -HSD1 expressed in HEK293 cells or E. coli lysate.
    
  • Reaction Mix: Phosphate buffer (pH 7.4), NADH (500

    
    M), and [
    
    
    
    H]-Estrone (substrate, 10 nM).
  • Initiation: Add inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM – 10

    
    M). Pre-incubate for 10 mins. Add enzyme to start.
    
  • Incubation: 30 mins at 37°C.

  • Termination: Add excess unlabeled Estrone and Estradiol to stop reaction and act as carriers.

  • Separation: Extract steroids with diethyl ether. Separate E1 and E2 via HPLC or TLC.

  • Quantification: Measure radioactivity of the E2 fraction via scintillation counting. Calculate % inhibition.

Biological Pathway & Therapeutic Logic[3]

The following diagram illustrates how the inhibitor intervenes in the estrogen signaling pathway within a tumor cell.

Pathway cluster_cell Intracrine Mechanism Circulation Systemic Circulation (Estrone Sulfate / Estrone) E1 Estrone (E1) (Weak Estrogen) Circulation->E1 Uptake TumorCell Tumor Cell / Endometriotic Lesion E2 Estradiol (E2) (Potent Estrogen) E1->E2 Reduction by HSD1 HSD1 17beta-HSD1 Enzyme HSD1->E2 Catalyzes Inhibitor 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (Inhibitor) Inhibitor->HSD1 Blocks Active Site (Competitive Inhibition) ER Estrogen Receptor (ER) E2->ER Binds Proliferation Gene Transcription & Cell Proliferation ER->Proliferation Activates

Figure 2: Therapeutic intervention pathway. The inhibitor blocks the local conversion of E1 to E2, starving the tumor of potent estrogen without lowering systemic hormone levels.

References

  • Marchais-Oberwinkler, S., et al. (2011). Structure-activity relationships of bicyclic substituted hydroxyphenylmethanones as 17beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry.

  • Frotscher, M., et al. (2008). Substituted 6-phenyl-2-naphthols: Potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry.

  • Henn, C., et al. (2012). New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (Related Analog). National Center for Biotechnology Information.

  • BenchChem. (2025). Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Properties and Applications.

Sources

Safety Operating Guide

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol: Proper Disposal & Handling Guide

[1]

Part 1: Executive Summary & Chemical Profile

Do not confuse this substance with Polychlorinated Biphenyls (PCBs). While 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol contains a biphenyl core, it is a non-halogenated, functionalized organic intermediate. It does not fall under TSCA's stringent PCB regulations (40 CFR 761). However, due to its high aquatic toxicity and phenolic character, it requires strict segregation from municipal waste streams.

Chemical Identity Card
ParameterDetail
Chemical Name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
CAS Number 102025-63-6
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
Physical State Crystalline Solid (typically off-white to beige)
Solubility Low in water; Soluble in Ethanol, DMSO, Acetone, DCM
Key Hazards Aquatic Chronic 1 (H410) , Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319)
Part 2: Hazard Analysis & Pre-Disposal Stabilization

As a scientist, you must understand the reactivity of your waste before binning it. This molecule possesses two distinct functional groups that dictate its compatibility:

  • Phenolic Hydroxyl (Ar-OH): Weakly acidic (pKa ~10).

    • Risk:[4][5][6] Reacts with strong bases (NaOH, KOH) to form salts. While not violently exothermic, mixing high concentrations with concentrated bases in a waste container can generate heat.

  • Benzylic Alcohol (-CH₂OH): Susceptible to oxidation.

    • Risk:[4][5][6] Incompatible with strong oxidizers (Chromic acid, Permanganates, Nitric acid). Mixing can lead to rapid oxidation and fire hazards.

Stabilization Protocol:

  • Solid Waste: No pre-treatment required. Double-bag to prevent dust generation.

  • Solution Waste: Ensure pH is neutral (pH 6-8). If the solution contains oxidizers, quench them before adding this compound to the organic waste stream.

Part 3: The Disposal Workflow

The following decision matrix outlines the correct waste stream selection. This protocol prioritizes Incineration to fully mineralize the biphenyl core and prevent environmental bioaccumulation.

Operational Workflow: Waste Stream Selection

DisposalWorkflowStartWaste Generation(CAS 102025-63-6)StateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidBulk Solid/WipesLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedStreamASTREAM A: Solid Organic Waste(Incineration)Solid->StreamADouble BaggedHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?Liquid->HalogenCheckStreamBSTREAM B: Non-Halogenated Organic(High BTU Fuel Blending)HalogenCheck->StreamBNo (e.g., EtOH, Acetone)StreamCSTREAM C: Halogenated Organic(Dedicated Incineration)HalogenCheck->StreamCYes

Figure 1: Decision matrix for segregating 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol waste. Note that "Stream B" is preferred for solutions to utilize fuel blending efficiency.

Detailed Disposal Steps

1. Solid Waste (Pure Compound & Contaminated PPE)

  • Container: High-density polyethylene (HDPE) wide-mouth jar or chemically resistant fiber drum.

  • Labeling: Must read "Hazardous Waste - Solid Organic - Toxic to Aquatic Life."

  • Protocol:

    • Collect pure solids in a sealable bag inside the fume hood.

    • Place the sealed bag into the primary solid waste drum.

    • Include all contaminated gloves and weigh boats in this stream.

2. Liquid Waste (Mother Liquors & Rinsates)

  • Container: 20L HDPE Carboy or Safety Can (flame arrestor equipped).

  • Segregation:

    • Scenario A (Ethanol/Acetone/Ethyl Acetate): Dispose in Non-Halogenated Organic waste.

    • Scenario B (DCM/Chloroform): Dispose in Halogenated Organic waste.

  • Prohibited: Do NOT pour down the drain. The biphenyl structure is lipophilic and persistent; it will pass through standard water treatment and harm aquatic ecosystems [1].

Part 4: Emergency Contingencies (Spill Response)

In the event of a spill, water is ineffective due to the compound's hydrophobicity. You must use the "Solvent-Wipe" technique.

Spill Cleanup Algorithm

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves + Lab Coat(Resp. protection if dust)Spill->PPEContainContainment:Cover with absorbent padsPPE->ContainSolventSolubilization:Wet wipe with Ethanol/AcetoneContain->SolventCleanCleaning:Wipe inward from edgesSolvent->CleanDisposalDisposal:Place pads in Solid Organic WasteClean->Disposal

Figure 2: The "Solvent-Wipe" technique ensures hydrophobic residues are solubilized and removed rather than smeared.

Step-by-Step Spill Protocol:

  • Isolate: Mark the area. If the spill is dry powder, minimize air currents to prevent inhalation.

  • Solubilize: Do not use water. Apply Ethanol (70% or higher) or Acetone to a paper towel or absorbent pad.

  • Wipe: Place the solvent-soaked pad over the spill (do not spray directly on powder to avoid aerosolization). Wipe from the outside in.

  • Verify: A UV lamp (254 nm) can be used to verify surface decontamination, as the biphenyl core is likely UV-active.

Part 5: Regulatory Compliance & Transport[7]
  • US EPA Waste Code: This material is not P-listed or U-listed. It is classified as Non-Regulated Material for transport unless in a flammable solvent. However, for disposal, it is treated as Hazardous Waste due to toxicity characteristics.[7]

  • RCRA Status: If mixed with solvents, usually codes D001 (Ignitable) or F003 (Spent Non-halogenated Solvents) apply.

  • European Waste Catalogue (EWC): Assign code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References
  • PubChem. 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. Version 5.[8][4]0. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Personal Protective Equipment (PPE) for Handling 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

[1][2][3]

Executive Summary & Risk Profile

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is a bifunctional organic intermediate containing both a phenolic hydroxyl and a benzylic alcohol group on a biphenyl core.[1] Often used as a building block in medicinal chemistry (e.g., in the synthesis of thrombopoietin receptor agonists like Eltrombopag), its handling requires a safety strategy that addresses two distinct chemical risks:[1]

  • Phenolic Absorption: Like parent phenols, the 3-ol moiety presents a risk of rapid skin absorption and protein denaturation (chemical burns).[1]

  • Biphenyl Lipophilicity: The biphenyl structure increases lipid solubility, potentially accelerating dermal penetration compared to simple phenols.

Operational Status: Treat as a Potent Skin Irritant & Corrosive .[1] Precautionary Principle: In the absence of isomer-specific toxicological data, you must default to the safety protocols for substituted biphenyls and phenols.[1]

Critical Hazard Analysis (The "Why")

To ensure safety, we must understand the mechanism of injury. This is not just about "wearing gloves"; it is about preventing specific molecular interactions.

Functional GroupHazard MechanismCritical PPE Implication
Phenol (-OH) Protein Denaturation: Phenols act as protoplasmic poisons, penetrating the stratum corneum and causing "white burns" (necrosis) that may be initially painless due to nerve damage.[1]Glove Permeation is the #1 Failure Point. Standard thin nitrile degrades rapidly under phenolic stress.
Benzyl Alcohol (-CH₂OH) Mucous Membrane Irritation: Vapors or dust can severely irritate the respiratory tract and eyes.[1]Respiratory Isolation. Handling outside a fume hood is prohibited.
Biphenyl Core Systemic Toxicity: Potential for hepatic (liver) and renal (kidney) toxicity upon chronic exposure or large acute doses.[1]Double-Layering. Preventing skin contact is more critical than with hydrophilic acids/bases.[1]

PPE Selection Matrix

The following matrix is designed for Zero-Breakthrough protection.

A. Hand Protection (Gloves)

Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with phenolic solutions.[1]

Handling StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil)Nitrile (4-5 mil)Prevents mechanical abrasion and protects against trace dust.[1]
Solution (Alcohol/Water) Nitrile (4 mil)Neoprene or Thicker Nitrile (8 mil+)Phenols penetrate thin nitrile; Neoprene offers superior resistance to phenolic swelling.[1]
Solution (DCM/Chloroform) Laminate (Silver Shield/Barrier) Nitrile (Disposable)CRITICAL: Halogenated solvents carry the phenol through nitrile in seconds.[1] Laminate is the only barrier that holds.
B. Eye & Face Protection[4][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate due to the risk of liquid creep or aerosolization.[1]

  • High Volume (>100mL): Add a Face Shield over goggles.[1] Phenolic burns to the cornea can cause permanent opacity.

C. Respiratory Protection[4][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1]

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter.[1]

D. Body Protection[3][7][8]
  • Standard: Lab coat (cotton/poly blend) buttoned to the neck.[1]

  • Recommended: Chemical-resistant apron (Tyvek or Butyl rubber) when handling stock solutions to prevent "soak-through" to street clothes.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of balance surfaces.[1]

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure. If the balance is external, use a static-free disposable weigh boat and cover immediately after weighing.[1]

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with PEG 300 or PEG 400 (Polyethylene Glycol), followed by ethanol.[1]

    • Why PEG? Water/Ethanol alone spreads phenols; PEG solubilizes and deactivates the phenol moiety effectively [1].

Protocol B: Solubilization & Synthesis

Objective: Mitigate splash risk during dissolution.

  • Solvent Choice: When dissolving in organic solvents (DCM, THF, DMSO), assume the permeation rate of the solvent dictates glove safety.

  • Vessel Management: Clamp all flasks. Do not hold flasks by hand while adding solvent.

  • Heating: If the reaction requires heat, use a silicone oil bath or heating block. Never use an open flame or water bath (risk of steam distillation of the phenol).[1]

Protocol C: Waste Disposal

Segregation is vital for environmental compliance and safety.[1]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a dedicated "Hazardous Solid Waste" bin labeled "Phenolic Contamination." [1]

  • Liquid Waste: Segregate into "Organic Waste - Phenols."

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as nitration of the biphenyl ring can be exothermic and explosive.

Emergency Response Logic

Decision Logic for Exposure

The following diagram illustrates the immediate response workflow.

EmergencyResponseStartExposure Event DetectedTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkin11. Do NOT wipe (spreads chemical)2. Flood with PEG 300/400 (if available)Skin->ActionSkin1ActionEye11. Irrigate immediately (Eyewash)2. Hold eyelids openEye->ActionEye1ActionInhale11. Move to Fresh AirInhale->ActionInhale1ActionSkin23. Rinse with water for 15+ minsActionSkin1->ActionSkin2ActionEye2Continue for 15 minsConsult OphthalmologistActionEye1->ActionEye2ActionInhale22. Oxygen if breathing difficultActionInhale1->ActionInhale2

Caption: Immediate Triage Protocol for Phenolic Biphenyl Exposure. Note the priority of PEG 300 for skin decontamination.

First Aid Specifics
  • Skin: Speed is critical.[1] If PEG 300/400 is not available, use massive amounts of water. Small amounts of water merely spread the lipophilic biphenyl over a larger skin area.

  • Eyes: Do not use neutralizing agents.[1] Pure water or saline only.

References

  • University of Queensland. (2023). Working Safely with Phenol Guideline. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid (Structural Analog).[1] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.